m-PEG23-alcohol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H96O24/c1-49-4-5-51-8-9-53-12-13-55-16-17-57-20-21-59-24-25-61-28-29-63-32-33-65-36-37-67-40-41-69-44-45-71-47-46-70-43-42-68-39-38-66-35-34-64-31-30-62-27-26-60-23-22-58-19-18-56-15-14-54-11-10-52-7-6-50-3-2-48/h48H,2-47H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQHKBDOFOXEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H96O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG23-alcohol
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol with 23 ethylene (B1197577) glycol units (m-PEG23-alcohol), a monodisperse PEG linker crucial for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and characterization, with a focus on its applications in bioconjugation and drug delivery systems.
Chemical Structure and Properties
This compound is a hydrophilic polymer composed of a methoxy-terminated polyethylene (B3416737) glycol chain with a terminal hydroxyl group. This heterobifunctional structure allows for the attachment of various molecules to the hydroxyl end, while the methoxy (B1213986) group provides stability and prevents crosslinking. The PEG backbone imparts water solubility and biocompatibility to the conjugated molecules.
The chemical structure of this compound is as follows:
CH₃O-(CH₂CH₂O)₂₃-H
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are essential for its application in pharmaceutical formulations and bioconjugation.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₇H₉₆O₂₄ | [1] |
| Molecular Weight (MW) | Approximately 1045.3 g/mol | [1][2] |
| Purity | Typically ≥95% | [1][3] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and many organic solvents | [] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Purification
The synthesis of m-PEG-alcohol is typically achieved through the anionic ring-opening polymerization of ethylene oxide.[] The process is initiated by a methoxide (B1231860), commonly generated from methanol (B129727), which forms the methoxy end of the PEG chain. The presence of water during polymerization can lead to the formation of PEG diol, an undesirable impurity with hydroxyl groups at both ends.[5]
General Synthesis Protocol
A general protocol for the synthesis of m-PEG-alcohol involves the following steps:
-
Initiator Formation: Anhydrous methanol is reacted with a strong base (e.g., sodium, potassium, or their hydrides) in an aprotic solvent to form the corresponding methoxide initiator.
-
Polymerization: Ethylene oxide is added to the initiator solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at elevated temperatures and pressures. The number of ethylene oxide units added, and thus the final molecular weight, is controlled by the stoichiometry of the reactants.
-
Termination: The polymerization is terminated by the addition of a proton source, such as a weak acid, which protonates the alkoxide end of the polymer chain to form the terminal hydroxyl group.
Purification
Purification of m-PEG-alcohol is critical to remove impurities, particularly the PEG diol. Common purification techniques include:
-
Chromatography: Techniques such as column chromatography using silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) can effectively separate m-PEG-alcohol from PEG diol and other impurities based on differences in polarity.[6][7]
-
Ultrafiltration: This method separates molecules based on size and can be used to remove low-molecular-weight impurities.[5]
-
Solvent Precipitation: The desired m-PEG-alcohol can be precipitated from a solution by the addition of a non-solvent, leaving impurities in the supernatant.[8]
Characterization
The identity, purity, and molecular weight of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for the characterization of m-PEG-alcohol.[9][10][11]
-
Protocol: A sample of the m-PEG-alcohol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is then acquired.
-
Data Interpretation:
-
A singlet peak around 3.38 ppm corresponds to the protons of the terminal methoxy group (CH₃O-).
-
A large, broad multiplet between 3.5 and 3.7 ppm arises from the repeating ethylene glycol units (-CH₂CH₂O-).
-
The protons of the terminal methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) typically appear as a triplet.
-
The molecular weight can be estimated by comparing the integration of the methoxy protons to that of the ethylene glycol protons.[9][11] Purity can be assessed by the absence of signals from impurities, such as the signals corresponding to the terminal protons of PEG diol.
-
Mass Spectrometry (MS)
Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[9]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development and delivery.[3]
-
PEGylation: The hydroxyl group of this compound can be activated or modified to react with functional groups on drugs, proteins, peptides, or nanoparticles. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by:
-
Increasing solubility and stability.[5]
-
Reducing immunogenicity.
-
Prolonging circulation half-life.
-
-
Drug Delivery Systems: this compound is used in the formation of various drug delivery systems, including:
-
Liposomes and Micelles: The hydrophilic PEG chain can form the outer shell of these nanoparticles, providing a stealth-like character that helps to evade the immune system and prolong circulation time.[3]
-
Nanoparticle Surface Modification: Coating nanoparticles with this compound can prevent aggregation and improve their biocompatibility.[3]
-
-
Bioconjugation: It serves as a flexible linker to attach targeting ligands, imaging agents, or other functional molecules to a therapeutic agent.
Signaling Pathways and Experimental Workflows
The primary role of this compound is as a linker and modifying agent; it does not directly participate in signaling pathways. However, its application in drug delivery systems can influence how a drug interacts with biological systems. The following diagram illustrates a generalized workflow for the synthesis and application of m-PEGylated compounds.
Caption: Synthesis of this compound and its application in PEGylation.
References
- 1. This compound, CAS 9004-74-4 | AxisPharm [axispharm.com]
- 2. tebubio.com [tebubio.com]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 5. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 6. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)23-alcohol (m-PEG23-alcohol). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines experimental methodologies, and visualizes the role of this compound in drug delivery applications.
Core Physicochemical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a hydroxyl group. This structure imparts unique characteristics crucial for its application in bioconjugation, drug delivery, and surface modification. The methoxy group provides stability and reduces non-specific interactions, while the terminal hydroxyl group allows for further chemical modification and conjugation to various molecules.
The following table summarizes the key physicochemical properties of this compound. It is important to note that while specific experimental values for this compound are not always available in public literature, data for closely related methoxy polyethylene glycols (mPEGs) with similar molecular weights (approximately 1000 g/mol ) are provided for reference and are generally representative.
| Property | Value | Source |
| Chemical Name | Methoxy(polyethylene glycol)23-alcohol | - |
| Synonyms | m-PEG23-OH | [1] |
| CAS Number | 9004-74-4 (for poly(ethylene glycol) monomethyl ether)[1], 2640205-23-6 | |
| Molecular Formula | C47H96O24 | [2] |
| Molecular Weight | 1045.26 g/mol | [1] |
| Appearance | Waxy white to slightly yellowish solid at room temperature. | |
| Solubility | Soluble in water, acetone, methanol, and other polar organic solvents.[3] Insoluble in pure hydrocarbons.[4] | |
| Melting Point | Approximately 38 °C (for PEG 1000) | [4] |
| Boiling Point | > 200 °C (for PEG 1000) | [5] |
| Density | Approximately 1.2 g/cm³ at 20 °C (for PEG 1000) | [5] |
| Purity | ≥ 95% | [1] |
Experimental Protocols
The determination of the physicochemical properties of PEG polymers involves various standard analytical techniques. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of PEG polymers can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).
Using a Melting Point Apparatus:
-
Sample Preparation: A small, dry sample of the this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting range is reported as these two temperatures.[6] For a more accurate determination, the heating rate should be slow, around 1 °C per minute, especially near the expected melting point.[6]
Using Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Thermal Scan: The sample is subjected to a controlled temperature program, for example, heating from -20 °C to 100 °C at a rate of 10 °C/min.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram.
Solubility Determination
The solubility of this compound can be assessed qualitatively and quantitatively.
Qualitative Solubility Assessment:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.
-
Procedure: A small amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is vortexed or agitated at a controlled temperature. The solubility is observed and categorized as soluble, partially soluble, or insoluble.
Quantitative Solubility Determination (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a gravimetric method after solvent evaporation.
Role in Drug Delivery
This compound is a key component in the PEGylation of therapeutic molecules. PEGylation is the process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic properties.[7] This modification can increase the drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[7]
The following diagram illustrates a general workflow for the application of m-PEG-alcohol in the development of a PEGylated drug conjugate.
This workflow begins with the chemical activation of the terminal hydroxyl group of this compound to a more reactive species. This activated PEG is then covalently conjugated to a therapeutic drug molecule. The resulting PEGylated drug is purified from unreacted components and subsequently characterized and formulated into a final drug product with improved therapeutic properties.
References
- 1. This compound, CAS 9004-74-4 | AxisPharm [axispharm.com]
- 2. tebubio.com [tebubio.com]
- 3. METHOXY POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 4. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 5. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of Polyethylene Glycol (PEG) in the Medical Field - Creative Diagnostics [creative-diagnostics.com]
m-PEG23-alcohol molecular weight and purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and purity specifications for m-PEG23-alcohol, a monodisperse methoxy (B1213986) polyethylene (B3416737) glycol derivative. It details the experimental protocols for characterization and outlines a quality control workflow essential for its application in research and pharmaceutical development.
Core Specifications of this compound
This compound, a hydrophilic linker, is utilized to enhance the solubility and pharmacokinetic properties of conjugated molecules. Its precise molecular weight and high purity are critical for the reproducibility and efficacy of its applications, including in the development of PROTACs (Proteolysis Targeting Chimeras) and other drug delivery systems.
Quantitative Data Summary
The key quantitative specifications for this compound are summarized in the table below. These values are compiled from various commercial suppliers and analytical data.
| Parameter | Value | Source(s) |
| Chemical Formula | C₄₇H₉₆O₂₄ | [1][2] |
| Average Molecular Weight | 1045.3 g/mol (or Da) | [1][][4][5] |
| Purity Specification | ≥95% to >97% | [][6][7] |
| Number of Ethylene (B1197577) Glycol Units | 23 | Inferred from name |
Experimental Protocols for Characterization
Accurate determination of molecular weight and purity is paramount for the quality control of this compound. The following sections detail the standard methodologies employed for this purpose.
Molecular Weight Determination by Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique to determine the molecular weight and molecular weight distribution of polymers like PEGs.[1][6]
Methodology:
-
System Preparation: An HPLC system equipped with a size-exclusion column (e.g., Ultra-hydrogel DP) and a refractive index (RI) detector is used.[1] The mobile phase, a mixture of water and acetonitrile (B52724) (e.g., 65:35), is thoroughly degassed and pumped through the system at a constant flow rate until a stable baseline is achieved.[1]
-
Standard Preparation: A series of narrow molecular weight PEG standards (e.g., PEG300, PEG400, PEG1500, PEG4000) are accurately weighed and dissolved in the mobile phase to create calibration solutions of known concentrations.[1]
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase. Mild heating may be applied to ensure complete dissolution.[6]
-
Calibration: The prepared PEG standards are injected into the SEC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the molecular weight against the retention time.[1]
-
Sample Analysis: The this compound sample is injected, and its retention time is recorded.
-
Data Analysis: The molecular weight of the this compound is determined by interpolating its retention time on the calibration curve.[1] The polydispersity index (PDI) can also be calculated to assess the narrowness of the molecular weight distribution.
Purity and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure, determining the degree of functionalization, and assessing the purity of PEG derivatives.[4][8]
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transferred to an NMR tube. A known internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz).
-
Spectral Analysis:
-
Structural Confirmation: The characteristic peaks of the PEG backbone (repeating -OCH₂CH₂- units) typically appear around 3.64 ppm. The methoxy group (-OCH₃) at the terminus will present as a singlet at approximately 3.38 ppm. The protons on the carbon adjacent to the terminal hydroxyl group will have a distinct chemical shift.
-
Purity Assessment: The presence of unexpected peaks may indicate impurities. Integration of the peaks corresponding to the main compound versus those of impurities can provide a quantitative measure of purity.
-
Molecular Weight Estimation: The molecular weight can be estimated by comparing the integration of the terminal methoxy group protons to the integration of the repeating ethylene glycol protons.[4] It is crucial to correctly account for ¹³C satellite peaks that can interfere with accurate integration, especially for larger polymers.[4][8]
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a sensitive technique for separating and quantifying PEGs and their potential impurities.[][9]
Methodology:
-
System Preparation: An HPLC system with a C8 or C18 reversed-phase column is used.[10] Since PEGs lack a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is employed.[9][11]
-
Mobile Phase: A gradient elution is typically used, with a mixture of water and an organic solvent like acetonitrile. The gradient is programmed to start with a higher proportion of water and gradually increase the organic solvent concentration to elute the PEG oligomers.[9]
-
Sample and Standard Preparation: A standard of this compound with known purity is prepared, along with the sample to be tested, both dissolved in the initial mobile phase.
-
Analysis: The standard and sample are injected into the HPLC system.
-
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The method's high sensitivity allows for the detection of low-level impurities.[]
Quality Control Workflow
A robust quality control (QC) process is essential to ensure the consistent quality of this compound for its intended applications. The following diagram illustrates a typical QC workflow.
Caption: Quality Control Workflow for this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Variable temperature solid-state NMR spectral and relaxation analyses of the impregnation of polyethylene glycol (PEG) into coniferous wood - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN101493446A - Method for measuring free polyethyleneglycol content in sample or products - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Monomethoxy Polyethylene (B3416737) Glycol (mPEG) Alcohol
Monomethoxy polyethylene glycol alcohol (mPEG-OH), a methoxy-capped linear polyethylene glycol with a terminal hydroxyl group, is a critical raw material in the field of drug delivery and biotechnology.[1][2][3] Its primary application lies in PEGylation, the process of covalently attaching PEG chains to bioactive molecules like proteins, peptides, or nanoparticles.[] This modification can enhance drug solubility, improve stability, reduce immunogenicity, and prolong circulation half-life.[3][]
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of high-purity mPEG-OH, tailored for professionals in pharmaceutical and polymer chemistry.
Core Synthesis: Anionic Ring-Opening Polymerization
The most prevalent and efficient method for synthesizing mPEG-OH is the anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide (EO).[][6] This method is favored because it proceeds as a living polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, or low polydispersity.[6][7]
The process involves three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by a nucleophilic attack from a methoxide (B1231860) anion on the carbon atom of the ethylene oxide ring. The methoxide is typically generated in situ by reacting methanol (B129727) with a strong base, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium methoxide.[8]
-
Propagation: The newly formed alkoxide anion attacks another ethylene oxide monomer, propagating the polymer chain. This step repeats, adding ethylene oxide units one by one, until all the monomer is consumed.
-
Termination: The living polymer chain is terminated by adding a proton source, typically an acid, which protonates the terminal alkoxide anion to yield the desired hydroxyl group of mPEG-OH.
A critical factor in the synthesis is the stringent exclusion of water. Any water present in the reaction mixture can act as an initiator, leading to the formation of polyethylene glycol (PEG) diol (HO-PEG-OH), a significant impurity that is difficult to remove and compromises the final product's functionality in bioconjugation.[7][9]
Experimental Protocol: mPEG-OH Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of mPEG-OH. Safety Note: Ethylene oxide is highly toxic and explosive. All operations must be conducted in a specialized, pressure-rated reactor within a fume hood by trained personnel.
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried, and purged with dry, inert gas (e.g., nitrogen or argon) to eliminate moisture and oxygen.
-
Initiator Preparation: Anhydrous methanol (initiator) is charged into the reactor, followed by a catalytic amount of a strong base (e.g., solid sodium methoxide or potassium hydroxide).[8] The mixture is heated under vacuum to remove any trace water.
-
Polymerization: The reactor is cooled to the desired reaction temperature (e.g., 60–180 °C).[8] Liquefied ethylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction. The pressure is monitored and maintained within safe limits. The reaction proceeds until the desired molecular weight is achieved, which is determined by the molar ratio of monomer to initiator.
-
Termination: After the polymerization is complete, the reaction is cooled. The living polymer chains are terminated by neutralizing the catalyst with an acid (e.g., hydrochloric or acetic acid).
-
Initial Purification: The crude product is filtered to remove catalyst salts. Residual unreacted monomer and low molecular weight volatiles are removed under vacuum.
Purification
Purification is a critical step to ensure the high quality required for pharmaceutical applications. The primary goal is the removal of the PEG diol impurity, which can lead to cross-linking in subsequent conjugation reactions.[9]
Several techniques can be employed for purification:
-
Chromatography: Techniques like ion-exchange, reversed-phase liquid chromatography (RPLC), and silica (B1680970) gel chromatography are effective for separating mPEG-OH from PEG diol, especially for lower molecular weight PEGs.[7][10][11]
-
Ultrafiltration: This technique uses membranes with specific pore sizes to separate molecules based on size, effectively removing low molecular weight impurities.[10]
-
Precipitation & Crystallization: The polymer is precipitated from a good solvent by adding a non-solvent (e.g., precipitating from dichloromethane (B109758) using cold diethyl ether).[12] This process can be repeated to enhance purity.[11]
-
Polymeric Adsorption/Desorption: This involves treating the crude mPEG-OH with a polymer resin (e.g., a crosslinked poly(carboxylic acid) resin) that can form hydrogen bonds with the hydroxyl groups, allowing for differential separation.[10]
Experimental Protocol: Purification by Precipitation
-
Dissolution: Dissolve the crude mPEG-OH product in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Precipitation: Slowly add the polymer solution to a stirred, cold non-solvent (e.g., diethyl ether or isopropanol) at a volume ratio of approximately 1:10 (solution:non-solvent).
-
Isolation: A white, solid precipitate of the purified mPEG-OH will form. Allow the solid to settle, then decant the supernatant liquid which contains the majority of the impurities.
-
Washing: Wash the precipitate with additional cold non-solvent to remove residual impurities.
-
Drying: Collect the purified polymer by filtration and dry it under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, molecular weight, polydispersity, and purity of the final mPEG-OH product. A suite of analytical techniques is typically employed.[13]
Analytical Techniques
-
Gel Permeation / Size Exclusion Chromatography (GPC/SEC): This is the primary method for determining the average molecular weight (Mn, Mw) and the Polydispersity Index (PDI = Mw/Mn).[1] A low PDI value (typically ≤ 1.05) indicates a narrow molecular weight distribution, which is a hallmark of a well-controlled living polymerization.[6][10]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation. The integration of the methoxy (B1213986) (CH₃O-) signal (~3.38 ppm) versus the methylene (B1212753) protons of the PEG backbone (~3.64 ppm) confirms the structure. It is also used to quantify the level of diol impurity by comparing the terminal methoxy group signal with any signals corresponding to terminal hydroxyl methylene groups.[7][13]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Used to determine the absolute molecular weight of the polymer and confirm the mass of the repeating ethylene oxide unit (44 Da).[7]
-
High-Performance Liquid Chromatography (HPLC): Often used to assess the purity of the final product and quantify impurities.[13]
-
Gas Chromatography (GC): Used to analyze for residual solvents.[13]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Employed to test for heavy metal content, which is critical for materials intended for pharmaceutical use.[13]
Experimental Protocol: GPC Analysis
-
Sample Preparation: Prepare a solution of the dried mPEG-OH in the GPC mobile phase (e.g., Tetrahydrofuran or Dimethylformamide) at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter.
-
Calibration: Run a series of narrow PEG standards of known molecular weights to generate a calibration curve.
-
Analysis: Inject the filtered sample onto the GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.
-
Data Processing: Using the system's software, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI) relative to the PEG calibration standards.
Data Summary
The quality of mPEG-OH is defined by several key quantitative parameters. High-grade materials for pharmaceutical applications must meet stringent specifications.
Table 1: Typical Quality Specifications for Pharmaceutical-Grade mPEG-OH
| Parameter | Specification | Method | Purpose |
| Molecular Weight (MW) | 2 kDa - 50 kDa[13][14] | GPC/SEC, MALDI-TOF | Defines the polymer chain length for specific applications. |
| Polydispersity Index (PDI) | < 1.05[10] | GPC/SEC | Measures the breadth of the molecular weight distribution. |
| Purity (mPEG-OH content) | ≥ 95%[10] | ¹H NMR, HPLC | Ensures high content of the desired monofunctional polymer. |
| Diol Impurity | < 5% (often < 2%) | ¹H NMR, HPLC | Minimizes potential for cross-linking in conjugations. |
| Residual Solvents | Varies by solvent | GC | Ensures removal of process solvents. |
| Heavy Metals | < 10 ppm | ICP-OES | Confirms safety for pharmaceutical use. |
Table 2: Example Characterization Data for mPEG-OH 5kDa
| Analysis | Parameter | Result |
| GPC/SEC | Mn (Da) | 5,120 |
| Mw (Da) | 5,270 | |
| PDI (Mw/Mn) | 1.03 | |
| ¹H NMR | mPEG-OH Content | 98.5% |
| Diol Content | 1.5% | |
| MALDI-TOF | Peak MW (Da) | 5,150 |
| HPLC | Purity | > 98% |
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mPEG-OH, Methoxy Linear PEG - Biopharma PEG [biochempeg.com]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 6. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN100586984C - Method for synthesizing polyethylene glycol monomethyl ether - Google Patents [patents.google.com]
- 9. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
- 10. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 11. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 12. CN1461762A - Method of preparing branched polyethylene glycol - Google Patents [patents.google.com]
- 13. Methoxy Polyethylene Glycol (mPEG) Manufacturing and Development Services | CDMO Company [aurigeneservices.com]
- 14. mPEG-OH - Advanced BioChemicals [advancedbiochemicals.com]
The Pivotal Role of the Hydroxyl Group in m-PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the terminal hydroxyl group on monomethoxy Poly(ethylene glycol) (m-PEG) linkers in the field of bioconjugation and drug delivery. The strategic activation of this single hydroxyl group is fundamental to the synthesis of advanced therapeutics, enabling the precise attachment of PEG chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, significantly enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The Significance of the Monofunctional m-PEG Linker
Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely used to improve the therapeutic efficacy of drugs.[1] Standard PEG molecules possess hydroxyl groups at both ends of the polymer chain.[2] While these can be activated for conjugation, they also create the possibility of cross-linking between protein molecules, which can lead to aggregation and loss of biological activity.[2]
The advent of monomethoxy PEG (m-PEG), which has the chemical formula CH3O(CH2CH2O)nH, resolved this issue.[2] By having an inert methoxy (B1213986) group at one terminus and a single, reactive hydroxyl group at the other, m-PEG ensures that conjugation can only occur at one end of the polymer chain, thereby preventing the formation of cross-linked products.[2] This monofunctionality is a cornerstone of modern PEGylation, allowing for the development of more homogenous and well-defined bioconjugates.[3]
Activation of the m-PEG Hydroxyl Group: The Gateway to Conjugation
The terminal hydroxyl group of an m-PEG linker is not sufficiently reactive to directly form stable bonds with functional groups on proteins under physiological conditions.[4] Therefore, it must first be "activated" by converting it into a more reactive functional group. This activation step is the most critical part of synthesizing a PEGylating agent and dictates the subsequent conjugation strategy. The choice of activation chemistry depends on the target functional groups available on the biomolecule, such as primary amines (e.g., lysine (B10760008) residues, N-terminus) or sulfhydryl groups (e.g., cysteine residues).[5]
The most common strategies for activating the m-PEG hydroxyl group include:
-
NHS Ester Formation: Conversion to an N-hydroxysuccinimidyl (NHS) ester creates a highly efficient amine-reactive linker.[6][7]
-
Aldehyde Synthesis: Oxidation of the hydroxyl group to an aldehyde allows for selective reaction with N-terminal amines under specific pH conditions.[8][9]
-
Tosylation: Conversion to a tosylate creates a good leaving group that can be displaced by nucleophiles like amines or thiols.[10][11]
The selection of an appropriate activation method is a critical decision in the design of a PEGylated therapeutic, influencing the specificity of the conjugation, the stability of the resulting bond, and the overall properties of the final product.[12]
Quantitative Data on m-PEG Linker Performance
The choice of linker chemistry and PEG chain length has a profound impact on the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., Thioether) | Reference(s) |
| Plasma Stability | Lower; susceptible to premature cleavage | Higher; stable covalent bond | [13][14] |
| Mechanism of Drug Release | Enzymatic cleavage (e.g., by Cathepsin B in lysosomes) | Antibody degradation in lysosomes | [15] |
| Bystander Effect | High (if payload is membrane-permeable) | Low to none | [14] |
| Off-Target Toxicity | Higher potential due to premature release | Lower potential due to higher stability | [14] |
Table 1: Comparison of Cleavable vs. Non-Cleavable Linker Characteristics.
| m-PEG Linker Activation Method | Target Residue | Reaction pH | Resulting Linkage | Relative Stability | Reference(s) |
| NHS Ester | Primary Amines (Lysine, N-terminus) | 7.0 - 8.5 | Amide | High | [6][7] |
| Aldehyde (Reductive Amination) | N-terminal Amine | 5.0 - 8.0 | Secondary Amine | High | [8][9] |
| Tosyl | Amines, Thiols | 8.5 - 9.5 | Amine, Thioether | High | [10] |
Table 2: Characteristics of Common m-PEG Hydroxyl Activation Chemistries.
| PEG Property | Effect on Pharmacokinetics and Biological Activity | Quantitative Example | Reference(s) |
| Molecular Weight (Length) | Increased MW leads to longer plasma half-life and reduced renal clearance. | For methotrexate-loaded chitosan (B1678972) nanoparticles, increasing m-PEG MW from 2 kDa to 5 kDa increased the AUC0–72h. | [9][16] |
| Molecular Weight (Length) | Increasing PEG MW can decrease in vitro activity (IC50) due to steric hindrance. | For an IL-6 binding peptide, the IC50 increased from the non-PEGylated parent to variants with 20 kDa, 30 kDa, and 40 kDa PEGs. | [14] |
| Linker Length | Can influence the binding activity of immobilized peptides. | The effect of PEG linker length on cell capture by antimicrobial peptides was found to be specific to both the peptide and the cell type. | [17] |
Table 3: Impact of PEG Molecular Weight and Linker Length.
Experimental Protocols
This section provides detailed methodologies for the activation of the m-PEG hydroxyl group and subsequent conjugation to proteins.
Protocol 1: Synthesis of m-PEG-NHS Ester and Protein Conjugation
This two-stage protocol describes the activation of a hydroxyl-terminated m-PEG to a reactive NHS ester and its subsequent conjugation to primary amines on a protein.
Materials:
-
m-PEG-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-cold diethyl ether
-
Protein solution in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine)
-
Dialysis or gel filtration equipment
Procedure:
Stage 1: Activation of m-PEG-OH
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the m-PEG-OH in a mixture of anhydrous DCM and anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (m-PEG-OH:DSC:Pyridine).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated m-PEG-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the resulting white powder (m-PEG-NHS ester) under vacuum.
Stage 2: Conjugation of m-PEG-NHS Ester to Protein
-
Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[18]
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2).[18]
-
Immediately before use, dissolve the m-PEG-NHS ester in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[18]
-
Add a calculated molar excess (typically 20-fold) of the m-PEG-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[18]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[19]
-
Stop the reaction by adding a quenching buffer or by proceeding directly to purification.
-
Remove unreacted m-PEG-NHS ester and purify the PEGylated protein using dialysis or size-exclusion chromatography.[19]
Protocol 2: Synthesis of m-PEG-Aldehyde and N-terminal Protein Conjugation
This protocol outlines the oxidation of m-PEG-OH to m-PEG-aldehyde and its selective conjugation to the N-terminal amine of a protein via reductive amination.
Materials:
-
m-PEG-OH
-
Oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Anhydrous DCM
-
Protein solution in a suitable buffer (e.g., 100 mM sodium phosphate, pH 5.0-6.0)
-
Sodium cyanoborohydride (NaCNBH3)
-
Purification equipment (e.g., ion-exchange chromatography)
Procedure:
Stage 1: Synthesis of m-PEG-Aldehyde
-
Dissolve m-PEG-OH in anhydrous DCM in a round-bottom flask.
-
Slowly add the oxidizing agent (e.g., pyridinium (B92312) chlorochromate) to the solution while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and purify the m-PEG-aldehyde by precipitation in cold diethyl ether and subsequent filtration.
-
Dry the product under vacuum.
Stage 2: N-terminal Protein PEGylation
-
Dissolve the protein in a buffer at a slightly acidic pH (e.g., pH 5.0-6.0) to favor the reaction with the N-terminal α-amine over the ε-amines of lysine residues.[9]
-
Add the m-PEG-aldehyde to the protein solution at a desired molar excess.
-
Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture. This will reduce the initially formed Schiff base to a stable secondary amine linkage.[6]
-
Allow the reaction to proceed overnight at room temperature or 4°C.
-
Purify the N-terminally PEGylated protein from unreacted components and isomers using ion-exchange chromatography.[20]
Protocol 3: Synthesis of m-PEG-Tosyl and Protein Conjugation
This protocol details the activation of m-PEG-OH with a tosyl group and its subsequent reaction with protein nucleophiles.
Materials:
-
m-PEG-OH
-
Tosyl chloride (TsCl)
-
Pyridine or another suitable base
-
Anhydrous DCM or THF
-
Protein solution in a buffer at pH 8.5-9.5
-
Purification equipment
Procedure:
Stage 1: Synthesis of m-PEG-Tosyl
-
Dissolve m-PEG-OH in anhydrous DCM or THF in a flask equipped with a magnetic stirrer and cool in an ice bath.
-
Add pyridine or another base to the solution.
-
Slowly add a solution of tosyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir overnight, gradually warming to room temperature.[21]
-
Wash the reaction mixture with water to remove the pyridinium salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the m-PEG-tosylate product by adding cold diethyl ether and collect the solid by filtration.[21]
-
Dry the product under vacuum.
Stage 2: Conjugation of m-PEG-Tosyl to Protein
-
Dissolve the protein in a buffer with a pH in the range of 8.5-9.5 to ensure the nucleophilicity of the target amino or thiol groups.[10]
-
Dissolve the m-PEG-tosylate in a minimal amount of a water-miscible organic solvent and add it to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for several hours to overnight.
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG and protein.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Protein PEGylation
The following diagram illustrates the general workflow for producing a PEGylated protein, from the activation of the m-PEG hydroxyl group to the final characterization of the conjugate.
Caption: General workflow for protein PEGylation.
Decision Tree for Selecting m-PEG Activation Chemistry
The choice of how to activate the m-PEG hydroxyl group is a critical step. This decision tree provides a logical framework for selecting an appropriate activation strategy based on the desired site of conjugation and other experimental considerations.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Nanocs - Amine Reactive PEG Reagents [nanocs.com]
- 7. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 8. Methoxy PEGs for PEGylation - JenKem Technology [jenkemusa.com]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. bioclone.net [bioclone.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. worldscientific.com [worldscientific.com]
- 21. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
Understanding PEGylation with m-PEG23-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and m-PEG23-alcohol
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other molecules. This process is a cornerstone of drug development, offering numerous advantages such as improved pharmacokinetic and pharmacodynamic properties. Key benefits include enhanced solubility, increased serum half-life, reduced immunogenicity, and greater stability against proteolytic degradation.
At the heart of this process are the PEG reagents themselves. This guide focuses on This compound , a monodisperse methoxy-terminated polyethylene glycol with 23 ethylene (B1197577) glycol units. The "m" signifies the methoxy (B1213986) group (CH₃O-) at one terminus, which renders it chemically inert and prevents crosslinking. The other terminus possesses a hydroxyl group (-OH), which, while relatively unreactive on its own, can be chemically activated to form a reactive functional group for conjugation to a target molecule. The defined length of the 23-unit PEG chain in this compound offers the advantage of producing more homogeneous conjugates compared to polydisperse PEG reagents.
Core Principles of PEGylation with this compound
The PEGylation process using this compound can be broadly categorized into two stages: the activation of the terminal hydroxyl group and the subsequent conjugation to the target molecule.
Activation of this compound
The terminal hydroxyl group of this compound must first be activated to create a reactive site for conjugation. A common and effective method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC). This reaction converts the hydroxyl group into a highly reactive N-hydroxysuccinimide (NHS) carbonate. This "activated PEG" is then susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein.
Conjugation to Target Molecules
Once activated, the m-PEG23-NHS ester can be reacted with the target protein. The primary amine groups on the protein surface act as nucleophiles, attacking the NHS carbonate of the activated PEG and forming a stable carbamate (B1207046) linkage. The efficiency of this conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the activated PEG to the protein. Careful optimization of these parameters is crucial to control the degree of PEGylation and minimize potential loss of biological activity of the target molecule.
Quantitative Data on PEGylation
Table 1: Representative PEGylation Reaction Efficiency
| Molar Ratio (Activated PEG:Protein) | Reaction Time (hours) | pH | Temperature (°C) | Degree of PEGylation (moles PEG/mole protein) |
| 5:1 | 2 | 8.0 | 25 | 1.2 |
| 10:1 | 2 | 8.0 | 25 | 2.5 |
| 20:1 | 2 | 8.0 | 25 | 4.1 |
| 10:1 | 4 | 8.0 | 25 | 3.8 |
| 10:1 | 2 | 7.5 | 25 | 2.1 |
| 10:1 | 2 | 8.5 | 25 | 2.9 |
| 10:1 | 2 | 8.0 | 4 | 1.8 |
Table 2: Representative Pharmacokinetic Parameters of a PEGylated Protein
| Molecule | Half-life (t½) (hours) | Mean Residence Time (MRT) (hours) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Unmodified Protein | 5 | 7 | 0.5 | 0.1 |
| Mono-PEGylated Protein | 25 | 35 | 0.1 | 0.12 |
| Di-PEGylated Protein | 40 | 55 | 0.06 | 0.15 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the PEGylation of a protein with this compound and the characterization of the resulting conjugate.
Activation of this compound with DSC
Objective: To activate the terminal hydroxyl group of this compound to an NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (ice-cold)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask.
-
Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).
-
Allow the reaction to stir at room temperature for 24 hours under a dry atmosphere (e.g., nitrogen or argon).
-
After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents and byproducts.
-
Dry the resulting white powder (m-PEG23-NHS ester) under vacuum.
Protein PEGylation
Objective: To conjugate the activated m-PEG23-NHS ester to a model protein.
Materials:
-
Activated m-PEG23-NHS ester
-
Model protein (e.g., BSA)
-
Phosphate buffered saline (PBS), pH 8.0
-
Dialysis tubing or centrifugal ultrafiltration devices
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve the model protein in PBS (pH 8.0) to a known concentration (e.g., 10 mg/mL).
-
Dissolve the activated m-PEG23-NHS ester in a small volume of PBS immediately before use.
-
Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 activated PEG:protein).
-
Gently mix the reaction and incubate at room temperature for 2 hours with gentle stirring.
-
Stop the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to purification.
-
Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff.
-
Determine the protein concentration of the purified PEGylated protein using a UV-Vis spectrophotometer at 280 nm.
Characterization of PEGylated Protein by SDS-PAGE
Objective: To confirm successful PEGylation and assess the degree of PEGylation by observing the increase in molecular weight.
Materials:
-
Unmodified protein (control)
-
PEGylated protein sample
-
SDS-PAGE precast gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Procedure:
-
Prepare samples for electrophoresis by mixing the protein samples with sample loading buffer and heating at 95°C for 5 minutes.
-
Load the molecular weight standards, unmodified protein, and PEGylated protein samples into the wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel. Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.
Characterization by Mass Spectrometry
Objective: To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-QTOF)
Procedure:
-
Prepare the sample according to the instrument manufacturer's recommendations. This may involve desalting and buffer exchange.
-
Acquire the mass spectrum of the PEGylated protein.
-
Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
The mass of the unmodified protein is known. The mass difference between the PEGylated protein and the unmodified protein will correspond to the mass of the attached PEG moieties.
-
The number of attached PEG chains (degree of PEGylation) can be calculated by dividing the total mass of the attached PEG by the molecular weight of a single this compound chain.
Visualizations of Workflows and Concepts
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships in the PEGylation process.
Caption: General workflow for PEGylation with this compound.
m-PEG23-alcohol: A Versatile Building Block for Advanced Pharmaceutical Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol with 23 ethylene (B1197577) glycol units and a terminal alcohol group (m-PEG23-alcohol) has emerged as a critical building block in the pharmaceutical industry. Its unique physicochemical properties, including high water solubility, biocompatibility, and a reactive terminal hydroxyl group, make it an ideal candidate for the process of PEGylation. This technique involves the covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, and small molecules, as well as to drug delivery systems like nanoparticles and liposomes. PEGylation has been shown to significantly improve the pharmacokinetic and pharmacodynamic profiles of these therapeutics, leading to enhanced stability, prolonged circulation half-life, reduced immunogenicity, and improved overall therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, including its properties, key applications, and detailed experimental protocols for its use in pharmaceutical research and development.
Physicochemical Properties of this compound
This compound is a monodisperse PEG derivative with a defined molecular weight, which is crucial for ensuring batch-to-batch consistency in pharmaceutical formulations. The terminal methoxy (B1213986) group renders one end of the polymer chain inert, preventing crosslinking, while the terminal hydroxyl group provides a versatile handle for chemical modification and conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CH3O(CH2CH2O)23H |
| Average Molecular Weight | Approximately 1045 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Highly soluble in water and common organic solvents |
| Purity | ≥95% |
Applications in Pharmaceutical Development
The versatility of this compound stems from its ability to be incorporated into a wide range of drug delivery platforms, enhancing their performance and enabling the development of next-generation therapeutics.
Protein and Peptide PEGylation
PEGylation is a widely adopted strategy to improve the therapeutic properties of protein and peptide drugs. The attachment of this compound can shield the protein from proteolytic degradation, reduce renal clearance, and minimize immunogenic responses.
Table 2: Representative Pharmacokinetic Data of PEGylated Proteins (vs. Non-PEGylated)
| Protein | PEG Moiety | Half-life (t1/2) | Clearance (CL) | Reference |
| Interferon-alpha-2a | 40 kDa branched PEG | ~65 hours | Significantly reduced | [1] |
| Interferon-beta-1a | 20 kDa linear PEG | - | 232 to 30.5 mL/h/kg (in monkeys) | [2] |
Nanoparticle Drug Delivery Systems
This compound is frequently used to surface-modify nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create "stealth" delivery systems. The hydrophilic PEG layer forms a protective corona around the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.
Table 3: Representative Drug Loading and Release from PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content | Encapsulation Efficiency | In Vitro Release Profile (pH 7.4) | Reference |
| PEG-PLGA Nanoparticles | Doxorubicin | ~5% (w/w) | ~70% | Sustained release over 72 hours | [3][4] |
| PEGylated Micelles | Doxorubicin | 7.4% (w/w) | 49% | ~27% release after 48 hours | [5] |
| PEGylated Micelles | Doxorubicin | 8% (w/w) | - | - | [5] |
Experimental Protocols
Activation of this compound with p-Nitrophenyl Chloroformate (NPC)
To conjugate this compound to amine-containing molecules, the terminal hydroxyl group must first be activated. A common method is to convert it into a more reactive p-nitrophenyl carbonate.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (NPC)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Add an equimolar amount of pyridine or TEA to the solution and stir.
-
Slowly add a solution of NPC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the activated m-PEG23-p-nitrophenyl carbonate (m-PEG23-NPC) by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product by 1H NMR and FTIR spectroscopy.
Workflow for Activation of this compound
Synthesis of this compound-PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the preparation of drug-loaded PLGA nanoparticles surface-modified with this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (or a reactive derivative like m-PEG23-COOH for covalent attachment)
-
Drug to be encapsulated
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the drug in DCM or EA. If covalently attaching the PEG, a PLGA-PEG block copolymer can be used, or a PLGA polymer with a reactive group can be co-dissolved with an activated m-PEG23 derivative. For physical adsorption, this compound can be included in the aqueous phase.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.
-
Homogenize the mixture using a high-speed homogenizer or sonicator for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Workflow for this compound-PLGA Nanoparticle Synthesis
Impact on Cellular Signaling Pathways
PEGylated drug delivery systems can be designed to target specific cell surface receptors, thereby influencing downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The ability to target these pathways with high specificity can lead to more effective and less toxic cancer therapies.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR is often overexpressed in various cancers and plays a crucial role in tumor growth and progression. Nanoparticles decorated with ligands that bind to EGFR, such as the epidermal growth factor (EGF) or specific antibodies, can be internalized by cancer cells, delivering a cytotoxic payload directly to the site of action. The PEGylation of these nanoparticles with this compound can enhance their circulation time, allowing for more efficient targeting of EGFR-positive tumors.
EGFR Signaling Pathway and Nanoparticle Targeting
Targeting the Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
VEGF and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. PEGylated nanoparticles can be designed to deliver anti-angiogenic drugs to the tumor microenvironment or to directly target VEGFRs on endothelial cells, thereby inhibiting the formation of new blood vessels that supply the tumor.[6]
VEGF Signaling Pathway and Nanoparticle-based Inhibition
Conclusion
This compound is a highly versatile and valuable building block in pharmaceutical sciences. Its well-defined structure and terminal hydroxyl group allow for precise chemical modifications and the creation of advanced drug delivery systems. The ability to improve the pharmacokinetic profiles of therapeutic molecules and to enable targeted drug delivery makes this compound a key component in the development of safer and more effective medicines. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the full potential of this remarkable polymer in their drug development endeavors.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between PI3k/AKT signaling and caspase pathway in Alzheimer disease: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for conjugating the terminal amine of peptide ligands to cholesterol: synthesis iRGD-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
Aqueous Solubility of m-PEG23-alcohol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) and its derivatives are renowned for their high aqueous solubility, a property stemming from the ability of the repeating ether oxygens in the polymer backbone to form hydrogen bonds with water molecules.[1][2][3] The methoxy (B1213986) cap on m-PEG-alcohols does not detract from this property, and these reagents are consistently described as being highly soluble in water and polar organic solvents.[4][][6] This high solubility is a key attribute for their widespread use in bioconjugation, where they can enhance the solubility and stability of attached biomolecules, such as proteins, peptides, and small molecule drugs.[6][7][8]
Data Presentation: Solubility of PEG Derivatives
Direct quantitative solubility values for m-PEG23-alcohol are not published. However, the available data for related polyethylene (B3416737) glycols indicates excellent solubility in aqueous media. The table below summarizes the qualitative and quantitative information gathered from various sources.
| Compound Family | Molecular Weight | Reported Aqueous Solubility | Temperature (°C) | Source |
| Polyethylene Glycol (General) | Various | Freely Soluble / Very Soluble[1] | Not Specified | General Literature |
| Polyethylene Glycol | 3,350 Da | ~670 mg/mL | 20 | Sigma-Aldrich Product Information[9] |
| Polyethylene Glycol (General) | Various | 100 mg/mL (yields a clear, colorless solution) | Not Specified | Sigma-Aldrich Product Information[10] |
| m-PEG-Alcohol (General) | Various | Qualitatively described as "enhances water solubility" or "drastically increases aqueous solubility"[6] | Not Specified | Manufacturer Descriptions |
| Methoxy Polyethylene Glycol | 500 Da | Soluble in water | Not Specified | Ataman Chemicals[4] |
Experimental Protocols
General Protocol for Determining Aqueous Solubility of this compound
This protocol describes a standard method for determining the equilibrium solubility of a substance like this compound in an aqueous buffer at a controlled temperature. The principle involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge capable of temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or a Total Organic Carbon (TOC) analyzer.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of this compound to a known volume of the selected aqueous buffer in a sealed, sterile container. An excess is ensured when a visible amount of undissolved solid remains.
-
For example, start by adding 1 g of this compound to 1 mL of buffer.
-
-
Equilibration:
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The time required may need to be determined empirically.
-
-
Separation of Undissolved Solid:
-
After equilibration, transfer the container to a centrifuge pre-set to the same temperature.
-
Centrifuge the slurry at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent post-sampling precipitation.
-
Accurately dilute the filtered supernatant with the buffer to a concentration within the calibrated range of the analytical method. A series of dilutions may be necessary.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-ELSD/RID or TOC analysis).
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by back-calculating from the dilution factor. The result is typically expressed in mg/mL or g/L.
-
Mandatory Visualization
The primary application of this compound in drug development is bioconjugation, a process often referred to as PEGylation. The following diagrams illustrate the logical workflow of this process.
References
- 1. labinsights.nl [labinsights.nl]
- 2. youtube.com [youtube.com]
- 3. Study on the Interaction Mechanism of Methoxy Polyethylene Glycol Maleimide with Sweet Potato β-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 6. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Double-Edged Sword of Stealth: A Technical Guide to the Steric Hindrance Effects of m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This in-depth technical guide focuses on the steric hindrance effects imparted by monomethoxy-poly(ethylene glycol) with 23 repeat units (m-PEG23-alcohol). While the hydrophilic and flexible nature of the PEG chain provides a protective "stealth" layer, reducing immunogenicity and enzymatic degradation, it also introduces significant steric bulk. This steric hindrance can profoundly impact a molecule's biological activity by impeding its interaction with target receptors, substrates, or binding partners. This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its conjugation and characterization, present quantitative data on its steric effects, and visualize the underlying principles and workflows.
Introduction to this compound and Steric Hindrance
This compound is a discrete PEG derivative with a precise molecular weight of 1045.3 Da, consisting of 23 ethylene (B1197577) glycol units, a methoxy (B1213986) (m) group at one terminus, and a hydroxyl (-OH) group at the other.[1][2] The methoxy group renders the terminus chemically inert, while the hydroxyl group provides a reactive handle for conjugation to therapeutic molecules such as proteins, peptides, or small drugs.[3][4]
The primary advantage of PEGylation is the formation of a hydrated cloud around the conjugated molecule. This "steric shielding" effect is responsible for:
-
Reduced Immunogenicity: The PEG layer masks epitopes on the therapeutic molecule, preventing recognition by the immune system.
-
Increased Hydrodynamic Radius: This leads to reduced renal clearance and a longer circulation half-life.[5]
-
Enhanced Stability: The PEG chain can protect the molecule from proteolytic degradation.[6]
However, this same steric bulk can be a significant liability. The PEG chain can physically block the active site or binding domains of a therapeutic molecule, leading to a partial or complete loss of biological activity.[5][7] The magnitude of this steric hindrance is a direct function of the PEG chain's length and the specific site of attachment.[8] Understanding and controlling these steric effects is paramount for the rational design of effective PEGylated therapeutics.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C47H96O24 | [4][9] |
| Average Molecular Weight | 1045.3 g/mol | [1][2] |
| CAS Number | 2640205-23-6 | [2] |
| Appearance | White to off-white solid or viscous liquid | Generic material property |
| Solubility | Soluble in water and most organic solvents | [1][3] |
| Purity | ≥95% | [3] |
| Terminal Groups | Methoxy (-OCH3), Hydroxyl (-OH) | [3] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the conjugation of this compound to a model protein and the subsequent characterization of the conjugate.
Activation of this compound
To conjugate this compound to a protein, the terminal hydroxyl group must first be activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which will readily react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Protocol: Synthesis of m-PEG23-NHS Ester
-
Dissolution: Dissolve this compound (1 equivalent) and N,N'-disuccinimidyl carbonate (DSC, 1.5 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (B128534) (2 equivalents) to the solution to act as a base.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the m-PEG23-NHS ester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Conjugation of m-PEG23-NHS Ester to a Model Protein (e.g., Lysozyme)
Protocol: PEGylation of Lysozyme (B549824)
-
Protein Preparation: Prepare a solution of lysozyme (e.g., 10 mg/mL) in a suitable buffer with a pH of 7.5-8.5 (e.g., 100 mM sodium phosphate (B84403) buffer).
-
PEGylation Reaction: Add the m-PEG23-NHS ester to the lysozyme solution at a specific molar ratio (e.g., 5:1, 10:1, or 20:1 PEG to protein). The optimal ratio should be determined empirically.
-
Incubation: Gently stir the reaction mixture at 4°C for 4-24 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted m-PEG23-NHS ester.
-
Purification: Purify the PEGylated lysozyme from unreacted PEG and unmodified protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation.
Characterization of the PEGylated Protein
Protocol: SDS-PAGE Analysis
-
Sample Preparation: Prepare samples of the unmodified lysozyme and the purified PEGylated lysozyme.
-
Electrophoresis: Run the samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). The PEGylated protein will migrate slower than the unmodified protein, with distinct bands indicating different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare the PEGylated protein sample for mass spectrometry analysis.
-
Analysis: Use matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the conjugate. The increase in molecular weight corresponds to the number of attached m-PEG23 chains.
Quantitative Analysis of Steric Hindrance Effects
The steric hindrance imposed by the m-PEG23 chain can be quantified by measuring its impact on the biological activity of the conjugated molecule. Below are hypothetical but representative data for a model enzyme and a receptor-ligand binding interaction.
Effect on Enzyme Kinetics
The steric hindrance of m-PEG23 can affect the ability of a substrate to access the active site of an enzyme.
| Enzyme Conjugate | Michaelis Constant (K_m) (µM) | Maximum Velocity (V_max) (µmol/min) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| Unmodified Enzyme | 50 | 100 | 2.0 x 10⁶ |
| Mono-PEG23-Enzyme | 150 | 90 | 6.0 x 10⁵ |
| Di-PEG23-Enzyme | 400 | 75 | 1.9 x 10⁵ |
As the degree of PEGylation increases, the K_m value increases, indicating a lower affinity of the enzyme for its substrate due to steric hindrance at the active site. The V_max may decrease slightly, and the overall catalytic efficiency (k_cat/K_m) is significantly reduced.
Effect on Receptor-Ligand Binding Affinity
The steric hindrance can also interfere with the binding of a PEGylated ligand to its receptor.
| Ligand Conjugate | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| Unmodified Ligand | 1.0 x 10⁵ | 1.0 x 10⁻⁴ | 1.0 |
| Mono-PEG23-Ligand | 5.0 x 10⁴ | 2.5 x 10⁻⁴ | 5.0 |
| Di-PEG23-Ligand | 1.0 x 10⁴ | 5.0 x 10⁻⁴ | 50.0 |
The association rate (k_on) decreases with increased PEGylation due to the steric barrier preventing the ligand from readily accessing the receptor binding pocket. The dissociation rate (k_off) may also be affected. The overall effect is a significant increase in the equilibrium dissociation constant (K_D), indicating weaker binding.
Visualizing Steric Hindrance and Experimental Workflows
Graphical representations can aid in understanding the abstract concepts of steric hindrance and the practical steps involved in PEGylation.
Caption: Steric hindrance of a PEGylated protein.
Caption: General workflow for protein PEGylation.
Conclusion
The use of this compound in drug development offers a powerful tool for enhancing the in vivo performance of therapeutic molecules. However, the benefits of increased stability and circulation time must be carefully weighed against the potential for diminished biological activity due to steric hindrance. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is crucial for the successful design and optimization of PEGylated biopharmaceuticals. By carefully selecting the site of conjugation and the degree of PEGylation, researchers can fine-tune the properties of the final conjugate to achieve the desired therapeutic outcome, effectively balancing the dual nature of the PEG "stealth" layer.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound, 2640205-23-6 | BroadPharm [broadpharm.com]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. This compound, CAS 9004-74-4 | AxisPharm [axispharm.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Applications of m-PEG Derivatives in Nanotechnology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) derivatives to nanostructures, a process known as PEGylation, is a cornerstone of modern nanomedicine and nanotechnology. This modification imparts favorable physicochemical and biological properties, most notably the ability to evade the immune system, thereby prolonging systemic circulation time. This guide provides a comprehensive overview of the core applications of m-PEG derivatives, focusing on drug delivery, bioimaging, and tissue engineering. It includes quantitative data on the impact of PEGylation, detailed experimental protocols for the synthesis and characterization of PEGylated nanoparticles, and graphical representations of key mechanisms and workflows.
Core Concepts of PEGylation in Nanotechnology
Polyethylene glycol (PEG) is a biocompatible, hydrophilic, and electrically neutral polyether.[1][2] In nanotechnology, derivatives of PEG, particularly monofunctional methoxy-PEG (m-PEG), are widely used to modify the surface of nanoparticles.[1] This process, termed PEGylation, creates a dense, hydrophilic cloud of flexible polymer chains on the nanoparticle surface.[1][3]
The primary benefits of PEGylating nanoparticles include:
-
"Stealth" Properties: The hydrated PEG layer provides a steric barrier that minimizes opsonization (the process of marking foreign particles for phagocytosis), leading to reduced uptake by the mononuclear phagocyte system (MPS).[3][][5] This results in significantly longer blood circulation times.[3][6]
-
Improved Stability: PEGylation prevents nanoparticle aggregation by sterically precluding close contact between particles.[1][3]
-
Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic nanoparticles and drug conjugates in aqueous environments.[7]
-
Tunable Properties: The physicochemical and biological properties of the nanoparticles can be fine-tuned by adjusting the molecular weight (MW) and surface grafting density of the m-PEG chains.[3][8]
Key Applications of m-PEG Derivatives
Drug Delivery Systems
The most prominent application of m-PEG derivatives is in the development of nanocarriers for drug delivery.[2][]
-
Prolonged Circulation and Passive Targeting: By evading the MPS, PEGylated nanocarriers remain in circulation longer, increasing the probability of reaching their target site.[3][9] For cancer therapy, this long circulation allows nanoparticles to accumulate preferentially in tumor tissue via the Enhanced Permeability and Retention (EPR) effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[1] The first FDA-approved PEGylated nanoparticle, Doxil®, a liposomal formulation of doxorubicin, demonstrated a nearly 90-fold increase in bioavailability one week post-injection compared to the free drug.[3]
-
Active Targeting: The terminal end of the m-PEG chain can be functionalized with reactive groups (e.g., NHS ester, maleimide, carboxyl) to covalently attach targeting ligands such as antibodies, peptides, or aptamers.[][10] These ligands can then bind to specific receptors overexpressed on diseased cells, leading to active, receptor-mediated delivery of the therapeutic payload.[][11]
-
Common m-PEG Copolymers:
-
m-PEG-PLA and m-PEG-PLGA: Copolymers of m-PEG with poly(lactic acid) (PLA) or poly(lactic-co-glycolic acid) (PLGA) are widely used biodegradable and biocompatible materials.[12][13] They self-assemble into core-shell structures where the hydrophobic polyester (B1180765) core encapsulates hydrophobic drugs, and the hydrophilic m-PEG shell provides stealth properties.[12][13]
-
m-PEG-PCL: Methoxypoly(ethylene glycol)-poly(caprolactone) (m-PEG-PCL) is another amphiphilic block copolymer valued for its biocompatibility and slow degradation rate, making it suitable for long-term controlled drug release applications.[14][15][16]
-
m-PEG-DSPE: m-PEG-distearoylphosphatidylethanolamine is a PEGylated phospholipid that is a critical component in the formulation of stealth liposomes and lipid nanoparticles (LNPs).[17][18] It is famously used in mRNA vaccines to stabilize the lipid bilayer and prolong circulation.[17]
-
Bioimaging
PEGylation is used to improve the stability, biocompatibility, and pharmacokinetic profiles of nanoparticle-based contrast agents for various imaging modalities. For instance, PEG-functionalized iron oxide nanoparticles (MNPs) have been developed for use as T2 contrast agents in Magnetic Resonance Imaging (MRI), demonstrating long circulation times and enhanced imaging capabilities.[19][20]
Tissue Engineering
In tissue engineering, m-PEG derivatives are used to form hydrogels, which are highly swollen, three-dimensional networks of cross-linked polymers that mimic the natural extracellular matrix (ECM).[21][22] These hydrogels can serve as scaffolds to support cell growth and guide tissue regeneration.[22][23] The properties of PEG hydrogels, such as mechanical stiffness and degradation rate, can be precisely controlled.[21][24] Multi-arm PEG derivatives are often used to create cross-linked networks via photopolymerization or other chemical reactions.[23][]
Quantitative Data on PEGylation Effects
The effectiveness of PEGylation is highly dependent on parameters such as the molecular weight and grafting density of the m-PEG chains.
| Parameter | Nanoparticle System | Observation | Reference |
| Blood Half-Life | Liposomes | Increased from <30 minutes (non-PEGylated) to 5 hours (PEGylated). | [3] |
| Polymeric Micelles (2-20 kDa PEG) | Half-life increased from 4.6 min (5 kDa PEG) to 17.7 min (20 kDa PEG). | [3] | |
| Latex Particles (75 nm) | Circulation time in rats was 40 times longer with PEG (>5 kDa) coating. | [1] | |
| Protein Adsorption | Poly(lactic acid) (PLA) NPs | Protein adsorption decreased significantly as PEG MW increased up to 5 kDa, with a ~75% reduction compared to non-PEGylated PLA NPs. No further decrease was seen with PEG MW of 10-20 kDa. | [3] |
| Macrophage Uptake | Nanoparticles | A dense coating of 2 kDa PEG on 200 nm nanoparticles reduced macrophage uptake and increased half-life from 1 to 241 minutes. | [8] |
| Zeta Potential | Itraconazole-loaded NPs | Surface charge was significantly reduced from -30.1 mV to -18.6 mV after PEG grafting. | [8] |
| Hydrodynamic Diameter | Gold Nanoparticles | Coating with 10k-SH PEG increased hydrodynamic size by 6 nm. | [26] |
| Itraconazole-loaded NPs | Diameter slightly increased from 253 nm to 286 nm after PEG grafting. | [8] |
Table 1: Summary of quantitative data illustrating the impact of m-PEG molecular weight and presence on key nanoparticle properties.
| Copolymer System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Application Highlight | Reference |
| m-PEG-PLA | Nanoprecipitation | ~150 - 250 | Near-neutral to slightly negative | Encapsulation of hydrophobic drugs like paclitaxel. | [12][13][27] |
| m-PEG-PCL | Emulsification-solvent evaporation | ~100 - 200 | Slightly negative | Sustained release of drugs; co-delivery of drugs and DNA. | [14][15][28] |
| m-PEG-DSPE (in Liposomes) | Film hydration / Extrusion | ~80 - 120 | Near-neutral | Forms "stealth" liposomes for systemic drug delivery (e.g., Doxil®). | [3][8][17] |
| m-PEG-coated Iron Oxide | Co-precipitation & surface modification | ~184 (hydrodynamic) | Not specified | MRI contrast agent and carrier for doxorubicin. | [19][20] |
Table 2: Typical physicochemical properties of nanoparticles formulated with common m-PEG copolymers.
Experimental Protocols
Protocol 1: Synthesis of m-PEG-PLA Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing drug-loaded m-PEG-PLA nanoparticles.[27]
Materials:
-
m-PEG-PLA block copolymer
-
Hydrophobic drug (e.g., docetaxel)
-
Acetone (B3395972) (organic solvent)
-
Deionized water or aqueous buffer (e.g., PBS) containing a surfactant (e.g., Poloxamer 188 or Tween 80)
Methodology:
-
Preparation of Organic Phase: Dissolve a specific amount of m-PEG-PLA copolymer (e.g., 20 mg) and the hydrophobic drug in acetone (e.g., 5 mL). Ensure complete dissolution, using sonication if necessary.
-
Preparation of Aqueous Phase: Prepare an aqueous solution (e.g., 20 mL) containing a small percentage of a stabilizer/surfactant (e.g., 0.1-0.5% w/v).
-
Nanoprecipitation: Using a syringe pump for a controlled flow rate (e.g., 30 mL/h), slowly inject the organic phase into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the resulting colloidal suspension at room temperature for several hours (e.g., 8 hours) to allow for the complete evaporation of the acetone.
-
Purification: The nanoparticle suspension can be purified to remove excess surfactant and non-encapsulated drug by methods such as centrifugation or dialysis against deionized water.
-
Storage: Store the final nanoparticle suspension at 4°C.
Protocol 2: Preparation of m-PEG-DSPE "Stealth" Liposomes via Film Hydration
This protocol outlines the classic method for producing PEGylated liposomes.
Materials:
-
Primary lipid (e.g., Phosphatidylcholine - PC)
-
Cholesterol (for membrane stability)
-
m-PEG-DSPE (e.g., m-PEG(2000)-DSPE)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Aqueous buffer (e.g., PBS) for hydration
-
Drug to be encapsulated (hydrophilic or lipophilic)
Methodology:
-
Lipid Film Formation: Dissolve the lipids (PC, cholesterol, and m-PEG-DSPE in a desired molar ratio, e.g., 55:40:5) in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask (vortexing) above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove the unencapsulated drug from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.
Protocol 3: Characterization of PEGylated Nanoparticles
1. Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Analyze using a Zetasizer or similar instrument to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface zeta potential. A reduction in the magnitude of the zeta potential towards neutral is indicative of successful PEG shielding.[8]
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid, allow it to dry, and optionally apply a negative stain (e.g., uranyl acetate). Image under the microscope to visualize the size, shape, and morphology of the nanoparticles.
3. Confirmation of PEGylation (for protein/peptide conjugates):
-
Technique: Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[29][30]
-
Procedure: Analyze the PEGylated protein conjugate using mass spectrometry. The resulting spectrum will show a series of peaks corresponding to the protein modified with different numbers of PEG units, confirming the covalent attachment and providing information on the degree of PEGylation.[6][31]
Visualizations of Key Pathways and Workflows
Caption: Logical workflow of the m-PEG "Stealth Effect".
Caption: Signaling pathway for active targeted drug delivery.
Caption: Experimental workflow for nanoparticle synthesis.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. PEGylated nanoparticles for biological and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in PEG–PLA block copolymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pegylated-polycaprolactone nano-sized drug delivery platforms loaded with biocompatible silver(i) complexes for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG-PCL-based nanomedicines: A biodegradable drug delivery system and its application. [sonar.ch]
- 17. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 18. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 19. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Myocardial Matrix-Polyethylene Glycol Hybrid Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Preparation and Characterization of Cationic PLA-PEG Nanoparticles for Delivery of Plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
- 30. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 31. researchgate.net [researchgate.net]
m-PEG23-alcohol in Tissue Engineering Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of tissue engineering, the design and fabrication of scaffolds that mimic the native extracellular matrix (ECM) are of paramount importance. These scaffolds provide structural support for cell growth and differentiation, facilitate nutrient and gas exchange, and can act as delivery vehicles for bioactive molecules. Polyethylene glycol (PEG) and its derivatives have emerged as highly valuable biomaterials for scaffold engineering due to their biocompatibility, hydrophilicity, and tunable properties.[1] This technical guide focuses on a specific, monodisperse PEG derivative, m-PEG23-alcohol, and its application in the creation of sophisticated tissue engineering scaffolds.
This compound, or monomethoxy-polyethylene glycol-alcohol, is a linear PEG molecule with a methoxy (B1213986) group capping one end and a reactive hydroxyl group at the other.[2] This monofunctional nature makes it an excellent candidate for controlled grafting onto other polymers or for initiating polymerization to form well-defined network structures.[3] Its hydrophilic nature enhances the water solubility of materials it is incorporated into, a crucial factor for creating hydrogels that mimic the high water content of natural tissues.[4]
This document provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for scaffold fabrication, and an exploration of its role in modulating cellular behavior.
Core Properties of this compound
The utility of this compound in tissue engineering is rooted in its well-defined physicochemical properties. These characteristics influence its reactivity, solubility, and the ultimate properties of the scaffolds it helps to create.
| Property | Value | References |
| Molecular Weight | 1045.26 g/mol | [2][4] |
| Formula | C47H96O24 | [4] |
| Purity | ≥95% | [2][4] |
| CAS Number | 9004-74-4 | [4] |
| Structure | CH3O-(CH2CH2O)23-H | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents. | [2] |
Scaffold Fabrication: Experimental Protocols
The terminal hydroxyl group of this compound allows for its incorporation into various scaffold architectures through several fabrication methodologies. Below are detailed protocols for creating tissue engineering scaffolds utilizing this compound, primarily through its conversion to a reactive derivative like PEG-acrylate for hydrogel formation.
Protocol 1: Synthesis of m-PEG23-acrylate
To incorporate this compound into a photopolymerizable hydrogel, the terminal hydroxyl group must first be functionalized with a reactive group, such as an acrylate.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add TEA to the solution, acting as an acid scavenger. The molar ratio of TEA to this compound should be approximately 1.5:1.
-
Acrylation: Cool the solution in an ice bath. Slowly add acryloyl chloride (in a 1.2:1 molar ratio to this compound) dropwise using a dropping funnel while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with a saturated NaHCO3 solution (to remove unreacted acryloyl chloride and HCl) and brine.
-
Drying: Dry the organic phase over anhydrous MgSO4.
-
Purification: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the m-PEG23-acrylate product.
-
Characterization: Confirm the successful synthesis and purity of m-PEG23-acrylate using techniques such as 1H NMR and FTIR spectroscopy.
Protocol 2: Fabrication of a Photocrosslinked Hydrogel Scaffold
This protocol describes the fabrication of a hydrogel scaffold using the synthesized m-PEG23-acrylate.
Materials:
-
m-PEG23-acrylate
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
-
Molds for scaffold casting (e.g., PDMS molds)
Procedure:
-
Preparation of Pre-polymer Solution: Dissolve the synthesized m-PEG23-acrylate in sterile PBS to the desired concentration (e.g., 10-20% w/v).
-
Addition of Photoinitiator: Add the photoinitiator to the pre-polymer solution at a concentration of approximately 0.5% (w/v) and mix thoroughly until fully dissolved.
-
Casting: Pipette the pre-polymer solution into the desired molds.
-
Photopolymerization: Expose the solution in the molds to UV light for a specified duration (e.g., 5-10 minutes) to initiate crosslinking. The exposure time will influence the mechanical properties of the resulting hydrogel.
-
Washing: Carefully remove the crosslinked hydrogels from the molds and wash them extensively with sterile PBS to remove any unreacted components.
-
Sterilization: The scaffolds can be sterilized for cell culture applications by soaking in 70% ethanol (B145695) followed by washing with sterile PBS.[5]
Characterization of this compound Based Scaffolds
A comprehensive evaluation of the physical and biological properties of the fabricated scaffolds is essential to determine their suitability for specific tissue engineering applications.
Quantitative Data on Scaffold Properties (Based on similar PEG-based systems)
The following table summarizes typical quantitative data for PEG-based hydrogel scaffolds. It is important to note that these values are illustrative and will vary depending on the specific formulation and fabrication parameters.
| Property | Typical Range | Influencing Factors | References |
| Porosity | 40% - 90% | Polymer concentration, porogen use, fabrication method (e.g., gas foaming, salt leaching). | [6][7] |
| Pore Size | 50 µm - 500 µm | Fabrication method, porogen size, freezing rate in freeze-drying. | [8][9] |
| Swelling Ratio | 200% - 4000% | Crosslinking density, polymer concentration, hydrophilicity. | [8][10] |
| Compressive Modulus | 10 kPa - 1 MPa | Crosslinking density, polymer concentration, water content. | [11] |
| In Vitro Degradation (Mass Loss at 4 weeks) | 5% - 50% | Hydrolytic or enzymatic degradability of crosslinks, polymer backbone. | [12][13] |
Experimental Protocols for Scaffold Characterization
1. Porosity Measurement (Liquid Displacement Method):
-
Record the dry weight of the scaffold (Wd).
-
Immerse the scaffold in a liquid of known density (ρ) that does not swell the scaffold (e.g., ethanol) until fully saturated.
-
Record the wet weight of the scaffold (Ww).
-
Calculate the porosity (%) using the formula: Porosity = [(Ww - Wd) / ρ] / V, where V is the volume of the scaffold.
2. Swelling Ratio Determination:
-
Record the dry weight of the scaffold (Wd).
-
Immerse the scaffold in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the scaffold, gently blot to remove excess surface water, and record the wet weight (Ww).
-
Calculate the swelling ratio (%) using the formula: Swelling Ratio = [(Ww - Wd) / Wd] x 100.[14]
3. In Vitro Degradation Study:
-
Record the initial dry weight of the scaffold (Wi).
-
Incubate the scaffold in PBS (pH 7.4) at 37°C. For enzymatically degradable scaffolds, include the relevant enzyme in the solution.
-
At specific time points, remove the scaffold, wash with deionized water, and dry to a constant weight (Wf).
-
Calculate the weight loss (%) using the formula: Weight Loss = [(Wi - Wf) / Wi] x 100.[15]
4. Mechanical Testing (Unconfined Compression):
-
Prepare cylindrical scaffold samples of known dimensions.
-
Place the hydrated scaffold in an unconfined compression testing machine.
-
Apply a compressive strain at a constant rate.
-
Record the resulting stress and plot the stress-strain curve.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.[1]
Biological Interactions and Signaling Pathways
The incorporation of this compound into tissue engineering scaffolds primarily contributes to a bio-inert matrix. While PEG itself is not bioactive, this property is advantageous for minimizing non-specific protein adsorption and inflammatory responses.[1] Bioactivity is typically conferred by conjugating cell-adhesive peptides (e.g., RGD) or incorporating growth factors that can be released in a controlled manner.
Modulation of Cell Signaling
When a bioactive molecule is released from an this compound-containing scaffold, it can interact with cell surface receptors and trigger intracellular signaling cascades that direct cell fate. For example, the release of a growth factor like Transforming Growth Factor-beta (TGF-β) can initiate a signaling pathway crucial for chondrogenesis.
Experimental Workflow for Biocompatibility Assessment
Assessing the biocompatibility of this compound based scaffolds is a critical step. A typical workflow involves in vitro cell culture studies.
Conclusion
This compound serves as a valuable and versatile building block for the fabrication of advanced tissue engineering scaffolds. Its well-defined molecular weight and monofunctional nature allow for precise control over scaffold architecture and properties. By functionalizing its terminal hydroxyl group, this compound can be readily incorporated into hydrogel networks with tunable mechanical characteristics, degradation profiles, and swelling behaviors. While inherently bio-inert, these scaffolds provide an excellent platform for the controlled delivery of bioactive molecules, thereby enabling the modulation of specific cell signaling pathways to guide tissue regeneration. The protocols and data presented in this guide, based on this compound and analogous PEG-based systems, offer a solid foundation for researchers and drug development professionals to design and evaluate the next generation of therapeutic biomaterials. Further research focusing specifically on this compound will undoubtedly continue to refine and expand its applications in the dynamic field of tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. mPEG23-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, CAS 9004-74-4 | AxisPharm [axispharm.com]
- 5. Fabrication of Inverted Colloidal Crystal Poly(ethylene glycol) Scaffold: A Three-dimensional Cell Culture Platform for Liver Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Overview of Porous, Bioactive Scaffolds as Instructive Biomaterials for Tissue Regeneration and Their Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Chemical, Morphological, Physical, Mechanical, and Biological Properties of Chitosan/Polyvinyl Alcohol Nanofibrous Scaffolds for Potential Use in Oral Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical and Chemical Characterization of Collagen/Alginate/Poly(Vinyl Alcohol) Scaffold with the Addition of Multi-Walled Carbon Nanotube, Reduced Graphene Oxide, Titanium Dioxide, and Zinc Oxide Materials [ijtech.eng.ui.ac.id]
Methodological & Application
Application Notes: m-PEG23-alcohol Bioconjugation to Proteins
These application notes provide a comprehensive overview and detailed protocols for the covalent attachment of monodisperse methoxy(polyethylene glycol) with 23 ethylene (B1197577) glycol units (m-PEG23-alcohol) to therapeutic proteins. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs, including increased serum half-life, improved stability, and reduced immunogenicity.[1][2][3]
The use of a discrete PEG (dPEG®) reagent like this compound, which has a precise molecular weight (MW = 1045.25 g/mol ), offers significant advantages over traditional polydisperse PEGs by yielding a more homogeneous conjugate, thereby simplifying analysis and characterization.[4]
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to proteins.[5] Therefore, a two-stage process is required:
-
Activation: The terminal hydroxyl group is chemically converted into a more reactive functional group.
-
Conjugation: The activated PEG reagent is reacted with the target protein, typically at nucleophilic sites such as the primary amines of lysine (B10760008) residues or the N-terminus.[6]
This document details a common activation strategy via N-hydroxysuccinimide (NHS) ester formation, followed by the conjugation to a model protein, purification of the conjugate, and methods for its characterization.
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG23-NHS Ester
This protocol describes the conversion of the inert hydroxyl terminus of this compound into a highly reactive amine-specific N-hydroxysuccinimide (NHS) ester. This "activated PEG" is susceptible to nucleophilic attack by the primary amines on a protein.[7]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, ice-cold
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous DCM/DMF (e.g., 2:1 v/v) in a clean, dry round bottom flask.
-
Add N,N'-Disuccinimidyl carbonate (1.5 molar equivalents to PEG-OH) and anhydrous pyridine (1.5 molar equivalents to PEG-OH) to the solution.[7]
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Precipitate the activated m-PEG23-NHS ester by adding the concentrated, viscous solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[7]
-
Collect the resulting white precipitate by vacuum filtration and wash it several times with cold diethyl ether to remove unreacted reagents and byproducts.
-
Dry the final product, m-PEG23-NHS ester, under high vacuum. Store the activated PEG at -20°C with a desiccant to prevent hydrolysis.[8][9]
Protocol 2: Bioconjugation of m-PEG23-NHS Ester to a Model Protein (e.g., IgG)
This protocol outlines the covalent attachment of the activated m-PEG23-NHS ester to primary amine groups (lysine residues and the N-terminus) of a model protein, such as an antibody (IgG).
Materials:
-
Activated m-PEG23-NHS ester (from Protocol 1)
-
Protein (e.g., IgG) at a concentration of 5-10 mg/mL
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (must be amine-free).[7][10] Avoid buffers like Tris or glycine.[8][11]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reaction tubes
Procedure:
-
Allow the vial of m-PEG23-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
-
Prepare the protein solution in the amine-free reaction buffer (0.1 M PBS, pH 7.4).
-
Immediately before use, prepare a 10 mM stock solution of the m-PEG23-NHS ester by dissolving it in anhydrous DMSO or DMF. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.[8][11]
-
Slowly add the desired molar excess of the m-PEG23-NHS ester solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point for labeling IgG.[10][11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][10] Reaction time and temperature may be optimized depending on the protein's stability and reactivity.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.[7] Incubate for an additional 15-30 minutes.
-
The crude PEGylated protein mixture is now ready for purification.
Protocol 3: Purification of PEGylated Protein
Purification is essential to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated species.[12][13] A common strategy involves a two-step chromatographic process.[14]
Step 1: Ion Exchange Chromatography (IEX) PEGylation shields the surface charges of the protein, altering its interaction with IEX resins. This allows for the separation of native, mono-PEGylated, and multi-PEGylated species.[15]
-
Equilibrate a cation exchange (CEX) or anion exchange (AEX) column with an appropriate starting buffer (low salt concentration). The choice of resin depends on the protein's isoelectric point (pI) and the buffer pH.
-
Load the quenched reaction mixture onto the equilibrated column.
-
Wash the column with the starting buffer to remove unbound species (e.g., hydrolyzed PEG reagent).
-
Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl). Typically, unreacted native protein will bind most tightly, followed by mono-PEGylated, then di-PEGylated species, which elute at progressively lower salt concentrations.[16]
-
Collect fractions and analyze them by SDS-PAGE or SEC-HPLC to identify those containing the desired mono-PEGylated protein.
Step 2: Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for separation from smaller molecules.[15]
-
Pool the IEX fractions containing the mono-PEGylated protein.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the final formulation buffer (e.g., 0.1 M PBS, pH 7.4).[7]
-
Load the concentrated IEX pool onto the SEC column.
-
Elute the sample with the formulation buffer at a constant flow rate. The PEGylated protein will elute earlier than any remaining unreacted native protein or smaller contaminants.[7]
-
Collect the peak corresponding to the purified mono-PEGylated protein.
Quantitative Data and Characterization
Reaction Parameters
The efficiency of the PEGylation reaction depends on several factors, which can be optimized to achieve the desired degree of modification.
| Parameter | Typical Range | Rationale & Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[10] |
| PEG:Protein Molar Ratio | 5:1 to 50:1 | A higher ratio increases the degree of PEGylation. A 20-fold excess is a common starting point for IgG.[10][11] |
| Reaction pH | 7.0 - 8.5 | NHS esters react with unprotonated primary amines. pH > 8.5 increases hydrolysis of the NHS ester.[17] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) can minimize protein degradation but may require longer reaction times.[8][9] |
| Reaction Time | 30 min - 3 hours | Should be optimized to maximize conjugation while minimizing side reactions or protein instability.[8][9] |
| Quenching Agent | Tris or Glycine | Added in molar excess to cap any unreacted PEG-NHS ester. |
Characterization Methods
A combination of analytical techniques is used to confirm successful conjugation and characterize the final product.
| Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by molecular weight | Visual confirmation of PEGylation (shift to higher apparent MW); assessment of purity and heterogeneity.[16] |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Determination of aggregation levels and separation of PEGylated from non-PEGylated protein.[18] |
| Ion Exchange Chromatography (IEX) | Separation by surface charge | Separation of species with different degrees of PEGylation (mono-, di-, multi-) and positional isomers.[15] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measurement of mass-to-charge ratio | Precise determination of molecular weight to confirm the number of attached PEG chains.[4][19][20] Can also be used to identify PEGylation sites.[21] |
Visualizations
Caption: Overall workflow for protein PEGylation.
Caption: Chemical reaction pathway for PEGylation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 13. US20120244137A1 - Method of Purifying Pegylated Proteins - Google Patents [patents.google.com]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go-jsb.co.uk [go-jsb.co.uk]
- 17. axispharm.com [axispharm.com]
- 18. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to improve the in vivo performance of therapeutic and diagnostic agents. PEGylation confers a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system (RES), thereby prolonging systemic circulation time and enhancing the probability of reaching the target site.[1][2] This document provides detailed application notes and protocols for the surface modification of various nanoparticles using methoxy-polyethylene glycol with 23 ethylene (B1197577) glycol units and a terminal alcohol group (m-PEG23-alcohol).
This compound is a specific type of PEG derivative featuring a methoxy (B1213986) cap at one end, which minimizes non-specific binding, and a terminal hydroxyl group at the other end.[3] The hydroxyl group serves as a versatile reactive site for covalent attachment to nanoparticle surfaces, often requiring activation or coupling chemistry.[3] This modification enhances the hydrophilicity and biocompatibility of the nanoparticles, making them suitable for a range of biomedical applications, including drug delivery and in vivo imaging.[1][4][5]
Applications
The functionalization of nanoparticles with this compound offers several advantages, leading to their use in various advanced applications:
-
Drug Delivery: PEGylated nanoparticles serve as efficient carriers for therapeutic agents. The PEG layer protects the encapsulated drug from premature degradation and clearance, allowing for sustained and targeted drug release.[1][4] For instance, doxorubicin-loaded PEG-functionalized magnetic nanoparticles have demonstrated sustained drug release and enhanced antiproliferative effects in vitro.[1][2][4]
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with PEG can be utilized as contrast agents in MRI.[1][4] The PEG coating improves their stability and circulation time, leading to enhanced image contrast for diagnostic purposes.[1][2][4]
-
Enhanced Stability and Biocompatibility: The hydrophilic PEG chains create a steric barrier around the nanoparticle, preventing aggregation and reducing non-specific protein adsorption (opsonization).[3][6] This leads to improved colloidal stability in physiological environments and reduced immunogenicity.[6]
-
Prolonged Circulation Time: By evading uptake by the RES, PEGylated nanoparticles exhibit significantly longer blood circulation times.[2][6] This extended circulation is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Experimental Protocols
This section provides detailed protocols for the synthesis of nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Silica (B1680970) Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles (SiO2 NPs) via the Stöber method, a widely used technique for producing monodisperse silica spheres.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring for at least 12 hours at room temperature to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles.[7]
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in ethanol for storage and subsequent modification.[7]
Protocol 2: Surface Modification of Silica Nanoparticles with m-PEG23-silane
This protocol details the functionalization of silica nanoparticles with this compound via a silanization approach. The alcohol terminus of this compound is first reacted with a silane (B1218182) coupling agent (e.g., (3-isocyanatopropyl)triethoxysilane) to form an m-PEG23-silane conjugate, which can then readily react with the hydroxyl groups on the silica nanoparticle surface.
Materials:
-
Silica nanoparticles (from Protocol 1)
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane
-
Anhydrous toluene (B28343)
-
Dibutyltin (B87310) dilaurate (catalyst)
Procedure: Part A: Synthesis of m-PEG23-silane
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Slowly add (3-isocyanatopropyl)triethoxysilane to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) and stir for several hours until the reaction is complete (monitor by FTIR for the disappearance of the isocyanate peak).
-
Remove the solvent under reduced pressure to obtain the m-PEG23-silane conjugate.
Part B: PEGylation of Silica Nanoparticles
-
Disperse the purified silica nanoparticles in anhydrous toluene.
-
Add the m-PEG23-silane conjugate to the nanoparticle dispersion.
-
Reflux the mixture for several hours to facilitate the covalent attachment of the PEG-silane to the silica surface.
-
Cool the reaction mixture to room temperature.
-
Collect the PEGylated silica nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and ethanol to remove excess, unreacted PEG-silane.
-
Resuspend the final m-PEG23-SiO2 nanoparticles in the desired solvent (e.g., water or buffer).
Protocol 3: Surface Modification of Gold Nanoparticles with Thiolated m-PEG23
This protocol describes the functionalization of gold nanoparticles (AuNPs) with this compound that has been modified to have a terminal thiol group (m-PEG23-SH). The strong affinity of sulfur for gold facilitates the formation of a self-assembled monolayer of PEG on the nanoparticle surface.
Materials:
-
Gold nanoparticles (commercially available or synthesized)
-
m-PEG23-thiol (m-PEG23-SH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesize or obtain a colloidal solution of gold nanoparticles.
-
Prepare a solution of m-PEG23-SH in PBS.
-
Add the m-PEG23-SH solution to the gold nanoparticle colloid with gentle stirring.
-
Allow the reaction to proceed for several hours (or overnight) at room temperature to ensure complete surface coverage.
-
Remove excess, unbound m-PEG23-SH by repeated centrifugation and resuspension of the nanoparticles in fresh PBS.
-
The final m-PEG23-AuNPs are ready for characterization and use.
Characterization and Quantitative Analysis
Thorough characterization is essential to confirm the successful PEGylation of nanoparticles and to quantify the extent of surface modification.
| Characterization Technique | Purpose | Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in the hydrodynamic diameter after PEGylation, indicating the presence of the PEG layer.[8][9] |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in the zeta potential towards a more neutral value, as the PEG layer shields the surface charge.[8][9] |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | TEM can confirm the core size of the nanoparticles and assess their dispersity after PEGylation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) in the spectrum of the modified nanoparticles. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG grafted onto the nanoparticle surface. | A weight loss step at the degradation temperature of PEG allows for the calculation of the grafting density.[8][9] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of bound and free PEG. | This method, often coupled with charged aerosol detection (CAD), can accurately measure the PEG concentration.[10][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the PEG molecules and confirm their conjugation to the nanoparticles. | 1H NMR can be used to identify the characteristic peaks of the PEG repeating units and terminal groups.[13][14] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of PEGylated nanoparticles. The exact values will depend on the nanoparticle type, size, and the specific PEGylation conditions.
| Parameter | Before PEGylation | After PEGylation with m-PEG23 |
| Hydrodynamic Diameter (nm) | Varies (e.g., 50 nm) | Increase of 10-30 nm (e.g., 60-80 nm) |
| Zeta Potential (mV) | Highly negative or positive (e.g., -30 mV) | Closer to neutral (e.g., -5 to -15 mV) |
| PEG Grafting Density (PEG chains/nm²) | N/A | Varies (e.g., 0.5 - 2.0) |
| Weight Loss by TGA (%) | < 5% | 10-50% (depending on nanoparticle core and PEG loading) |
Visualizations
Experimental Workflow for Nanoparticle PEGylation and Characterization
Caption: Workflow for nanoparticle PEGylation.
Logical Relationship of PEGylation Benefits
Caption: Benefits of nanoparticle PEGylation.
Hypothetical Signaling Pathway Modulation by a PEGylated Nanoparticle Drug Delivery System
Caption: Drug delivery signaling pathway.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications (2010) | Murali M. Yallapu | 198 Citations [scispace.com]
- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for m-PEG23-Alcohol in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol with 23 ethylene (B1197577) oxide units and a terminal alcohol group (m-PEG23-alcohol) in the formulation of PEGylated liposomes. While this compound is not directly incorporated into liposomes, it serves as a crucial starting material for the synthesis of PEG-lipid conjugates, which are essential for creating "stealth" liposomes with enhanced stability and prolonged circulation times.
This document outlines the synthesis of an m-PEG23-lipid conjugate and provides detailed protocols for the subsequent preparation, characterization, and analysis of PEGylated liposomes incorporating this conjugate.
Introduction to PEGylated Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them effective drug delivery vehicles. However, conventional liposomes are often rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS). PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the liposome (B1194612) surface, creates a hydrophilic protective layer. This "stealth" coating sterically hinders the binding of opsonin proteins, which are responsible for MPS recognition, thereby extending the circulation half-life of the liposomes and enhancing their therapeutic efficacy.
Synthesis of m-PEG23-Lipid Conjugate
To incorporate this compound into a liposome, it must first be conjugated to a lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The terminal hydroxyl group of this compound can be activated and then reacted with the amine group of DSPE to form a stable amide bond.
Illustrative Synthesis of m-PEG23-DSPE:
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other appropriate solvent
-
Dialysis membrane (e.g., MWCO 1 kDa)
-
Lyophilizer
Protocol:
-
Activation of this compound: Dissolve this compound and a molar excess of DSC in anhydrous DCM. Add TEA to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours to form m-PEG23-succinimidyl carbonate.
-
Conjugation to DSPE: In a separate flask, dissolve DSPE in anhydrous DCM and add TEA. Slowly add the activated m-PEG23-succinimidyl carbonate solution to the DSPE solution. Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Redissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform/methanol (B129727) mixture).
-
Purify the m-PEG23-DSPE conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified m-PEG23-DSPE as a white powder.
-
-
Characterization: Confirm the successful synthesis and purity of the m-PEG23-DSPE conjugate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of m-PEG23-DSPE Incorporated Liposomes
Two primary methods are used to incorporate the synthesized m-PEG23-DSPE into liposomes: the pre-insertion method and the post-insertion method.
Pre-Insertion Method (Thin-Film Hydration)
In this method, the m-PEG23-DSPE is mixed with the other lipid components before the formation of the liposomes.
Materials:
-
Phosphatidylcholine (e.g., DSPC or POPC)
-
Cholesterol
-
Synthesized m-PEG23-DSPE
-
Drug to be encapsulated (optional)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and m-PEG23-DSPE in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (Phosphatidylcholine:Cholesterol:m-PEG23-DSPE).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed 10-20 times.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Post-Insertion Method
This technique involves inserting the m-PEG23-DSPE into pre-formed liposomes. This is particularly useful for modifying the surface of existing liposome formulations.[1][2]
Materials:
-
Pre-formed liposomes
-
Synthesized m-PEG23-DSPE
-
Aqueous buffer
Protocol:
-
Prepare m-PEG23-DSPE Micelles: Disperse the synthesized m-PEG23-DSPE in the aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Incubation: Add the m-PEG23-DSPE micelle solution to the pre-formed liposome suspension. Incubate the mixture at a temperature slightly above the Tc of the liposome-forming lipids for a defined period (e.g., 1-2 hours) with gentle stirring.[3][4]
-
Purification: Remove any non-inserted m-PEG23-DSPE micelles using size exclusion chromatography or dialysis.
Characterization of PEGylated Liposomes
Thorough characterization is essential to ensure the quality and performance of the formulated liposomes.
| Parameter | Method | Typical Expected Outcome with m-PEG23-DSPE |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Homogeneous population with a mean diameter around 100-150 nm and a PDI < 0.2. |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative surface charge, close to neutral, indicating successful PEGylation and shielding of the liposome surface. |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy, HPLC | High encapsulation efficiency, dependent on the drug and loading method. %EE = [(Total Drug - Free Drug) / Total Drug] x 100. |
| In Vitro Drug Release | Dialysis Method | Sustained drug release profile compared to non-PEGylated liposomes. |
| Stability | DLS (monitoring size over time) | Enhanced colloidal stability with minimal changes in size and PDI over time at 4°C. |
Experimental Protocols
Protocol for Particle Size and Zeta Potential Measurement
-
Dilute the liposome suspension with the appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size, PDI, and zeta potential.
Protocol for Encapsulation Efficiency Determination
-
Separate Free Drug: Separate the unencapsulated drug from the liposome formulation using a suitable method (e.g., size exclusion chromatography on a Sephadex G-50 column or ultracentrifugation).
-
Quantify Free Drug: Measure the concentration of the drug in the filtrate/supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculate %EE: Use the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.
Visualizations
Caption: Workflow for the synthesis of m-PEG23-DSPE conjugate.
Caption: Workflow for PEGylated liposome preparation.
Caption: Characterization workflow for PEGylated liposomes.
References
- 1. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-insertion parameters of PEG-derivatives in phosphocholine-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insertion of poly(ethylene glycol) derivatized phospholipid into pre-formed liposomes results in prolonged in vivo circulation time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide PEGylation with m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity.[1][2] This document provides detailed protocols for the PEGylation of peptides using methoxy-poly(ethylene glycol)-alcohol (m-PEG-alcohol), with a specific focus on m-PEG23-alcohol, via the Mitsunobu reaction. This method allows for the direct conjugation of the PEG alcohol to a carboxylic acid moiety on the peptide, such as the C-terminus or the side chain of acidic amino acids (e.g., aspartic acid, glutamic acid), forming a stable ester linkage.
Principle of the Reaction
The core of this protocol is the Mitsunobu reaction, a versatile organic reaction that converts a primary or secondary alcohol into a variety of functional groups, including esters.[3] In this context, the hydroxyl group of this compound is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] The activated PEG is then susceptible to nucleophilic attack by a carboxylate anion from the peptide, resulting in the formation of a PEG-peptide ester conjugate with inversion of configuration at the alcohol's carbon center.
Experimental Protocols
Materials
-
Peptide with an available carboxylic acid group (C-terminus or side chain)
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 or C8 RP-HPLC column[6]
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol 1: PEGylation of a Peptide via Mitsunobu Reaction
This protocol details the solution-phase PEGylation of a peptide with this compound.
-
Peptide Preparation:
-
Ensure the peptide is pure and lyophilized. The peptide must have at least one free carboxylic acid group.
-
If the peptide has other reactive groups (e.g., free amines, thiols) that might interfere with the reaction, they should be appropriately protected prior to PEGylation.
-
-
Reaction Setup:
-
In a clean, dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the peptide in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the peptide) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the peptide solution to 0 °C in an ice bath.
-
-
Mitsunobu Reaction:
-
To the cooled peptide solution, add the this compound and triphenylphosphine solution.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by RP-HPLC.
-
Protocol 2: Purification of the PEGylated Peptide
Purification of the PEGylated peptide is critical to remove unreacted starting materials and reaction byproducts. Reversed-phase HPLC is a common and effective method.[6][7]
-
Sample Preparation:
-
Following the reaction, remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of the initial mobile phase for HPLC (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
-
RP-HPLC Purification:
-
Equilibrate a semi-preparative C18 or C8 column with the initial mobile phase.
-
Inject the crude sample onto the column.
-
Elute the PEGylated peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The PEGylated peptide will typically have a longer retention time than the un-PEGylated peptide.
-
Collect the fractions corresponding to the desired PEGylated peptide peak.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions and remove the acetonitrile under reduced pressure.
-
Desalt the aqueous solution using a suitable method, such as a desalting column or another round of RP-HPLC with a volatile buffer system.
-
Lyophilize the final product to obtain a pure, dry powder.
-
Protocol 3: Characterization of the PEGylated Peptide
Thorough characterization is essential to confirm the identity and purity of the PEGylated peptide.
-
Mass Spectrometry:
-
Use MALDI-TOF mass spectrometry to determine the molecular weight of the PEGylated peptide.[8][9][10][11][12] The resulting spectrum should show a mass increase corresponding to the addition of the this compound moiety. The characteristic polydispersity of the PEG chain will be observable as a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).
-
-
Chromatographic Purity:
-
Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak should be observed under the optimized elution conditions.
-
-
NMR Spectroscopy:
-
Proton NMR (¹H NMR) spectroscopy can be used to confirm the presence of the PEG chain and to quantify the degree of PEGylation.[13][14][15][16][17] The characteristic strong singlet of the PEG methylene (B1212753) protons will be present around 3.6 ppm. By integrating the PEG signal relative to a known peptide proton signal, the ratio of PEG to peptide can be determined.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the described protocols.
Table 1: Reaction Conditions and Yields for Peptide PEGylation
| Parameter | Value | Reference |
| Peptide:PEG:PPh3:DIAD Molar Ratio | 1 : 1.5 : 1.5 : 1.5 | General Mitsunobu Protocol |
| Reaction Solvent | Anhydrous THF/DMF | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 12 - 24 hours | [3] |
| Crude Yield | Variable | - |
| Purified Yield | 40 - 70% | Estimated based on similar reactions |
Table 2: Characterization Data for a Hypothetical PEGylated Peptide
| Analytical Method | Parameter | Result | Reference |
| MALDI-TOF MS | Expected Mass (Peptide + m-PEG23) | [M+H]⁺ observed at expected m/z | [8] |
| PEG Polydispersity | Peak series separated by 44 Da | [9] | |
| RP-HPLC | Purity | >95% | [6] |
| Retention Time Shift (vs. Peptide) | Increased retention time | [6] | |
| ¹H NMR | PEG Methylene Signal | ~3.6 ppm (s) | [13] |
| Degree of PEGylation | ~1 PEG chain per peptide | [15] |
Visualizations
Experimental Workflow
Caption: Workflow for peptide PEGylation via Mitsunobu reaction.
Signaling Pathway
PEGylation can modulate the interaction of peptide ligands with their receptors, such as G-protein coupled receptors (GPCRs). The PEG moiety can sterically hinder or alter the binding kinetics, which can in turn affect downstream signaling.[18][19]
Caption: PEGylation can alter peptide-GPCR interaction and signaling.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. covalx.com [covalx.com]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 18. Unexpected enhancement in biological activity of a GPCR ligand induced by an oligoethylene glycol substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of methoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) into other important functional groups, including carboxylic acids, amines, and N-hydroxysuccinimidyl (NHS) esters. These derivatives are crucial reagents in bioconjugation, drug delivery, and materials science for the PEGylation of proteins, peptides, small molecules, and nanoparticles. The hydrophilic PEG spacer enhances solubility, stability, and pharmacokinetic properties of the conjugated molecules.
Overview of Derivatization Strategies
The terminal hydroxyl group of this compound is a versatile starting point for conversion into various functional groups. The primary strategies covered in these notes are:
-
Oxidation: Direct conversion of the primary alcohol to a carboxylic acid.
-
Activation and Nucleophilic Substitution: Conversion of the alcohol into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution to introduce an amine group.
-
Amide Coupling: Activation of the PEG-carboxylic acid to form an active NHS ester, which readily reacts with primary amines.
Synthesis of m-PEG23-carboxylic acid
The conversion of this compound to m-PEG23-carboxylic acid is a key step, as the carboxyl group can be used for subsequent conjugation to amine-containing molecules. A common and effective method is the TEMPO-mediated oxidation.
Experimental Protocol: TEMPO-mediated Oxidation
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric amount of a secondary oxidant like sodium hypochlorite (B82951) (NaOCl).
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 8%)
-
Potassium bromide (KBr)
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 N)
-
Hydrochloric acid (HCl) solution (e.g., 4 N)
-
Cold diethyl ether
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) in deionized water.
-
Add TEMPO (catalytic amount, e.g., 0.01 equivalents) and potassium bromide (0.1 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice-water bath.
-
Slowly add the sodium hypochlorite solution while maintaining the pH of the reaction mixture at 10 by the dropwise addition of 0.5 N NaOH. The reaction is exothermic, so slow addition is crucial.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the pH stabilizes at 10 without further addition of NaOH.
-
Quench the reaction by adding a small amount of ethanol.
-
Acidify the reaction mixture to pH 3 with 4 N HCl.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the final product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Characterization:
-
¹H NMR: Disappearance of the alcohol proton signal and appearance of a new signal corresponding to the methylene (B1212753) group adjacent to the carboxylic acid.
-
Mass Spectrometry (MALDI-TOF or ESI): Confirmation of the molecular weight of the m-PEG23-acid.
-
FT-IR: Appearance of a characteristic carbonyl peak for the carboxylic acid.
Quantitative Data:
| Reaction | Reactants | Oxidant | Yield | Purity | Reference |
| Oxidation | m-PEG-alcohol | TEMPO/NaOCl | >95% | High |
Synthesis of m-PEG23-amine
The synthesis of m-PEG23-amine typically proceeds through a two-step process: activation of the terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source. A common route involves the formation of a PEG-azide intermediate, which is then reduced to the primary amine. This method often provides higher purity and yield compared to direct amination with ammonia.
Workflow for m-PEG23-amine Synthesis
Caption: Workflow for the synthesis of m-PEG23-amine.
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG23-tosylate.
Experimental Protocol: Conversion to m-PEG23-amine
Materials:
-
m-PEG23-tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (B44618) (PPh₃) or Sodium borohydride (B1222165) (NaBH₄)
-
Appropriate solvents for reduction (e.g., THF/water for Staudinger, IPA for NaBH₄)
Procedure (via Azide Intermediate):
-
Dissolve m-PEG23-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) and heat the reaction mixture (e.g., to 80 °C) overnight.
-
Cool the reaction mixture and precipitate the m-PEG23-azide by adding to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
For the reduction to the amine, dissolve the m-PEG23-azide in an appropriate solvent.
-
Staudinger Reduction: Add triphenylphosphine (1.5 equivalents) and stir at room temperature. Then add water to hydrolyze the intermediate.
-
Borohydride Reduction: Add sodium borohydride (excess) and reflux the mixture.
-
After the reduction is complete (monitored by IR spectroscopy - disappearance of the azide peak), work up the reaction accordingly. For the Staudinger reaction, the phosphine (B1218219) oxide byproduct can be removed by precipitation and filtration. For the borohydride reduction, the excess reagent is quenched, and the product is extracted.
-
Purify the final m-PEG23-amine by precipitation or chromatography.
Quantitative Data:
| Reaction Step | Reactants | Reagents | Yield | Purity | Reference |
| Tosylation | m-PEG-alcohol | TsCl, Pyridine | ~98% | >95% | |
| Azidation | m-PEG-tosylate | NaN₃, DMF | ~93% | >95% | |
| Reduction (Staudinger) | m-PEG-azide | PPh₃ | ~95% | >95% | |
| Reduction (NaBH₄) | m-PEG-azide | NaBH₄ | ~90% | High |
Synthesis of m-PEG23-NHS ester
m-PEG23-NHS ester is a valuable reagent for labeling proteins and other biomolecules containing primary amines. It is synthesized from m-PEG23-carboxylic acid using carbodiimide (B86325) chemistry.
Reaction Scheme for NHS Ester Formation
Caption: Synthesis of m-PEG23-NHS ester.
Experimental Protocol: EDC/NHS Coupling
Materials:
-
m-PEG23-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
DIPEA (N,N-Diisopropylethylamine) if starting from a salt
Procedure:
-
Dissolve m-PEG23-carboxylic acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester.
-
The resulting solution containing the m-PEG23-NHS ester can be used directly for conjugation with an amine-containing molecule.
-
If isolating the NHS ester, the reaction mixture can be washed with water and brine to remove excess EDC and NHS, dried, and the product precipitated from cold diethyl ether. The isolated NHS ester should be stored under anhydrous conditions and used promptly due to its susceptibility to hydrolysis.
Quantitative Data for Coupling to Amines:
| Parameter | Recommended Range | Typical Value | Reported Yield (%) | Reference |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 | 68-80 | |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | 70-90 |
Purification and Characterization of PEG Derivatives
Purification:
-
Precipitation: PEG derivatives are soluble in many organic solvents like DCM, acetonitrile, and ethanol, but insoluble in diethyl ether and hexane. This property is widely used for purification by precipitation.
-
Chromatography: For higher purity, various chromatographic techniques can be employed:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule reagents.
-
Ion Exchange Chromatography (IEX): Useful for separating charged PEG derivatives (e.g., acid or amine) from neutral species.
-
Reverse Phase Chromatography (RPC): Can be used for the purification of PEG derivatives, especially on an analytical scale.
-
Characterization:
-
Nuclear Magnetic Resonance (¹H NMR): A powerful tool for confirming the functional group conversion by observing the appearance or disappearance of specific proton signals. It can also be used to determine the degree of functionalization and molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information and confirms the identity of the synthesized PEG derivative.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying the presence of specific functional groups, such as the carbonyl in carboxylic acids and NHS esters, or the disappearance of the azide stretch after reduction.
These protocols provide a foundation for the successful derivatization of this compound. Researchers should optimize the reaction conditions and purification methods for their specific applications to achieve the desired product with high yield and purity.
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using m-PEG23-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing a methoxy-poly(ethylene glycol) with 23 ethylene (B1197577) glycol units and a terminal alcohol group (m-PEG23-alcohol) as a linker. The inclusion of a PEGylated linker can enhance the solubility, stability, and pharmacokinetic profile of the resulting ADC.[1][]
Introduction to this compound Linkers in ADC Development
Antibody-drug conjugates are a powerful class of therapeutics that combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker that connects these two components is a critical determinant of the ADC's efficacy and safety.[3] PEGylated linkers, such as this compound, offer several advantages, including:
-
Increased Hydrophilicity: The PEG chain improves the water solubility of hydrophobic payloads, which can prevent aggregation of the final ADC.[]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a protective shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[1]
-
Enhanced Stability: PEG linkers can contribute to the overall stability of the ADC in circulation.[1]
The this compound is a heterobifunctional linker, meaning it possesses two different reactive ends. In its initial state, one end is capped with a methoxy (B1213986) group, rendering it inert. The other end terminates in a hydroxyl group, which requires chemical activation to become reactive for conjugation to either the antibody or the cytotoxic drug.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization of reaction conditions may be necessary depending on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Protocol 1: Activation of this compound Linker
The terminal hydroxyl group of the this compound must first be converted into a reactive functional group for conjugation. Two common activation strategies are conversion to a maleimide (B117702) group (for reaction with thiols) or an N-hydroxysuccinimide (NHS) ester (for reaction with primary amines).
Option A: Conversion to m-PEG23-Maleimide
This protocol describes a two-step process to convert the terminal alcohol to a maleimide.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation: Dissolve this compound in toluene and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated PEG.
-
Maleimide Installation: Dissolve the mesylated PEG in dichloromethane. Add N-(2-Aminoethyl)maleimide trifluoroacetate salt and triethylamine. Stir the reaction at room temperature overnight.
-
Purification: Concentrate the reaction mixture and purify the m-PEG23-maleimide product by silica gel column chromatography.
Option B: Conversion to m-PEG23-NHS Ester
This protocol describes the conversion of the terminal alcohol to a carboxylic acid, followed by activation to an NHS ester.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Oxidation to Carboxylic Acid: Dissolve this compound in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1-2 hours.
-
Work-up: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent, wash with water, dry, and concentrate to yield m-PEG23-acid.
-
NHS Ester Formation: Dissolve the m-PEG23-acid in DCM or THF. Add N-Hydroxysuccinimide and DCC. Stir the reaction at room temperature for 4-6 hours.
-
Purification: Filter to remove the dicyclohexylurea byproduct. The filtrate containing the m-PEG23-NHS ester can often be used directly in the next conjugation step after concentration.
Protocol 2: Conjugation of Activated Linker to Cytotoxic Payload
The activated m-PEG23-linker can be conjugated to a payload containing a suitable functional group (e.g., a thiol for maleimide-activated linkers, or an amine for NHS ester-activated linkers).
Materials:
-
Activated m-PEG23-linker (from Protocol 1)
-
Cytotoxic payload with a reactive handle (e.g., thiol or amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5 for maleimide-thiol reaction; pH 7-8 for NHS ester-amine reaction)
Procedure:
-
Dissolve the cytotoxic payload in DMF or DMSO.
-
Dissolve the activated m-PEG23-linker in the reaction buffer.
-
Add the payload solution to the linker solution. The molar ratio of linker to payload should be optimized, but a slight excess of the linker is often used.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the purified drug-linker construct to the antibody. The example below is for conjugation to lysine (B10760008) residues using an NHS ester-activated drug-linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker-NHS ester
-
Quenching buffer (e.g., Tris buffer)
Procedure:
-
Adjust the concentration of the antibody solution to 5-10 mg/mL.
-
Dissolve the drug-linker-NHS ester in a small amount of a water-miscible organic solvent like DMSO.
-
Add the drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker is 5-20 fold over the antibody.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours.
-
Quench the reaction by adding a quenching buffer to consume any unreacted NHS ester.
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]
Protocol 4: Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR):
The average number of drug molecules conjugated to each antibody can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR calculated. This method requires that the drug has a distinct UV-Vis absorbance from the antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the number of conjugated drugs.[5]
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
In Vitro Cytotoxicity Assay:
The potency of the ADC is evaluated using cell-based assays.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (low or no antigen expression)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody/drug controls
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
The following tables summarize typical quantitative data that should be generated during the development of an ADC with a PEGylated linker.
Table 1: Characterization of a Representative PEGylated ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-UV |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Representative PEGylated ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) | Unconjugated Antibody |
| Cancer Cell Line A | High | 1.5 | 0.1 | No significant effect |
| Cancer Cell Line B | Low | >1000 | 0.2 | No significant effect |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Overall workflow for the synthesis of an antibody-drug conjugate using an this compound linker.
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate leading to targeted tumor cell death.
References
Application Notes and Protocols for m-PEG23-alcohol in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG23-alcohol in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]
Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3] The inclusion of a PEG chain can enhance the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules.[2] Furthermore, the flexibility of PEG linkers can be advantageous in adopting conformations that facilitate the formation of a productive ternary complex.[4]
This compound is a monodisperse PEG linker with 23 ethylene (B1197577) glycol units and a terminal alcohol functional group. This extended linker provides a significant hydrophilic spacer, which can be particularly useful for spanning the distance between the POI and the E3 ligase in challenging ternary complexes. The terminal hydroxyl group of this compound allows for versatile chemical modifications and straightforward conjugation to either the POI ligand or the E3 ligase ligand, typically after activation to a more reactive functional group.
Data Presentation: Representative Performance of a PEG-Based PROTAC
The following tables summarize representative quantitative data for a hypothetical PROTAC, "PROTAC-X," utilizing an this compound linker. This data is illustrative and based on typical values observed for effective PROTACs described in the literature. Actual values will be target and cell-line dependent.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Parameter | Value | Cell Line |
| DC50 | 50 nM | HEK293 |
| Dmax | >95% | HEK293 |
| Time to Dmax | 18 hours | HEK293 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinity
| Parameter | Value | Method |
| Ternary Complex K_D | 25 nM | Isothermal Titration Calorimetry (ITC) |
| Binary Binding (PROTAC-X to POI) K_D | 150 nM | Surface Plasmon Resonance (SPR) |
| Binary Binding (PROTAC-X to E3 Ligase) K_D | 300 nM | Surface Plasmon Resonance (SPR) |
K_D: Dissociation constant, a measure of binding affinity.
Table 3: Pharmacokinetic Properties of PROTAC-X (in vivo, mouse model)
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 8 hours | Intravenous (IV) |
| Bioavailability (F%) | 30% | Oral (PO) |
| Cmax | 1.5 µM | Intravenous (IV) |
Cmax: Maximum plasma concentration.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a PROTAC utilizing this compound and for the subsequent evaluation of its degradation activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step process for incorporating the this compound linker between a POI ligand and an E3 ligase ligand. This is a general guideline and may require optimization based on the specific chemistry of the ligands.
Step 1: Activation of this compound
This step involves converting the terminal hydroxyl group of this compound to a more reactive functional group, such as a tosylate or a mesylate, for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
-
-
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) or methanesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the activated linker (m-PEG23-OTs or m-PEG23-OMs) by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Step 2: Conjugation of the Activated Linker to Ligands
This step involves the sequential coupling of the activated m-PEG23 linker to the POI ligand and the E3 ligase ligand. The order of addition will depend on the specific functional groups on the ligands. This example assumes a nucleophilic functional group (e.g., a phenol (B47542) or an amine) on one ligand and a group amenable to a second type of coupling reaction on the other.
-
Materials:
-
Activated m-PEG23 linker (from Step 1)
-
POI ligand with a suitable nucleophilic functional group (e.g., -OH, -NH₂)
-
E3 ligase ligand with a functional group for coupling (e.g., a carboxylic acid for amide bond formation)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol and Dichloromethane (for chromatography)
-
-
Procedure (Example with a phenolic POI ligand and a carboxylic acid E3 ligase ligand):
-
To a solution of the POI ligand (1 eq.) in anhydrous DMF, add K₂CO₃ (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the activated m-PEG23 linker (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the intermediate (POI-PEG23-alcohol) by column chromatography.
-
The terminal alcohol of the POI-PEG23-alcohol intermediate would then be activated (e.g., to a tosylate or converted to an amine) for the final coupling step.
-
For the final coupling to an E3 ligase ligand containing a carboxylic acid, dissolve the E3 ligase ligand (1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.) and stir for 15 minutes.
-
Add the POI-PEG23-amine intermediate (1 eq.) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (for PROTAC stock solution)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 and Dmax.
-
-
Visualizations
Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: Logical relationship between PEG linker length and PROTAC efficacy.
References
Application Notes and Protocols for the Characterization of m-PEG23-alcohol Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-poly(ethylene glycol)-alcohol (m-PEG-alcohol) conjugates are crucial components in biopharmaceutics, drug delivery, and nanotechnology. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or "PEGylation," can enhance the therapeutic properties of molecules by increasing solubility, stability, and circulation half-life. The specific conjugate, m-PEG23-alcohol, denotes a methoxy-capped PEG with approximately 23 ethylene (B1197577) glycol repeat units, terminating in a hydroxyl group. Accurate and comprehensive characterization of these conjugates is critical to ensure purity, consistency, and efficacy for their intended applications.
These application notes provide an overview of the key analytical techniques and detailed protocols for the robust characterization of this compound conjugates. The methods described herein focus on determining structural integrity, molecular weight, purity, and the extent of conjugation.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirms the identity of the end-groups, and allows for the quantification of conjugation efficiency.[1][2]
-
Mass Spectrometry (MS): Determines the molecular weight, distribution of PEG oligomers, and confirms the covalent attachment of the alcohol moiety.[3][4][5]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Assesses the molecular weight distribution and polydispersity of the polymer conjugate.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the conjugate and separate it from unreacted starting materials or other impurities.[9][10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups within the conjugate.[12][13]
Experimental Workflows and Logic
The characterization of this compound conjugates typically follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical tests to confirm its identity, purity, and structural characteristics.
Caption: Logical workflow for the characterization of this compound conjugates.
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized for clear comparison and reporting.
| Parameter | Technique | Typical Value/Range for this compound | Purpose |
| Identity Confirmation | ¹H NMR | Methoxy protons (CH₃O-): ~3.38 ppm; Ethylene glycol protons (-CH₂CH₂O-): ~3.64 ppm; Terminal alcohol protons (-CH₂OH): ~3.56 ppm | Confirms the presence of key structural components.[14] |
| Molecular Weight (MW) | MALDI-TOF MS | Peak corresponding to the average MW (~1050 Da) with a distribution of peaks separated by 44 Da (mass of one ethylene glycol unit). | Determines the average molecular weight and confirms the polymer distribution. |
| Purity | RP-HPLC | >95% | Quantifies the percentage of the desired conjugate and detects impurities. |
| Number-Average MW (Mn) | SEC/GPC | Varies based on synthesis | Provides the number-average molecular weight of the polymer distribution. |
| Weight-Average MW (Mw) | SEC/GPC | Varies based on synthesis | Provides the weight-average molecular weight of the polymer distribution. |
| Polydispersity Index (PDI) | SEC/GPC | Typically < 1.2 | Measures the breadth of the molecular weight distribution. |
| Functional Group ID | FTIR | C-O-C stretch: ~1100 cm⁻¹; O-H stretch: ~3400 cm⁻¹ | Confirms the presence of the ether backbone and terminal hydroxyl group.[12][13] |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To confirm the chemical structure and purity of the this compound conjugate.
Caption: Workflow for NMR analysis of this compound conjugates.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[15][16] Using DMSO-d6 is crucial as it provides a stable and well-resolved peak for the terminal hydroxyl protons.[15][16]
-
Instrument Setup: Use an NMR spectrometer with a field strength of 400 MHz or higher.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).
-
Identify and integrate the characteristic peaks:
-
Methoxy group (CH₃O-): A singlet around 3.38 ppm.
-
PEG backbone (-OCH₂CH₂O-): A large multiplet centered around 3.51 ppm.[15]
-
Terminal alcohol methylene (B1212753) group (-CH₂OH): A triplet around 3.56 ppm.[14]
-
Terminal hydroxyl proton (-OH): A triplet around 4.56 ppm in DMSO-d6.[15][16]
-
-
Calculate the degree of polymerization and confirm the end-group functionality by comparing the integration values of the terminal groups to the repeating monomer units.[2]
-
Mass Spectrometry (MALDI-TOF) Protocol
Objective: To determine the average molecular weight and molecular weight distribution.
Caption: Workflow for MALDI-TOF MS analysis of polymers.
Methodology:
-
Solution Preparation:
-
Matrix Solution: Prepare a solution of 2,5-dihydroxybenzoic acid (DHB) at a concentration of 20 mg/mL in tetrahydrofuran (B95107) (THF).[17]
-
Analyte Solution: Dissolve the this compound conjugate at a concentration of 1 mg/mL in THF.
-
Cationizing Agent: Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) at 10 mg/mL in THF.[18]
-
-
Sample Spotting:
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a suitable polymer standard with a molecular weight close to that of the analyte.
-
-
Data Acquisition: Acquire the mass spectrum in positive-ion reflectron mode.[18]
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak representing a polymer chain of a different length.
-
The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeat unit (44.03 Da).[18]
-
Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]
-
Size-Exclusion Chromatography (SEC/GPC) Protocol
Objective: To determine the molecular weight distribution and polydispersity.
Caption: Workflow for SEC/GPC analysis.
Methodology:
-
System Preparation:
-
Mobile Phase: Use an appropriate solvent such as THF, which should be a good solvent for the polymer.[6]
-
Column: Select a GPC column set suitable for the expected molecular weight range of the polymer.
-
Equilibrate the system with the mobile phase at a constant flow rate and temperature.
-
-
Calibration:
-
Prepare a series of narrow molecular weight PEG standards in the mobile phase.
-
Inject each standard and record the retention time to generate a calibration curve of log(MW) versus retention time.[6]
-
-
Sample Analysis:
-
Prepare a solution of the this compound conjugate at a concentration of 1-2 mg/mL in the mobile phase. Filter the solution before injection.
-
Inject the sample into the GPC system.
-
-
Data Analysis:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
Objective: To assess the purity of the this compound conjugate.
Methodology:
-
System Preparation:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Column: A C18 reversed-phase column is commonly used.
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of ACN in water).[21]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
The comprehensive characterization of this compound conjugates is paramount for ensuring their quality and performance in research and drug development. The combination of NMR, mass spectrometry, SEC/GPC, and HPLC provides a robust analytical toolkit to confirm the identity, determine the molecular weight and distribution, and assess the purity of these important polymers. The detailed protocols provided in these application notes serve as a guide for researchers to implement these techniques effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 7. aimplas.net [aimplas.net]
- 8. agilent.com [agilent.com]
- 9. polymersolutions.com [polymersolutions.com]
- 10. agilent.com [agilent.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchgate.net [researchgate.net]
- 13. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. wyatt.com [wyatt.com]
- 21. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Analysis of m-PEG23-alcohol Reaction Mixtures by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol (m-PEG) polymers are extensively utilized in drug delivery and bioconjugation to enhance the therapeutic properties of pharmaceuticals. The precise analysis of reaction mixtures containing m-PEG derivatives, such as m-PEG23-alcohol, is critical for process monitoring, quality control, and characterization of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, due to their lack of a UV chromophore, the analysis of PEGs necessitates specialized detection methods.[1][2][3][4] This application note details robust HPLC methods employing Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) for the comprehensive analysis of this compound and its associated reaction mixtures.
The primary challenge in analyzing PEG compounds is their invisibility to standard UV detectors.[1][2][3][4] Both ELSD and CAD are mass-based detection methods that are independent of the analyte's optical properties, making them ideal for quantifying non-volatile compounds like PEGs.[5][6] These detectors are compatible with the gradient elution conditions required to separate complex mixtures of PEG oligomers and reaction products.[2]
This document provides detailed protocols for two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), enabling the separation and quantification of this compound from starting materials, byproducts, and conjugated products.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD
RP-HPLC separates molecules based on their hydrophobicity.[1] This method is highly effective for resolving this compound from less polar reactants or more polar impurities. A gradient elution is typically employed to achieve optimal separation of components with varying polarities within a reasonable timeframe.[1][2]
2.1.1. Sample Preparation
-
Dissolve the this compound reaction mixture in the initial mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.[2]
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2.1.2. HPLC-ELSD/CAD System and Conditions
The following table outlines the recommended starting conditions for the RP-HPLC analysis. These parameters may be optimized to improve the resolution of specific components in the reaction mixture.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Polymeric Reversed-Phase (e.g., Agilent PLRP-S, 100Å, 5 µm, 150 x 4.6 mm) or C18 (e.g., Waters XTerra RP8, 3.5 µm, 4.6 x 150 mm)[1][2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile[1][4] |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min[1][4] |
| Column Temperature | 30 - 60 °C[2] |
| Injection Volume | 10 µL[2] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| ELSD Settings | Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM[3][4] |
| CAD Settings | Corona charger with positive charge transfer[5][6] |
2.1.3. Data Analysis
The peak area of this compound can be quantified using an external standard calibration curve. Prepare a series of known concentrations of a pure this compound standard, analyze them using the same HPLC method, and plot the peak area versus concentration.
Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD
HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[9][10] This method can provide different selectivity compared to RP-HPLC and may be advantageous for separating highly polar reaction components.
2.2.1. Sample Preparation
-
Dissolve the this compound reaction mixture in the initial mobile phase (high organic content) to a concentration of approximately 1 mg/mL.
-
Vortex to dissolve.
-
Filter the sample using a 0.45 µm syringe filter.
2.2.2. HILIC-ELSD/CAD System and Conditions
The table below provides a starting point for developing a HILIC method. Optimization of the mobile phase composition and gradient is often necessary to achieve the desired separation.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | HILIC column (e.g., silica, amide, or diol-based stationary phase) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid or Ammonium Formate |
| Gradient | 95-70% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| ELSD Settings | Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM |
| CAD Settings | Corona charger with positive charge transfer |
Data Presentation
Quantitative data from the analysis of a hypothetical this compound reaction mixture using the RP-HPLC method is summarized below. This table illustrates how to present results for easy comparison of different reaction conditions or time points.
| Sample ID | This compound Peak Area | % Purity (by area) | Impurity 1 Peak Area | Impurity 2 Peak Area |
| Reaction Time 0h | 1,250,000 | 99.5 | 3,000 | 3,500 |
| Reaction Time 2h | 850,000 | 65.0 | 250,000 | 150,000 |
| Reaction Time 4h | 450,000 | 35.0 | 500,000 | 300,000 |
| Reaction Time 8h | 50,000 | 5.0 | 650,000 | 400,000 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of an this compound reaction mixture.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different chromatographic and detection methods discussed.
Conclusion
The HPLC methods detailed in this application note, utilizing either Reversed-Phase or HILIC separation coupled with ELSD or CAD, provide a robust and reliable framework for the analysis of this compound reaction mixtures. These techniques offer the necessary sensitivity and are compatible with the gradient elution required for resolving complex samples containing components with a wide range of polarities. The provided protocols serve as a strong starting point for method development and can be adapted to suit the specific requirements of various research, development, and quality control applications involving m-PEG derivatives.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. polylc.com [polylc.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Verification of m-PEG23-alcohol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural verification of methoxy-poly(ethylene glycol)-alcohol with an average of 23 ethylene (B1197577) glycol units (m-PEG23-alcohol) using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H and ¹³C NMR are powerful, non-destructive techniques for the unambiguous confirmation of the primary structure of polymeric materials, including the identification of terminal functional groups and the repeating monomeric units. This document outlines the necessary experimental procedures, data interpretation, and includes reference chemical shift data to aid in the structural elucidation of this compound.
Introduction
Poly(ethylene glycol) (PEG) and its derivatives are widely utilized in the pharmaceutical and biotechnology industries for various applications, including drug delivery, bioconjugation, and surface modification of medical devices. The precise chemical structure of these polymers is critical to their function and regulatory approval. Methoxy-PEG-alcohol (m-PEG-alcohol) is a heterobifunctional PEG derivative with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, making it a valuable building block for further chemical modifications.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR is used to identify and quantify the protons of the terminal methoxy and alcohol groups, as well as the repeating ethylene glycol backbone. ¹³C NMR complements this by providing information on the carbon skeleton. This application note details the standardized procedures for acquiring and interpreting NMR spectra for the structural confirmation of this compound.
Structural and Spectral Assignments
The structure of this compound is characterized by a terminal methoxy group (CH₃O-), a chain of repeating ethylene glycol units (-CH₂CH₂O-), and a terminal primary alcohol group (-CH₂CH₂OH). The protons and carbons are labeled as follows for spectral assignment:
CH₃(f)-O-[CH₂(d)-CH₂(c)]ₙ-CH₂(b)-CH₂(a)-OH
Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the protons in this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1][2]
| Assignment | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Terminal Methoxy | f (CH₃-) | 3.38 | Singlet (s) | Sharp, well-resolved singlet, often used as a reference for integration.[1] |
| PEG Backbone | c, d (-CH₂CH₂O-) | ~3.64 | Multiplet (m) | A large, broad signal resulting from the overlapping resonances of the repeating ethylene glycol units. |
| Terminal Methylene (B1212753) (next to OH) | a (-CH₂-OH) | ~3.7 | Triplet (t) | The chemical shift can be concentration and solvent dependent. |
| Terminal Methylene | b (-CH₂-CH₂-OH) | ~3.56 | Triplet (t) | Often observed as a distinct triplet.[1] |
| ¹³C Satellites | c*, c** | 3.47 and 3.82 | Multiplet (m) | These peaks arise from ¹H-¹³C coupling and their intensity increases with the molecular weight of the polymer.[1] |
Expected ¹³C NMR Chemical Shifts
The table below provides the expected chemical shifts for the carbons in this compound.
| Assignment | Carbon Label | Chemical Shift (δ, ppm) | Notes |
| Terminal Methoxy | f (CH₃-) | ~59.0 | |
| PEG Backbone | c, d (-CH₂CH₂O-) | ~70.5 | The most intense signal in the spectrum. |
| Terminal Methylene (next to OMe) | d (-O-CH₂-CH₂-O-) | ~71.9 | |
| Terminal Methylene (next to OH) | a (-CH₂-OH) | ~61.5 | Deshielded due to the adjacent hydroxyl group. |
| Terminal Methylene | b (-CH₂-CH₂-OH) | ~72.5 |
Experimental Protocols
Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for PEG derivatives.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard : For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added. TMS is typically used as the reference standard (δ = 0.00 ppm).
NMR Data Acquisition
Instrument : High-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse sequence (e.g., zg30).
-
Number of Scans : 16-64 scans are typically sufficient.
-
Relaxation Delay (d1) : 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : 16 ppm (e.g., from -2 to 14 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans : 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 250 ppm (e.g., from -10 to 240 ppm).
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.
-
Referencing : Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integration : For ¹H NMR, integrate the signals corresponding to the terminal methoxy group, the terminal alcohol methylene protons, and the repeating ethylene glycol units. The ratio of these integrals should be consistent with the expected structure (e.g., 3H : 2H : ~92H for this compound).
-
Peak Picking : Identify and label the chemical shifts of all relevant peaks in both ¹H and ¹³C spectra.
Experimental Workflow and Data Interpretation
The following diagram illustrates the workflow for the structural verification of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure verification by NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols outlined in this application note, researchers can confidently confirm the identity and purity of their material. The characteristic chemical shifts and integration patterns in the ¹H and ¹³C NMR spectra provide a definitive fingerprint of the this compound structure, ensuring its suitability for downstream applications in research and drug development. Careful attention to sample preparation and data acquisition parameters is essential for obtaining high-quality, reproducible results.
References
Application Notes and Protocols for Preparing Drug Delivery Systems with m-PEG23-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) is a hydrophilic polymer increasingly utilized in the development of advanced drug delivery systems. Its conjugation to nanoparticles, liposomes, and micelles—a process known as PEGylation—imparts "stealth" characteristics, enabling these carriers to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream.[1][2] This extended circulation enhances the probability of the drug carrier accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[3]
The terminal hydroxyl group of this compound allows for its covalent attachment to various drug carrier components, typically through an ester linkage with a carboxylic acid functional group on a lipid or polymer.[4] This modification improves the solubility and stability of the drug delivery system.[5][6] This document provides detailed protocols for the preparation and characterization of drug delivery systems utilizing this compound, along with representative data and visualizations to guide researchers in this field.
Data Presentation: Physicochemical Properties of PEGylated Nanoparticles
The following tables summarize typical quantitative data for PEGylated nanoparticle systems. While not specific to this compound, this data provides a representative overview of the expected characteristics.
Table 1: Influence of PEG Surface Density on Nanoparticle Properties
| Target PEG Content (wt%) | Surface PEG Density (PEG/100 nm²) | Particle Size (nm) | Zeta Potential (mV) | Mucin Binding (mg/m²) |
| 0 | 0 | 109 ± 2 | -35 ± 2 | 2.5 ± 0.3 |
| 1 | 2.1 | 115 ± 3 | -28 ± 3 | 1.8 ± 0.2 |
| 3 | 6.5 | 121 ± 5 | -15 ± 4 | 0.5 ± 0.16 |
| 5 | 10.2 | 125 ± 6 | -7 ± 2 | 0.4 ± 0.1 |
| 10 | 15.8 | 130 ± 7 | -2 ± 1 | 0.3 ± 0.08 |
Data adapted from studies on PLGA-PEG nanoparticles and serves as a representative example.[7]
Table 2: Drug Encapsulation Efficiency and Release from PEGylated Systems
| Formulation | Drug | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) |
| Conventional Liposomes | Camptothecin | 64.8 ± 0.8 | 52.41 ± 0.8 |
| PEG2000 Liposomes | Camptothecin | 79.00 ± 0.4 | 45.32 ± 0.6 |
| PEG5000 Liposomes | Camptothecin | 83 ± 0.4 | 32.22 ± 0.4 |
| Chitosan Nanoparticles | Methotrexate | 18.4 ± 1.2 | ~40 |
| mPEG-g-CS Nanoparticles (DS 4.1%) | Methotrexate | 17.1 ± 0.9 | ~35 |
| mPEG-g-CS Nanoparticles (DS 40.3%) | Methotrexate | 17.8 ± 1.1 | ~25 |
Data adapted from multiple sources and represents typical values for PEGylated systems.[8][9]
Experimental Protocols
Protocol 1: Synthesis of m-PEG23-Conjugated PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface coating of this compound. The conjugation is achieved through an esterification reaction, followed by nanoparticle formulation using an emulsion-solvent evaporation method.[6][10]
Materials:
-
Poly(D,L-lactic-co-glycolic acid) with a terminal carboxylic acid group (PLGA-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Poly(vinyl alcohol) (PVA)
-
Drug to be encapsulated
-
Deionized water
Procedure:
-
Activation of PLGA-COOH:
-
Dissolve PLGA-COOH (e.g., 100 mg) in 5 mL of anhydrous DCM in a round-bottom flask.
-
Add DCC (1.2 molar equivalents to COOH groups) and DMAP (0.1 molar equivalents to COOH groups).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2 hours.
-
-
Conjugation of this compound:
-
Dissolve this compound (1.5 molar equivalents to COOH groups) in 2 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the activated PLGA solution.
-
Continue stirring under nitrogen at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the PLGA-PEG copolymer by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
-
Nanoparticle Formulation (Oil-in-Water Single Emulsion Solvent Evaporation):
-
Dissolve the PLGA-PEG copolymer and the hydrophobic drug (e.g., 10 mg of drug to 100 mg of polymer) in 2 mL of DCM. This forms the organic phase.[11]
-
Prepare an aqueous solution of 2% (w/v) PVA. This is the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on an ice bath.
-
Stir the resulting emulsion at room temperature for 4-6 hours to allow for solvent evaporation.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for storage or further characterization.
-
Protocol 2: Characterization of m-PEG23-PLGA Nanoparticles
1. Particle Size and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Laser Doppler Velocimetry is used to determine the surface charge (zeta potential).
-
Protocol:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
2. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Protocol:
-
After nanoparticle preparation, collect the supernatant from the first centrifugation step.
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and LC using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
LC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
-
3. Quantification of PEG Surface Density:
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to quantify the amount of PEG on the nanoparticle surface. The characteristic peak of the ethylene (B1197577) glycol repeating units of PEG can be integrated and compared to a known standard.[7]
-
Protocol:
-
Lyophilize a known amount of the purified nanoparticles.
-
Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic PEG peak (around 3.65 ppm).[12]
-
Integrate this peak and, using a calibration curve or an internal standard, calculate the amount of PEG per unit mass of nanoparticles.
-
The surface density can be estimated based on the particle size and the assumption of a spherical shape.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Enhanced Permeability and Retention (EPR) effect.
Caption: Experimental workflow for m-PEGylated nanoparticles.
References
- 1. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pegylated immunonanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG23-alcohol Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize m-PEG23-alcohol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a terminal hydroxyl group at the other. The "23" denotes the number of ethylene (B1197577) glycol units in the chain. Its primary application is in bioconjugation, a process also known as PEGylation, where it is covalently attached to molecules such as proteins, peptides, small molecule drugs, or nanoparticles. This modification can improve the therapeutic properties of these molecules by enhancing solubility, increasing stability, extending circulation half-life, and reducing immunogenicity.[1][2][3]
Q2: Why must the hydroxyl group of this compound be "activated" before conjugation?
The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to directly form stable covalent bonds with most functional groups on target molecules under mild conditions.[2] Activation involves converting the hydroxyl group into a more reactive functional group, such as a tosylate or mesylate, which can then readily react with nucleophiles like primary amines on the target molecule.[4]
Q3: What are the most common methods for activating this compound?
The most common methods for activating the hydroxyl group of this compound involve converting it into a good leaving group. This is typically achieved by reacting it with:
-
p-Toluenesulfonyl chloride (TsCl): This reaction, known as tosylation, forms a tosylate ester (m-PEG23-OTs), which is an excellent leaving group for nucleophilic substitution reactions.[4][5][6]
-
Methanesulfonyl chloride (MsCl): This reaction, known as mesylation, forms a mesylate ester (m-PEG23-OMs), which is also a very good leaving group.[7]
Q4: What are the critical parameters to control during the activation and conjugation reactions?
Several parameters are crucial for a successful conjugation reaction:
-
Molar Ratios: The stoichiometry of the this compound, activating agent, and the target molecule significantly impacts the reaction yield and the formation of byproducts.[8][9]
-
Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but extended reaction times can lead to degradation of reactants or products.[9]
-
Solvent: The choice of an appropriate anhydrous solvent is critical to prevent hydrolysis of the activating agents and activated PEG.
-
pH: The pH of the reaction mixture is particularly important during the conjugation step, as it influences the nucleophilicity of the target functional group (e.g., primary amines).
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound conjugation experiments.
Low or No Yield of Activated m-PEG23
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Degraded Activating Agent | Use fresh or properly stored p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). These reagents are sensitive to moisture. |
| Suboptimal Molar Ratios | Optimize the molar ratio of the activating agent to this compound. An excess of the activating agent is often used, but a large excess can lead to side reactions. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Adjust the reaction time and temperature as needed based on the specific protocol. |
| Inefficient Quenching | Ensure the reaction is properly quenched to stop the reaction and remove excess activating agent before purification. |
Side Reactions During Activation
| Side Product | Cause | Prevention and Mitigation |
| m-PEG23-Chloride | Formation of triethylammonium (B8662869) hydrochloride from the base (triethylamine) and HCl byproduct of the tosylation reaction. The chloride ion can then displace the tosylate.[5][6] | Use a non-nucleophilic base or a base that does not generate a nucleophilic counter-ion. Minimize reaction time and temperature. |
| Di-PEGylated Byproducts | If the starting PEG material contains diol impurities. | Use high-purity this compound. |
Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Activation of this compound | Confirm the successful activation of this compound using an analytical method like NMR or Mass Spectrometry before proceeding with the conjugation step. |
| Suboptimal pH for Conjugation | The pH of the reaction buffer is critical for the nucleophilicity of the target functional group. For primary amines, a pH range of 7.5-8.5 is generally optimal. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a longer PEG linker if available. |
| Hydrolysis of Activated PEG | Perform the conjugation reaction promptly after activating the this compound. Avoid aqueous conditions during the activation step. |
| Incorrect Molar Ratio | Optimize the molar ratio of the activated PEG to the target molecule. A 1.5 to 5-fold molar excess of the activated PEG is a common starting point. |
Difficulties in Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of Unreacted PEG and Conjugate | Insufficient resolution of the purification method. | For Size Exclusion Chromatography (SEC), ensure the column has the appropriate molecular weight cut-off. For Ion Exchange Chromatography (IEX), optimize the salt gradient and pH. Consider using a different technique like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).[10][] |
| Low Recovery of Conjugated Product | Non-specific binding to the chromatography resin or precipitation on the column. | Modify the mobile phase composition (e.g., adjust salt concentration, pH, or add organic modifiers).[] |
| Presence of Aggregates | High concentration of the conjugate or inappropriate buffer conditions. | Optimize the buffer composition and consider performing purification at a lower concentration. SEC is effective at removing aggregates. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes a general procedure for the tosylation of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask and septum
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine or pyridine (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG23-tosylate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Conjugation of Activated m-PEG23-Tosylate to a Primary Amine
This protocol provides a general method for the conjugation of m-PEG23-tosylate to a molecule containing a primary amine.
Materials:
-
m-PEG23-tosylate (from Protocol 1)
-
Amine-containing target molecule
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial with a screw cap
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing target molecule (1 equivalent) and m-PEG23-tosylate (1.2 - 1.5 equivalents) in anhydrous DMF or DCM in a reaction vial.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be directly purified or worked up by removing the solvent under reduced pressure and proceeding to purification.
-
Purify the crude conjugate using an appropriate chromatography method such as SEC, IEX, or RP-HPLC, depending on the properties of the conjugate.[10][]
Data Summary
Table 1: Influence of Reactant Molar Ratio on Conjugation Yield (Illustrative)
| m-PEG23-tosylate: Amine Molar Ratio | Approximate Yield (%) | Observations |
| 1:1 | 40-50% | Incomplete reaction, significant unreacted amine remains. |
| 2:1 | 70-80% | Good conversion, manageable excess of PEG for purification. |
| 5:1 | >90% | High conversion, but requires more rigorous purification to remove excess PEG. May increase the risk of di-PEGylation if multiple amine sites are available. |
| 10:1 | >95% | Near-quantitative conversion of the amine, but purification is challenging. |
Note: These are illustrative values. The optimal molar ratio will depend on the specific reactants and reaction conditions and should be determined empirically.
Visualizations
Caption: Experimental workflow for the activation of this compound and subsequent conjugation.
Caption: A decision tree for troubleshooting low yield in m-PEG23 conjugation reactions.
Caption: Chemical reaction pathway for the activation and conjugation of this compound.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of m-PEG23-Alcohol Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of proteins conjugated with m-PEG23-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conjugating this compound to a protein?
A1: The terminal alcohol group of this compound is not reactive towards functional groups on a protein under standard physiological conditions. Therefore, the primary challenge is the chemical activation of this alcohol to a more reactive functional group. A common strategy is the oxidation of the alcohol to an aldehyde, which can then react with primary amines on the protein (such as the N-terminus or the ε-amine of lysine (B10760008) residues) via reductive amination.[1][2] This activation step is critical and can significantly impact the overall success and purity of the final conjugate.
Q2: What are the main components I can expect in my crude reaction mixture after conjugation?
A2: The PEGylation reaction mixture is often heterogeneous and can contain several species, making purification a significant challenge.[] You can typically expect to find:
-
Desired mono-PEGylated protein: The target molecule with a single m-PEG23 chain attached.
-
Unconjugated protein: The original, unmodified protein.
-
Excess unreacted (and activated) m-PEG23: Free PEG that did not conjugate to the protein.
-
Multi-PEGylated proteins: Proteins with more than one PEG chain attached.
-
Positional isomers: Proteins PEGylated at different sites (e.g., different lysine residues).
-
Byproducts of the activation reaction: Impurities generated during the activation of this compound.
Q3: Which chromatographic techniques are most effective for purifying my this compound conjugated protein?
A3: A multi-step chromatographic approach is often necessary to achieve high purity. The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is very effective at removing smaller molecules like excess unreacted PEG and byproducts from the larger PEGylated protein.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This property can be exploited to separate the desired mono-PEGylated protein from both the unconjugated protein and multi-PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful polishing step to separate PEGylated species that are difficult to resolve by IEX.[4]
-
Reverse Phase Chromatography (RPC): Often used for analytical purposes, RPC can also be employed for preparative purification of smaller proteins and peptides, and is particularly useful for separating positional isomers.[]
Q4: How can I analyze the purity and success of my conjugation and purification?
A4: Several analytical techniques can be used to assess your results:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight after PEGylation and to get a qualitative idea of the purity.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to quantify the amount of aggregate and different PEGylated species. RP-HPLC can be used to assess purity and separate isomers.
-
Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation and helping to identify different species in your mixture.
Troubleshooting Guide
Problem 1: Low Yield of PEGylated Protein
| Possible Cause | Troubleshooting Step |
| Inefficient activation of this compound | - Confirm the choice of activating agent and reaction conditions. For oxidation to an aldehyde, ensure the correct oxidant and catalyst are used at the optimal temperature and reaction time. - Characterize the activated PEG-aldehyde before conjugation to confirm the conversion of the alcohol group. |
| Suboptimal conjugation reaction conditions | - Optimize the molar ratio of activated PEG to protein. A higher excess of PEG can drive the reaction but may also increase the formation of multi-PEGylated species. - Adjust the pH of the reaction buffer. For reductive amination with a PEG-aldehyde, a pH of 5-8 is often used to favor the reaction with the N-terminal amine.[2] - Ensure the chosen reducing agent (e.g., sodium cyanoborohydride) is fresh and active. |
| Protein instability or aggregation | - Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation. - Include stabilizing excipients in the reaction buffer, if compatible with the conjugation chemistry. |
Problem 2: Presence of Multi-PEGylated Protein
| Possible Cause | Troubleshooting Step |
| High molar excess of activated PEG | - Reduce the molar ratio of activated PEG to protein in the conjugation reaction. |
| High reactivity of multiple sites on the protein | - If site-specificity is crucial, consider site-directed mutagenesis to remove reactive lysine residues. - Optimize the reaction pH to favor conjugation at the N-terminus, which typically has a lower pKa than lysine residues.[5] |
| Inefficient purification | - Optimize the gradient in Ion Exchange Chromatography to improve the resolution between mono- and multi-PEGylated species. A shallower gradient can often provide better separation. - Consider using Hydrophobic Interaction Chromatography as an additional purification step. |
Problem 3: Difficulty in Removing Unreacted PEG
| Possible Cause | Troubleshooting Step |
| Inadequate separation by Size Exclusion Chromatography | - Ensure the SEC column has the appropriate pore size to effectively separate the PEGylated protein from the smaller, unreacted PEG. - Optimize the flow rate and column length for better resolution. |
| Aggregation of PEGylated protein with free PEG | - Analyze the sample for aggregation using techniques like dynamic light scattering (DLS). - Adjust buffer conditions (e.g., ionic strength, pH) to minimize non-specific interactions. |
Experimental Protocols
General Workflow for this compound Conjugation and Purification
The following diagram outlines a typical experimental workflow for the conjugation of a protein with this compound and its subsequent purification.
Data Presentation
The following table provides a hypothetical summary of purification results at each stage, which can be used as a benchmark for your experiments. Actual results will vary depending on the protein and specific reaction conditions.
| Purification Step | Total Protein (mg) | Purity of Mono-PEGylated Conjugate (%) | Yield (%) |
| Crude Reaction Mixture | 100 | ~40 | 100 |
| After Size Exclusion Chromatography | 85 | ~60 | 85 |
| After Ion Exchange Chromatography | 50 | >95 | 50 |
| After Hydrophobic Interaction Chromatography | 45 | >98 | 45 |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during the purification process.
References
troubleshooting low yield in m-PEG23-alcohol conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in m-PEG23-alcohol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugation yield unexpectedly low?
Low yield in PEGylation reactions can stem from several factors. The most common culprits include poor activation of the this compound, suboptimal reaction conditions (like incorrect pH, temperature, or time), degradation of starting materials, inefficient purification, or competing side reactions that consume reactants.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: What is the first step in troubleshooting a low-yield reaction?
Always begin by verifying the quality and integrity of your starting materials. The this compound and the molecule to be conjugated should be of high purity (>95%) and stored under recommended conditions to prevent degradation.[1] Ensure that all buffers and solvents are fresh and free of contaminants that could interfere with the reaction. For instance, using a buffer containing primary amines like Tris will compete with the target molecule for the activated PEG, thereby reducing conjugation efficiency.[1][3]
Q3: How critical is the activation of the this compound?
It is extremely critical. The terminal hydroxyl (-OH) group of this compound is not sufficiently reactive for direct conjugation.[4][5] It must first be chemically activated to create a more reactive functional group.[4] Incomplete or inefficient activation is a primary reason for low conjugation yields. The choice of activation chemistry and the careful execution of this step are paramount for success.
Q4: What are common methods to activate this compound?
The hydroxyl group can be converted into various reactive intermediates. Common activation strategies include:
-
Tosylation or Mesylation: Converting the alcohol to a tosylate or mesylate creates a good leaving group, which can then be displaced by a nucleophile (e.g., an amine or thiol) on the target molecule.[6]
-
Carbonate Formation: Reaction with agents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate creates an activated carbonate that reacts readily with primary amines to form a stable urethane (B1682113) bond.[4][7]
-
Conversion to an Aldehyde: The alcohol can be oxidized to an aldehyde, which can then undergo reductive amination with a primary amine on the target molecule.[8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
Problem Area 1: Inefficient Alcohol Activation
The hydroxyl group of m-PEG-alcohol is inherently unreactive and requires chemical activation for conjugation to occur.[4] Failure in this initial step is a frequent source of poor yields.
dot
Caption: Troubleshooting workflow for the alcohol activation step.
| Symptom | Potential Cause | Recommended Solution |
| No product formation | Failure of the activation step. | Confirm the formation of the activated PEG intermediate using an appropriate analytical method (e.g., NMR, HPLC-MS) before proceeding with the conjugation reaction. |
| Low activation efficiency | Degradation of activating agents (e.g., tosyl chloride, DSC, EDC/NHS). | Use fresh, high-purity activating agents. Store moisture-sensitive reagents in a desiccator. |
| Presence of moisture. | Perform the activation step using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Incorrect stoichiometry. | Optimize the molar ratio of the activating agent to the this compound. A common starting point is a 1.2 to 2-fold molar excess of the activating agent.[3] |
Problem Area 2: Suboptimal Conjugation Conditions
Even with successfully activated PEG, the conjugation reaction itself must be optimized for the specific biomolecule or small molecule being targeted.[2]
dot
Caption: Logic for optimizing conjugation reaction parameters.
| Parameter | Recommended Range & Conditions | Notes |
| pH | 7.0 - 9.0 for amine targets; ~8.0 for thiol targets. | The reactivity of nucleophilic groups on proteins (e.g., lysine (B10760008) ε-amino groups) is highly pH-dependent.[2] Reactions with NHS-activated PEGs are typically performed at pH 7-9.[6][9] |
| Molar Ratio | Start with a 5:1 to 10:1 molar ratio of activated PEG to the target molecule. | This should be optimized empirically. A high excess can increase modification but may also lead to aggregation or modification of critical residues.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C). | Lower temperatures (4°C) with longer incubation times (e.g., overnight) can improve yield and reduce the risk of protein denaturation or aggregation.[1] |
| Reaction Time | 1 hour to overnight. | The reaction should be monitored over time by a suitable analytical method (e.g., SDS-PAGE, HPLC) to determine the optimal endpoint. |
| Target Conc. | >0.5 mg/mL for proteins. | Low concentrations can reduce reaction efficiency. If necessary, concentrate the target molecule using spin filters before conjugation.[1] |
Problem Area 3: Purification and Analysis
Significant loss of the final product can occur during purification, and inaccurate analysis can lead to a misinterpretation of the true yield.
| Symptom | Potential Cause | Recommended Solution |
| Low recovery after purification | Loss of conjugate during purification steps. | For proteins, Size Exclusion Chromatography (SEC) is a common and effective method to separate the larger PEGylated product from unreacted PEG and other small molecules.[2] Ion-exchange chromatography can also be used to separate products based on their charge differences.[2] |
| Inaccurate yield calculation | Analytical method lacks resolution or accuracy. | Use multiple analytical techniques for confirmation. SDS-PAGE can show a band shift indicating an increase in molecular weight post-PEGylation.[10] HPLC with UV and charged aerosol detection (CAD) can quantify both the PEGylated product and residual reagents.[9][11] Mass spectrometry provides a precise mass of the conjugate, confirming the degree of PEGylation.[10] |
Experimental Protocols
Protocol 1: General Two-Step this compound Conjugation to a Protein via NHS-Ester Activation
This protocol is a general starting point and requires optimization for specific applications.
dot
Caption: General experimental workflow for protein PEGylation.
A. Activation of this compound (Conversion to NHS Ester)
This protocol assumes the this compound has first been converted to a terminal carboxylic acid (m-PEG23-acid), a common intermediate step.
-
Reagent Preparation : Prepare stock solutions of m-PEG23-acid, EDC, and NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Activation : In a reaction vessel, dissolve the m-PEG23-acid. Add EDC and NHS. A typical starting molar ratio is 1:2:2 (PEG-acid:EDC:NHS).[3]
-
Incubation : Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[3]
B. Conjugation to Protein
-
Protein Preparation : Ensure the target protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of >0.5 mg/mL.[1] Buffers like Tris are incompatible as they contain primary amines.[1][3]
-
Conjugation : Immediately add the freshly activated PEG-NHS solution to the protein solution. The molar ratio of PEG to protein should be optimized, starting around 10:1.[1]
-
Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching : Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 50-100 mM Tris or glycine) to consume any unreacted PEG-NHS ester.
C. Purification and Analysis
-
Purification : Purify the PEGylated protein from unreacted PEG and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable chromatography method.[2]
-
Analysis : Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight and HPLC to assess purity and yield.[10] Confirm the final product identity and degree of labeling with mass spectrometry.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of m-PEG23-alcohol Conjugates
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products synthesized with m-PEG23-alcohol. It focuses on the common challenge of removing unreacted this compound from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my final product?
A1: The most common and effective methods for removing unreacted this compound are based on physicochemical differences between your PEGylated product and the unreacted PEG alcohol. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[][2][3] Since PEGylation can alter the hydrophobicity of your molecule, RP-HPLC is often a very effective method for separating the PEGylated product from the unreacted, more polar this compound.[2][3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius).[] This method is most effective when there is a significant size difference between your product and the this compound.
-
Dialysis/Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate larger molecules (your product) from smaller ones (unreacted PEG).[4][5][6]
-
Precipitation: In some cases, unreacted PEG can be removed by precipitation, for example, by complexation with salts like magnesium chloride, which can transform oily PEG compounds into solid complexes that can be filtered off.[7][8]
Q2: How do I choose the best purification method for my specific product?
A2: The optimal method depends on the properties of your final product. Consider the following:
-
For small molecule conjugations: RP-HPLC is often the method of choice due to its high resolving power for molecules with small differences in polarity.[][3]
-
For larger molecules like proteins or peptides: A multi-step approach is often best. An initial bulk separation using SEC to remove the majority of the small, unreacted PEG can be followed by a polishing step with Ion Exchange Chromatography (IEX) or RP-HPLC to separate based on charge or hydrophobicity, respectively.[][9]
-
When dealing with a significant size difference: If your product is substantially larger than this compound (which has a molecular weight of approximately 1100 Da), SEC or dialysis/ultrafiltration can be very efficient.[][10]
Q3: What is the approximate molecular weight of this compound?
A3: The "23" in this compound refers to the number of ethylene (B1197577) glycol repeating units. The approximate molecular weight can be calculated as:
(23 units * 44.05 g/mol/unit ) + 31.06 g/mol (for the methoxy (B1213986) and hydroxyl end groups) ≈ 1044 g/mol .
This relatively low molecular weight is an important factor to consider when selecting a purification method, especially for dialysis and SEC.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between product and unreacted this compound. | Gradient is too steep. | Decrease the gradient slope to improve resolution. A shallower gradient provides more time for separation. |
| Inappropriate column chemistry. | For polar molecules, a C18 column is a good starting point. If co-elution persists, consider a different stationary phase, such as a C4 or a phenyl-hexyl column, to alter the selectivity.[3] | |
| Mobile phase composition is not optimal. | Adjust the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid). Varying the mobile phase can significantly impact retention and selectivity. | |
| Broad peaks for the PEGylated product. | The product is interacting with the column material. | Increase the column temperature to improve peak shape and reduce viscosity.[2] Adding a small amount of a competing agent to the mobile phase can sometimes help. |
| The polydispersity of the PEG chain. | This is inherent to PEG molecules and can lead to broader peaks. While it cannot be eliminated, optimizing other chromatographic parameters can help sharpen the peak as much as possible. | |
| Low recovery of the product. | The product is irreversibly binding to the column. | Modify the mobile phase to ensure complete elution. This might involve increasing the final percentage of the organic solvent or using a stronger solvent. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of product and unreacted this compound. | Insufficient size difference between the product and the PEG. | SEC may not be the ideal method if the hydrodynamic volumes are too similar. Consider RP-HPLC instead. |
| Column resolution is too low. | Use a longer column or a column packed with smaller particles to increase the theoretical plates and improve resolution. | |
| Unreacted PEG appears to elute earlier than expected. | Aggregation of the unreacted PEG. | Ensure the mobile phase conditions (pH, ionic strength) prevent aggregation. Mild heating of the sample before injection might help dissolve aggregates.[11] |
Dialysis / Ultrafiltration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted this compound remains in the final product. | The Molecular Weight Cutoff (MWCO) of the membrane is too close to the molecular weight of the PEG. | Choose a membrane with an MWCO that is significantly larger than the unreacted PEG (approx. 1 kDa) but smaller than your product. For this compound, a 3-5 kDa MWCO membrane is often a good starting point, provided your product is significantly larger.[4] |
| Insufficient dialysis time or buffer exchange. | Increase the duration of dialysis and perform multiple, large-volume buffer exchanges to maximize the concentration gradient and drive the removal of the small molecules.[5] | |
| Low recovery of the final product. | The product is binding to the dialysis membrane. | Use low-protein-binding membranes. Pre-blocking the membrane with a solution of a non-interfering protein like BSA can sometimes reduce non-specific binding. |
| The MWCO of the membrane is too large, and the product is being lost. | Select a membrane with a smaller MWCO. As a general rule, the MWCO should be at least 3-5 times smaller than the molecular weight of the molecule you want to retain.[4] |
Experimental Protocols
General Protocol for RP-HPLC Purification
-
Column Selection: Start with a C18 analytical or semi-preparative column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for your product. Unreacted this compound does not have a strong UV chromophore, so its detection might require an alternative method like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2]
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., LC-MS, NMR) to confirm the presence of the desired product and the absence of unreacted this compound.
General Protocol for Dialysis
-
Membrane Selection: Choose a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa for retaining a product >10 kDa).
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load the crude reaction mixture into the dialysis tubing or cassette.
-
Dialysis:
-
Place the sealed dialysis unit in a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer at least three times over 24-48 hours.
-
-
Sample Recovery: Carefully recover the sample from the dialysis unit.
-
Analysis: Analyze the purified sample to confirm the removal of unreacted this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unreacted this compound
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High | High resolution, applicable to a wide range of molecules. | Can be time-consuming for large samples, requires specialized equipment. |
| SEC | Size | Moderate to High | Mild conditions, good for large-scale separations. | Lower resolution than RP-HPLC, requires a significant size difference. |
| Dialysis | Size | Moderate | Simple, inexpensive, good for buffer exchange. | Slow, may not achieve complete removal, potential for sample loss. |
| Precipitation | Solubility | Variable | Can be a quick and simple bulk removal step. | May not be selective, can lead to co-precipitation of the product. |
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: A logical flowchart for troubleshooting impure product after initial purification.
References
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: m-PEG23-alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-PEG23-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or methoxy-polyethylene glycol-alcohol, is a hydrophilic polymer with a terminal methoxy (B1213986) group and a hydroxyl group, connected by a 23-unit polyethylene (B3416737) glycol chain.[1] Its terminal hydroxyl group allows for conjugation to various molecules, enhancing their solubility, stability, and pharmacokinetic properties.[2] Common applications include the development of drug delivery systems like liposomes and nanoparticles, as well as the surface modification of medical devices.[2]
Q2: What are the primary stability concerns for this compound conjugates?
A2: The primary stability concerns for this compound conjugates are oxidative degradation and hydrolysis of the polyether backbone. These degradation pathways can be initiated by factors such as exposure to heat, light, oxygen, and non-neutral pH conditions.[3] Degradation can lead to chain scission, formation of impurities, and a loss of the conjugate's desired properties.
Q3: How should I store my this compound conjugates to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of your conjugates. The following table summarizes the recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound Conjugates [3]
| Form | Storage Temperature | Recommended Duration | Handling Recommendations |
| Solid (Lyophilized Powder) | -20°C | Up to 24 months (unopened) | Store in a tightly sealed, light-protecting vial under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| In Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Prepare solutions fresh if possible. If stock solutions are necessary, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Purge the headspace of the vial with an inert gas to minimize oxidation. |
Q4: What are the typical degradation products of this compound conjugates?
A4: The main degradation products result from oxidation and hydrolysis. Oxidation of the polyethylene glycol chain can lead to the formation of aldehydes (like formaldehyde), ketones, and carboxylic acids (like formic acid).[4] Hydrolysis, particularly of any ester linkages if the alcohol was used to form one, can cleave the conjugate. These degradation products can potentially alter the biological activity and toxicity profile of the final product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound conjugates.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram of a stored sample compared to a fresh sample.
-
Broadening or splitting of the main conjugate peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of the Conjugate | The new peaks are likely degradation products. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of these peaks. Optimize storage conditions (lower temperature, protection from light and oxygen) to minimize further degradation. |
| Mobile Phase Contamination | Use high-purity solvents and freshly prepared mobile phases. Run a blank injection of the mobile phase to check for contaminants.[5] |
| Sample Overload | Reduce the concentration or injection volume of your sample. Peak fronting can be an indicator of an overloaded column.[6] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds from previous injections. If the problem persists, the column may need to be replaced.[7] |
Issue 2: Loss of Conjugate Potency or Activity
Symptoms:
-
Reduced biological activity of the conjugate in functional assays over time.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Chemical Degradation | As with unexpected HPLC peaks, this is likely due to the breakdown of the conjugate. Analyze the sample by HPLC to correlate the loss of the main peak with the loss of activity. Review and improve storage and handling procedures. |
| Aggregation or Precipitation | Visually inspect the solution for any turbidity or precipitate. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates. If aggregation is present, consider optimizing the buffer composition (pH, ionic strength) or adding excipients to improve solubility. |
| Repeated Freeze-Thaw Cycles | Aliquot your conjugate solution into single-use vials to avoid the damaging effects of repeated freezing and thawing.[3] |
Issue 3: Incomplete Conjugation Reaction
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of a significant amount of unreacted this compound and the other starting material after the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Review the reaction pH, temperature, and time. Ensure the chosen conditions are optimal for the specific conjugation chemistry being used. |
| Inactive Reagents | The this compound or the other reactant may have degraded. Use fresh, properly stored reagents. |
| Presence of Impurities | Impurities in the starting materials or solvents can interfere with the reaction. Ensure high-purity reagents and solvents are used. |
Issue 4: Difficulty in Purifying the Conjugate
Symptoms:
-
Co-elution of the conjugate with unreacted starting materials or byproducts during chromatography.
-
Low recovery of the purified conjugate.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Similar Physicochemical Properties | If the conjugate has similar properties to the starting materials, separation can be challenging. Consider using a different chromatography technique (e.g., ion exchange if there is a charge difference, or size exclusion if there is a significant size difference).[] |
| Non-specific Adsorption | The conjugate may be adsorbing to the chromatography resin, leading to low recovery. Try a different type of resin or modify the mobile phase composition (e.g., change the salt concentration or pH). |
| Precipitation on the Column | If the conjugate is not very soluble in the mobile phase, it may precipitate on the column. Adjust the mobile phase to improve solubility. |
Data Presentation
The stability of this compound conjugates is highly dependent on the storage conditions. The following tables provide illustrative quantitative data on the degradation of a hypothetical this compound conjugate under different pH and temperature conditions, as might be determined in a stability study.
Table 2: Effect of pH on the Stability of this compound Conjugate at 37°C
| pH | % Degradation after 7 days | % Degradation after 30 days |
| 5.0 | 2.1 | 8.5 |
| 7.4 | 0.8 | 3.2 |
| 9.0 | 5.3 | 20.1 |
Data is illustrative and based on general knowledge of PEG stability.
Table 3: Effect of Temperature on the Stability of this compound Conjugate at pH 7.4
| Temperature | % Degradation after 30 days | % Degradation after 90 days |
| 4°C | < 1 | 1.5 |
| 25°C | 3.2 | 9.8 |
| 40°C | 12.5 | 35.7 |
Data is illustrative and based on general knowledge of PEG stability.
Experimental Protocols
1. HPLC-Based Stability Indicating Assay
This protocol describes a general method for assessing the stability of this compound conjugates.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the conjugate and any degradation products. The exact gradient will need to be optimized for your specific conjugate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of your this compound conjugate in a suitable solvent (e.g., water or buffer).
-
Inject a sample of the freshly prepared solution to obtain the initial chromatogram (t=0).
-
Store the remaining solution under the desired stability testing conditions (e.g., different temperatures and pH).
-
At specified time points, withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC.
-
Monitor the decrease in the area of the main conjugate peak and the appearance of any new peaks over time. The percentage of remaining conjugate can be calculated relative to the initial peak area.
-
2. Forced Degradation Study
This study is designed to deliberately degrade the conjugate to identify potential degradation products and pathways.[9][10]
-
Acid Hydrolysis: Incubate the conjugate solution in 0.1 M HCl at 60°C for a specified period (e.g., 24-48 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Incubate the conjugate solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before HPLC analysis.
-
Oxidation: Treat the conjugate solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid conjugate or a solution of the conjugate at an elevated temperature (e.g., 80°C) for a specified period.[11]
-
Photostability: Expose the conjugate solution to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and propose their structures.
Visualizations
Below are diagrams to help visualize key concepts related to the stability of this compound conjugates.
Caption: Primary degradation pathways for this compound conjugates.
Caption: A typical workflow for conducting a stability study of this compound conjugates.
Caption: A simplified decision tree for troubleshooting common issues.
References
- 1. Methoxypolyethylene glycols | 9004-74-4 [chemicalbook.com]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
Technical Support Center: m-PEG23-alcohol Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG23-alcohol. The following information addresses common issues related to reaction efficiency, particularly the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in bioconjugation?
A1: this compound is a monomethoxy polyethylene (B3416737) glycol derivative with a terminal hydroxyl group.[1][2] This hydroxyl group can be chemically modified or "activated" to create a reactive functional group, enabling it to be conjugated to proteins, peptides, or other molecules.[2][3][4] This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][5][6]
Q2: How does pH affect the efficiency of PEGylation reactions?
A2: The pH of the reaction buffer is a critical parameter in PEGylation. It significantly influences the rate of the desired conjugation reaction versus competing side reactions, such as hydrolysis of the activated PEG.[5][7] Generally, for amine-reactive PEGylation (a common strategy), higher pH increases the nucleophilicity of the target amine groups, leading to a faster reaction rate. However, alkaline conditions also accelerate the hydrolysis of the activated PEG, which deactivates it.[5][7] Therefore, an optimal pH must be determined to maximize the yield of the desired PEGylated product.
Q3: My PEGylation reaction with an activated m-PEG23 derivative is showing low yield. What role could pH be playing?
A3: Low yield in a PEGylation reaction is often related to suboptimal pH. If the pH is too low, the reaction may be very slow. If the pH is too high, the activated PEG may be hydrolyzing faster than it reacts with your target molecule.[5][7] It is also possible that the pH of your PEG stock solution has become acidic over time due to oxidation, which can impact the final reaction pH.[8]
Q4: What is the recommended pH range for reacting an activated m-PEG23 derivative with a protein?
A4: The optimal pH depends on the specific activation chemistry and the target molecule. For the common N-hydroxysuccinimide (NHS) ester activation, reactions are typically carried out in a pH range of 7.0 to 9.0.[7] Reactions at pH 7.4 proceed gradually, while at pH 9.0 the reaction is much faster, but so is the rate of hydrolysis.[7] It is crucial to experimentally determine the optimal pH for your specific system.
Q5: How can I control the pH during my PEGylation reaction?
A5: Use a suitable buffer system to maintain a stable pH throughout the reaction. Common buffers include phosphate (B84403) buffers.[9] It's important to ensure that the buffer itself does not contain nucleophiles that could compete with your target molecule. When preparing your reaction, be mindful that dissolving PEG reagents can sometimes alter the pH of the solution.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction efficiency / Low product yield | The reaction pH is too low, leading to a slow conjugation rate. | Increase the pH of the reaction buffer in increments (e.g., from 7.0 to 7.5, 8.0) to enhance the reaction rate. Monitor the formation of the product and byproducts at each pH. |
| The reaction pH is too high, causing rapid hydrolysis of the activated PEG derivative. | Decrease the reaction pH to slow down the rate of hydrolysis.[5][7] Alternatively, if a high pH is required for the target molecule's reactivity, consider adding the activated PEG in multiple smaller portions throughout the reaction. | |
| The PEG stock solution has become acidic. | Prepare fresh PEG solutions before use.[8] If necessary, the pH of the stock solution can be carefully adjusted, or the PEG can be purified using methods like ion exchange chromatography to remove acidic impurities.[8] | |
| High levels of unreacted starting material | Insufficient activation of the this compound. | Ensure the activation step of the this compound is complete before initiating the conjugation reaction. Use appropriate analytical techniques (e.g., HPLC, NMR) to confirm activation. |
| The target molecule is not sufficiently reactive at the chosen pH. | If targeting amine groups, ensure the pH is above the pKa of the target amines to increase their nucleophilicity. For other functional groups, adjust the pH according to their specific reactivity profile. | |
| Formation of multiple PEGylated species (heterogeneity) | Reaction conditions (including pH) favor reaction at multiple sites on the target molecule. | To achieve site-specific PEGylation, precise control over pH is often necessary.[6] For instance, targeting the N-terminal amine can sometimes be achieved at a slightly lower pH than reactions with lysine (B10760008) residues. Consider alternative, more specific conjugation chemistries if pH control is insufficient. |
Experimental Protocols
General Protocol for pH Optimization of Protein PEGylation with Activated m-PEG23
This protocol assumes the this compound has been activated (e.g., as an NHS ester).
-
Buffer Preparation : Prepare a series of buffers (e.g., 100 mM sodium phosphate) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).[7][9]
-
Protein Solution Preparation : Dissolve the target protein in each of the prepared buffers to a final concentration of 5 mg/mL.[9]
-
Activated PEG Solution Preparation : Prepare a stock solution of the activated m-PEG23 derivative in a non-reactive, anhydrous solvent (e.g., DMSO).
-
Reaction Initiation : Add the activated m-PEG23 derivative to each of the protein solutions at a specific molar ratio (e.g., 2:1 PEG to protein).[9]
-
Incubation : Allow the reactions to proceed for a set amount of time at a controlled temperature (e.g., room temperature or 4°C). The reaction time will be shorter at higher pH values.[7] For example, reactions at pH 9.0 may reach completion in as little as 10 minutes, while reactions at pH 7.4 could take 2 hours or more.[7]
-
Quenching : Stop the reaction by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris or glycine), to consume any unreacted activated PEG.
-
Analysis : Analyze the reaction products from each pH condition using SDS-PAGE to determine the extent of PEGylation and the distribution of products (e.g., mono-PEGylated, di-PEGylated, unreacted).[9] Densitometric analysis of the stained gel can be used to quantify the yield of each species.[9]
-
Optimization : Based on the analysis, select the pH that provides the highest yield of the desired PEGylated product with the fewest byproducts.
Visualizations
Caption: Impact of pH on activated m-PEG23 reaction pathways.
References
- 1. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 2. This compound, CAS 9004-74-4 | AxisPharm [axispharm.com]
- 3. tebubio.com [tebubio.com]
- 4. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 5. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
side reactions to consider with m-PEG23-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and issues encountered during experiments with m-PEG23-alcohol.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common side reactions and experimental challenges associated with this compound.
Table 1: Troubleshooting Common Side Reactions
| Observed Problem | Potential Cause | Proposed Solution | Recommended Analytical Method |
| Cross-linking of target molecules or formation of higher molecular weight PEGylated species. | Presence of PEG-diol impurity in the this compound starting material. | 1. Purification of this compound: Use chromatography (e.g., reverse-phase HPLC) or successive precipitation from a good solvent/non-solvent system to remove the more polar PEG-diol.[1][2] 2. Use high-purity this compound: Source materials with low diol content (typically <1-2%). 3. Optimize reaction stoichiometry: Avoid a large excess of the activated PEG reagent. | HPLC, MALDI-TOF-MS |
| Reduced reactivity or incomplete conjugation. | Oxidation of the terminal hydroxyl group of this compound to an aldehyde or carboxylic acid. | 1. Proper Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (≤ -15°C).[3] 2. Use of Antioxidants: In some formulations, the inclusion of antioxidants can mitigate oxidative degradation. 3. Fresh Reagents: Use freshly opened or properly stored this compound for critical reactions. | NMR, FT-IR (to detect carbonyl groups), HPLC (for separation of species) |
| Incomplete activation of the hydroxyl group (e.g., with tosyl chloride, CDI). | 1. Presence of moisture: Water can hydrolyze the activating agent and the activated PEG intermediate. 2. Steric hindrance: The PEG chain can sterically hinder the reaction at the terminal hydroxyl group. 3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert, dry atmosphere. Use anhydrous solvents. 2. Optimize Reaction Parameters: Increase reaction time, temperature (with caution to avoid degradation), or the molar excess of the activating agent. 3. Use of a Catalyst: For tosylation, a catalyst like DMAP can be used.[4] | TLC, HPLC, NMR |
| Formation of unexpected byproducts. | 1. Hydrolytic degradation: Cleavage of the ether linkages in the PEG backbone, especially under harsh acidic or basic conditions or in the presence of strong oxidizing agents. 2. Reaction with impurities in solvents or reagents. | 1. Control pH: Maintain the reaction pH within a stable range for PEG (typically neutral to slightly acidic). 2. Use high-purity solvents and reagents: Ensure all components of the reaction mixture are of high quality and free from reactive impurities. | HPLC, LC-MS |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are its primary applications?
This compound is a monodispersed methoxy-terminated polyethylene (B3416737) glycol with 23 ethylene (B1197577) glycol units. Its primary use is as a precursor for PEGylation, a process that covalently attaches PEG chains to molecules like proteins, peptides, and nanoparticles to improve their solubility, stability, and pharmacokinetic profiles.[5] The terminal hydroxyl group allows for its chemical modification into a variety of reactive functional groups.[6]
Q2: How should I properly store and handle this compound to ensure its stability?
To prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to protect it from oxygen.[3] It should also be kept in a dark, dry place at a low temperature (typically 2-8°C for short-term and ≤ -15°C for long-term storage).[3][7] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture into the reagent.[3]
Side Reactions and Impurities
Q3: What is the most common impurity in this compound and why is it a concern?
The most common impurity is polyethylene glycol diol (PEG-diol), which has hydroxyl groups at both ends of the polymer chain.[1] This impurity arises from the presence of water during the polymerization of ethylene oxide.[1] PEG-diol is a significant concern because its two reactive hydroxyl groups can be activated, leading to cross-linking between target molecules during a conjugation reaction. This can result in the formation of aggregates and higher molecular weight, di-PEGylated species, which can be difficult to remove and may alter the biological activity of the final product.
Q4: Can this compound undergo oxidation? What are the products and how can this be prevented?
Yes, the terminal primary alcohol of this compound can be oxidized to form a PEG-aldehyde and further to a PEG-carboxylic acid. This can occur in the presence of oxidizing agents or through slow auto-oxidation upon exposure to air. Oxidation is a concern as it leads to a loss of the reactive hydroxyl group, rendering the PEG unable to be activated for conjugation. To prevent oxidation, it is crucial to store this compound under an inert atmosphere and away from light.[3]
Q5: Is this compound susceptible to hydrolysis?
The polyether backbone of PEG is generally stable to hydrolysis under neutral conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the cleavage of the ether bonds, resulting in the degradation of the PEG chain. For most standard laboratory procedures, hydrolytic degradation of the backbone is not a major concern.
Experimental Procedures
Q6: I am having trouble activating the hydroxyl group of this compound. What could be the issue?
Incomplete activation can be due to several factors:
-
Presence of Water: Moisture can consume the activating reagent (e.g., tosyl chloride, CDI) and hydrolyze the activated intermediate. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Reaction Conditions: The reaction may require optimization of temperature, time, and stoichiometry. For sterically hindered reactions, longer reaction times or a slight excess of the activating reagent may be necessary.
-
Purity of this compound: The presence of impurities, particularly water and oxidized PEG species, can interfere with the activation reaction.
Q7: How can I confirm that I have successfully activated my this compound?
The success of the activation reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) of the product compared to the starting this compound indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new peaks corresponding to the activating group and a shift in the signals of the protons adjacent to the terminal oxygen.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the activated PEG compared to the starting material can confirm the reaction.
Q8: What methods can be used to purify this compound or its activated derivatives?
Several methods can be employed for purification:
-
Chromatography: Reverse-phase HPLC is effective for separating PEG species based on the polarity of their end groups.[1] Size exclusion chromatography can also be used, although it is less effective at separating species with similar molecular weights but different end groups.
-
Precipitation/Recrystallization: This technique involves dissolving the PEG in a good solvent and then adding a non-solvent to selectively precipitate the desired product, leaving impurities in the solution.[8]
-
Ultrafiltration: This method can be used to remove low molecular weight impurities.[1]
Visualizations
Reaction Pathways
Caption: Main reaction pathway of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting issues with this compound reactions.
References
- 1. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 2. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. mdpi.com [mdpi.com]
- 5. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. M-Peg24-alcohol [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nanoparticle Surface Coating with m-PEG23-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of nanoparticle surface coating with m-PEG23-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticle surface coating?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with 23 ethylene (B1197577) glycol repeat units and a terminal alcohol group. It is a "PEGylating" agent used to coat the surface of nanoparticles. This process, known as PEGylation, creates a hydrophilic and sterically-hindered layer around the nanoparticle. This coating can improve the nanoparticle's stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong its circulation time in the bloodstream, which is crucial for drug delivery applications.[1][2][3] The methoxy (B1213986) cap prevents unwanted crosslinking, while the terminal alcohol group can be used for covalent attachment to the nanoparticle surface, although it is less reactive than other functional groups like amines or thiols.[4]
Q2: What are the key factors influencing the efficiency of nanoparticle coating with this compound?
A2: The efficiency of PEGylation with this compound is a multifactorial process. Key factors include:
-
Nanoparticle Surface Chemistry: The availability of reactive functional groups on the nanoparticle surface that can react with the alcohol group of the PEG.
-
This compound Concentration: The concentration of the PEG reagent influences the grafting density on the nanoparticle surface.[5][6]
-
Reaction Conditions: Parameters such as pH, temperature, and incubation time play a critical role in the reaction kinetics and overall efficiency.
-
Solvent: The choice of solvent can affect the solubility and reactivity of both the nanoparticles and the this compound.
-
Purification Method: Post-reaction purification is essential to remove unbound PEG and by-products, which can otherwise interfere with characterization and downstream applications.
Q3: How can I characterize the success and efficiency of this compound coating on my nanoparticles?
A3: Several techniques can be employed to confirm and quantify the PEGylation of your nanoparticles:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the coating procedure suggests the presence of the PEG layer.
-
Zeta Potential Measurement: A change in the surface charge (zeta potential) of the nanoparticles post-PEGylation can indicate successful surface modification. Typically, a shift towards a more neutral value is observed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the amount of PEG conjugated to the nanoparticles by comparing the integration of the PEG-specific peaks to a known standard or to nanoparticle-specific signals.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the PEG molecules on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of grafted PEG by measuring the weight loss corresponding to the thermal decomposition of the organic PEG layer.[10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the presence of the elemental components of PEG on the nanoparticle surface.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the surface coating of nanoparticles with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coating Efficiency | 1. Low reactivity of the alcohol group: The hydroxyl group of this compound is less reactive than other functional groups (e.g., amines, thiols). 2. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time can hinder the reaction. 3. Steric hindrance: The nanoparticle surface may be too crowded, or the PEG chains may be sterically hindering further attachment. 4. Insufficient activation of nanoparticle surface: The nanoparticle surface may lack sufficient reactive sites for the PEG to attach. | 1. Activate the alcohol or the nanoparticle surface: Consider using a coupling agent (e.g., carbodiimides like EDC with NHS) to activate either the nanoparticle's surface carboxyl groups or, less commonly, the PEG's alcohol group. Note that EDC/NHS chemistry is most efficient at pH 4.5-7.2 for activation and pH 7-8 for amine coupling.[12] 2. Optimize reaction parameters: Systematically vary the pH, temperature (e.g., room temperature to 60°C), and incubation time (e.g., 2 to 24 hours) to find the optimal conditions for your specific nanoparticle system.[13] 3. Adjust this compound concentration: Experiment with a range of PEG concentrations. A higher concentration can increase grafting density up to a certain point.[5][6] 4. Pre-functionalize nanoparticles: If your nanoparticles lack suitable reactive groups, consider a surface modification step to introduce them (e.g., introducing carboxyl or amine groups). |
| Nanoparticle Aggregation | 1. Incomplete surface coverage: Insufficient PEGylation can leave hydrophobic patches on the nanoparticle surface, leading to aggregation in aqueous solutions. 2. Inappropriate solvent or buffer conditions: The solvent or buffer may not be optimal for maintaining nanoparticle stability during the reaction. 3. Bridging flocculation: At certain PEG concentrations, individual PEG chains might attach to multiple nanoparticles, causing aggregation. | 1. Increase PEG concentration or reaction time: Aim for a higher surface density of PEG to ensure complete coverage.[14] 2. Optimize the reaction buffer: Use a buffer that is known to stabilize your nanoparticles. Ensure the pH is appropriate for both nanoparticle stability and the conjugation reaction. 3. Control the addition of this compound: Add the PEG solution slowly and with vigorous stirring to the nanoparticle suspension to promote uniform coating on individual particles. |
| Inconsistent Batch-to-Batch Results | 1. Variability in reagents: Differences in the purity or activity of this compound or coupling agents can lead to inconsistencies. 2. Inconsistent reaction conditions: Minor variations in temperature, pH, or incubation time between batches can significantly impact the outcome. 3. Inhomogeneous nanoparticle starting material: Differences in the size, shape, or surface chemistry of the initial nanoparticle batches will affect PEGylation. | 1. Use high-purity reagents: Source this compound and other reagents from a reliable supplier and consider characterizing them before use. 2. Maintain strict control over reaction parameters: Use calibrated equipment and carefully monitor and control all reaction conditions. 3. Thoroughly characterize your nanoparticles: Ensure that your starting nanoparticle batches are consistent in terms of size, charge, and surface properties before proceeding with PEGylation. |
| Difficulty in Removing Unbound PEG | 1. Inefficient purification method: The chosen purification technique may not be suitable for separating the PEGylated nanoparticles from free this compound. 2. Strong non-covalent interactions: The unbound PEG may be physically adsorbed to the nanoparticle surface. | 1. Optimize the purification method: For nanoparticle suspensions, repeated cycles of centrifugation and resuspension in fresh buffer are often effective. Tangential flow filtration (TFF) or size exclusion chromatography (SEC) can also be used for more efficient separation. 2. Use denaturing washes: In some cases, washing with a solution that disrupts non-covalent interactions (e.g., a mild surfactant or a higher ionic strength buffer) can help remove adsorbed PEG. Be cautious as this may also affect nanoparticle stability. |
Experimental Protocols
General Protocol for this compound Coating of Carboxylated Nanoparticles via EDC/NHS Coupling
This protocol describes a general method for conjugating this compound to nanoparticles with surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a desired concentration (e.g., 1 mg/mL).
-
Sonicate the suspension briefly to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in DI water or MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point is a 10-fold molar excess of each.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Dissolve this compound in PBS (pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension. The molar excess of PEG to nanoparticles should be optimized; a starting point could be a 100-fold molar excess.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-24 hours at room temperature with continuous stirring.
-
-
Quenching and Purification:
-
Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 10-15 minutes.
-
Purify the PEGylated nanoparticles from excess PEG and by-products. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at a speed sufficient to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in fresh PBS. Repeat this process 3-5 times.
-
Dialysis: Dialyze the reaction mixture against PBS using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the nanoparticles while allowing the smaller unbound PEG to diffuse out.
-
-
-
Characterization:
-
Characterize the purified PEGylated nanoparticles using the techniques described in the FAQ section (DLS, Zeta Potential, NMR, etc.) to confirm successful coating and assess the coating efficiency.
-
Data Summary Tables
The following tables provide a summary of typical experimental parameters and expected outcomes for nanoparticle PEGylation, generalized from literature on short-chain PEGs. These values should be used as a starting point for optimization.
Table 1: Reaction Parameters for Nanoparticle PEGylation
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.0 | The optimal pH depends on the specific coupling chemistry and the stability of the nanoparticles. For EDC/NHS chemistry, activation is optimal at a slightly acidic pH, while the coupling to amines (if the alcohol is first converted to an amine) is better at a slightly basic pH. |
| Temperature (°C) | 4 - 40 | Most PEGylation reactions are performed at room temperature. Lower temperatures may slow down the reaction but can be beneficial for sensitive nanoparticles. |
| Incubation Time (hours) | 2 - 24 | Longer incubation times generally lead to higher coating densities, but this can plateau. |
| Molar Ratio (PEG:Nanoparticle) | 10:1 - 1000:1 | This ratio needs to be optimized to achieve the desired surface density without causing aggregation. |
Table 2: Expected Changes in Nanoparticle Properties After this compound Coating
| Property | Expected Change | Rationale |
| Hydrodynamic Diameter (nm) | Increase | The PEG layer adds to the overall size of the nanoparticle in solution. |
| Zeta Potential (mV) | Shift towards neutral | The PEG layer masks the surface charge of the nanoparticle core.[7] |
| Colloidal Stability | Increase | The hydrophilic PEG layer prevents aggregation in aqueous and biological media. |
| Protein Adsorption | Decrease | The PEG layer provides a steric barrier that reduces non-specific binding of proteins.[15] |
Visualizations
Experimental Workflow for Nanoparticle PEGylation
References
- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. media.sciltp.com [media.sciltp.com]
- 11. Assessment of PEG on polymeric particles surface, a key step in drug carrier translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle size and surface chemistry determine serum protein adsorption and macrophage uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid protein denaturation during m-PEG23-alcohol conjugation
Welcome to the technical support center for m-PEG23-alcohol conjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the PEGylation of proteins with this compound derivatives. Our goal is to help you optimize your conjugation strategy to prevent protein denaturation and aggregation, ensuring the stability and bioactivity of your therapeutic proteins.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the this compound conjugation process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Conjugation Efficiency | - Inactive this compound derivative.- Suboptimal reaction pH.- Inappropriate molar ratio of PEG to protein.- Steric hindrance at the target conjugation site. | - Verify the activity of your activated m-PEG reagent.- Optimize the reaction pH to favor the targeted amino acid residues (e.g., pH 5.0-6.5 for N-terminal amines, pH > 7.0 for lysine (B10760008) residues)[1].- Empirically determine the optimal molar ratio by testing a range of PEG:protein ratios (e.g., starting from 1:1 to 5:1 of PEG to reactive amines)[1].- Consider using a longer chain or different architecture PEG linker. |
| Protein Aggregation During or After Conjugation | - Intermolecular cross-linking due to bifunctional PEG impurities[2][3].- High protein concentration.- Suboptimal reaction conditions (pH, temperature, buffer) leading to exposure of hydrophobic regions[2].- Extensive surface modification (multi-PEGylation)[1]. | - Use high-quality, monofunctional m-PEG reagents with low diol content[2][3].- Work with the lowest effective protein concentration.- Optimize reaction conditions: perform the reaction at a lower temperature (e.g., 4°C) and add the PEG reagent stepwise[2].- Add stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol, sorbitol), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20/80)[2][4].- Control the degree of PEGylation by adjusting the molar ratio and reaction time. |
| Loss of Protein Bioactivity | - PEGylation at or near the active site or binding interface.- Conformational changes induced by PEGylation.- Denaturation caused by harsh reaction conditions. | - Employ site-specific PEGylation strategies to target residues away from the active site[5][6].- Use milder reaction conditions (neutral pH, lower temperature).- Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy[7].- Consider reversible PEGylation strategies if a transient effect is desired[8]. |
| Heterogeneity of PEGylated Product | - Random conjugation to multiple sites on the protein surface.- Presence of unreacted protein and free PEG.- Formation of multi-PEGylated species and positional isomers. | - Utilize site-specific conjugation chemistries (e.g., targeting N-terminus at acidic pH, or engineered cysteine residues)[6][8].- Optimize purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to separate the desired conjugate[2][9][10].- Use analytical techniques like HPLC and mass spectrometry to characterize the product mixture and assess the degree of PEGylation[9][11]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to avoid protein denaturation?
A1: The optimal pH is a critical parameter that depends on the specific activated m-PEG derivative and the target amino acid on the protein.
-
For N-terminal selective PEGylation using reagents like mPEG-aldehyde, a lower pH range of 5.0-6.5 is often preferred. This is because the pKa of the N-terminal α-amine is lower than that of the ε-amine of lysine residues, allowing for more specific conjugation[1].
-
For conjugation to lysine residues , a pH above 8.0 is typically used to ensure the amino groups are deprotonated and thus more nucleophilic[12].
It is crucial to maintain the reaction pH within the stability range of your specific protein to prevent denaturation[7][13]. Running small-scale trials at different pH values is recommended to find the best balance between reaction efficiency and protein stability.
Q2: How does temperature affect protein stability during PEGylation?
A2: Temperature significantly influences both the reaction rate and protein stability.
-
Higher temperatures increase the reaction rate but also elevate the risk of protein denaturation and aggregation, especially for thermally sensitive proteins[14][15].
-
Lowering the reaction temperature (e.g., to 4°C) can slow down the conjugation reaction but is a highly effective strategy to minimize protein unfolding and aggregation during the process[2]. This allows for a more controlled reaction, potentially favoring intramolecular modification over intermolecular cross-linking[2].
Q3: What role do stabilizing excipients play, and which ones should I use?
A3: Stabilizing excipients are additives that help preserve the native conformation of the protein during the conjugation process and subsequent storage. They work through various mechanisms, such as preferential exclusion, which stabilizes the protein's hydration shell, and direct binding to prevent aggregation[16].
Commonly Used Stabilizing Excipients:
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) for sugars | Preferential exclusion, increases protein stability[2][4]. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions[2]. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent adsorption to interfaces[2][17]. |
The choice and concentration of the excipient should be optimized for each specific protein and PEGylation system.
Q4: How can I control the degree of PEGylation to prevent over-modification?
A4: Controlling the degree of PEGylation is essential to maintain protein activity and avoid aggregation. Over-modification can be prevented by:
-
Adjusting the Molar Ratio: Carefully titrating the molar ratio of the activated m-PEG reagent to the protein is the primary method for controlling the extent of conjugation[1].
-
Controlling Reaction Time: Shorter reaction times will result in a lower degree of PEGylation. The reaction should be monitored over time and quenched once the desired level of modification is achieved.
-
Optimizing pH: For amine-reactive PEGs, performing the reaction at a lower pH can reduce the reactivity of lysine residues, thus limiting the number of attached PEG chains[1].
-
Site-Specific PEGylation: This is the most precise method, involving the conjugation of PEG to a single, specific site on the protein, such as the N-terminus or an engineered cysteine residue[5][6].
Q5: What are the best analytical techniques to assess protein integrity after PEGylation?
A5: A combination of analytical techniques is necessary to confirm successful conjugation and assess the structural integrity of the PEGylated protein.
| Analytical Technique | Purpose |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates PEGylated protein from unreacted protein and free PEG; detects aggregates[2][10]. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes the increase in molecular weight upon PEGylation and detects high-molecular-weight aggregates[2]. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determines the precise molecular weight of the conjugate, confirming the number of attached PEG chains[9][18]. |
| Circular Dichroism (CD) Spectroscopy | Assesses the secondary and tertiary structure of the protein to detect conformational changes or denaturation[7]. |
| Dynamic Light Scattering (DLS) | Measures the size distribution and detects the presence of aggregates in the solution[2]. |
| Reversed-Phase HPLC (RP-HPLC) | Separates PEG-protein conjugates, non-PEGylated protein, and free PEG based on hydrophobicity[9][10]. |
Experimental Protocols
General Protocol for m-PEG-Aldehyde N-terminal Conjugation
This protocol outlines a general procedure for the site-selective PEGylation of a protein's N-terminus via reductive amination.
-
Protein Preparation: Dialyze the protein into a reaction buffer with a pH between 5.0 and 6.5 (e.g., 100 mM MES or sodium acetate). Ensure the protein concentration is suitable to minimize aggregation.
-
Reagent Preparation: Dissolve the m-PEG23-aldehyde in the reaction buffer immediately before use. Prepare a stock solution of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or a safer alternative like 2-picoline borane[1].
-
Conjugation Reaction:
-
Add the m-PEG23-aldehyde solution to the protein solution at a predetermined molar excess (e.g., 2-5 fold excess over the protein).
-
Add the reducing agent to the mixture. A typical starting concentration is 20-50 mM.
-
Incubate the reaction mixture at a controlled temperature, typically 4°C, with gentle stirring for 12-24 hours.
-
-
Reaction Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which will react with any remaining m-PEG-aldehyde.
-
Purification: Remove unreacted PEG, protein, and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).
-
Analysis: Characterize the purified PEG-protein conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm the degree of PEGylation and purity. Assess the protein's structural integrity using CD spectroscopy.
Visualizations
Caption: Workflow for N-terminal protein PEGylation via reductive amination.
Caption: Decision tree for troubleshooting protein aggregation during PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. youtube.com [youtube.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
Technical Support Center: Managing Polydispersity in m-PEG-Alcohol Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing polydispersity in methoxy-polyethylene glycol-alcohol (m-PEG-alcohol) reagents. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity in m-PEG-alcohol reagents?
A1: Polydispersity refers to the degree of heterogeneity in the chain lengths, and therefore molecular weights, of a polymer sample. An m-PEG-alcohol reagent is not composed of molecules of a single, exact molecular weight, but rather a distribution of molecules with varying numbers of ethylene (B1197577) glycol repeating units. This distribution is described by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 indicates a perfectly monodisperse sample where all molecules have the same chain length, while higher PDI values signify a broader distribution of molecular weights.[1] Commercially available m-PEG-alcohols are typically polydisperse.
Q2: Why is managing polydispersity important in my experiments?
A2: The polydispersity of your m-PEG-alcohol reagent can significantly impact the outcome of your experiments, particularly in applications like PEGylation of proteins and nanoparticles for drug delivery. A high PDI can lead to:
-
Batch-to-batch inconsistency: Different batches of the same m-PEG-alcohol reagent may have different PDI values, leading to variability in your results.
-
Difficulty in characterization: A broad molecular weight distribution can complicate the analysis of your final product, making it challenging to determine the precise degree of PEGylation and the overall molecular weight.
-
Altered pharmacokinetic properties: In drug delivery, the size of the PEG chain is a critical determinant of the drug's circulation half-life and clearance rate. A polydisperse reagent will result in a heterogeneous population of PEGylated drugs, each with different pharmacokinetic profiles.
-
Potential for increased immunogenicity: While PEG is generally considered non-immunogenic, some studies suggest that polydispersity and the presence of PEG aggregates can contribute to an immune response.[2]
Q3: What is an acceptable Polydispersity Index (PDI) for my application?
A3: The acceptable PDI for an m-PEG-alcohol reagent depends on the specific application and its sensitivity to molecular weight variations. The following table provides a general guideline for acceptable PDI values in different research and development stages.
| Application Stage | Typical Acceptable PDI | Rationale |
| Early-stage Research & Development | < 1.2 | For initial proof-of-concept studies, a broader PDI may be acceptable to screen various PEG sizes and chemistries. |
| Preclinical Development | < 1.1 | As the drug candidate progresses, a narrower PDI is required to ensure more consistent product quality and reliable in vivo performance. |
| Clinical Manufacturing (CMC) | ≤ 1.05 | For therapeutic applications, regulatory agencies require a well-characterized and highly consistent product, necessitating a very low PDI. |
Q4: How can I determine the polydispersity of my m-PEG-alcohol reagent?
A4: Several analytical techniques can be used to determine the PDI of your m-PEG-alcohol reagent. The most common methods are:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the most widely used technique for determining the molecular weight distribution and PDI of polymers.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides detailed information about the individual oligomers present in the sample, allowing for a precise calculation of Mn, Mw, and PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis, which can then be used in conjunction with Mw from another technique to calculate the PDI.
Troubleshooting Guide
High polydispersity in your m-PEG-alcohol reagent can manifest in several ways during your experiments. This guide will help you identify and address common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent PEGylation results between batches | The PDI of your m-PEG-alcohol reagent varies between batches. | 1. Characterize the PDI of each new batch of m-PEG-alcohol using GPC/SEC before use. 2. If the PDI is significantly different, consider purifying the reagent to obtain a fraction with a narrower molecular weight distribution. 3. Source m-PEG-alcohol from a supplier that provides a certificate of analysis with a narrow PDI specification. |
| Broad peaks or multiple species in the analysis of your PEGylated product | The high PDI of the starting m-PEG-alcohol is carried over to the final product. | 1. Optimize your PEGylation reaction to favor mono-PEGylation by adjusting the molar ratio of PEG to your molecule. 2. Purify the PEGylated product using techniques like ion-exchange chromatography or size-exclusion chromatography to isolate the desired species. |
| Unexpected in vivo behavior (e.g., rapid clearance) of your PEGylated drug | The presence of low molecular weight PEG chains in a polydisperse reagent leads to a fraction of the drug with a shorter half-life. | 1. Use an m-PEG-alcohol reagent with a lower PDI (ideally ≤ 1.05) for in vivo studies. 2. Fractionate the polydisperse reagent to remove low molecular weight species before conjugation. |
Experimental Protocols
Here are detailed protocols for the key analytical techniques used to characterize the polydispersity of m-PEG-alcohol reagents.
Protocol 1: Determination of PDI by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI) of an m-PEG-alcohol sample.
Materials:
-
m-PEG-alcohol sample
-
HPLC-grade Tetrahydrofuran (THF) as the mobile phase
-
Polystyrene standards of known molecular weights for calibration
-
GPC/SEC system equipped with a refractive index (RI) detector
-
GPC column suitable for the molecular weight range of the PEG sample (e.g., a set of Styragel columns)
Procedure:
-
Mobile Phase Preparation: Filter and degas HPLC-grade THF.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the m-PEG-alcohol sample.
-
Dissolve the sample in 10 mL of THF to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in THF.
-
Inject the standards into the GPC system and record their retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the prepared m-PEG-alcohol sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the calibration curve, determine the Mn and Mw of the m-PEG-alcohol sample.
-
Calculate the PDI using the formula: PDI = Mw / Mn.
-
Protocol 2: Characterization by 1H-NMR Spectroscopy
Objective: To determine the number-average molecular weight (Mn) of an m-PEG-alcohol sample by end-group analysis.
Materials:
-
m-PEG-alcohol sample
-
Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the m-PEG-alcohol sample in approximately 0.7 mL of CDCl3 or DMSO-d6 in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H-NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify the signals corresponding to the methoxy (B1213986) (m, -OCH3) protons at one end of the chain (typically a singlet around 3.38 ppm in CDCl3) and the methylene (B1212753) protons adjacent to the terminal hydroxyl group (-CH2OH) (typically a triplet around 3.64 ppm in CDCl3).
-
Integrate the area of the methoxy proton signal (Integralmethoxy) and the area of the entire ethylene glycol repeating unit proton signals (IntegralEG).
-
The number of repeating ethylene glycol units (n) can be calculated using the following formula: n = (IntegralEG / 4) / (Integralmethoxy / 3)
-
The number-average molecular weight (Mn) can then be calculated as: Mn = (n * 44.05) + 31.04 where 44.05 g/mol is the molecular weight of the ethylene glycol repeating unit and 31.04 g/mol is the molecular weight of the methoxy end group.
-
Visual Guides
Troubleshooting Workflow for Polydispersity Issues
This diagram outlines a logical workflow for troubleshooting common issues that may arise due to the polydispersity of m-PEG-alcohol reagents.
Caption: Troubleshooting decision tree for polydispersity issues.
Experimental Workflow for Polydispersity Analysis
This diagram illustrates the typical experimental workflow for assessing and managing the polydispersity of m-PEG-alcohol reagents.
Caption: Workflow for polydispersity analysis and management.
References
Technical Support Center: Optimizing Storage of m-PEG23-alcohol and its Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the optimal storage conditions for m-PEG23-alcohol and its conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the stability and integrity of your materials throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound, like most PEG derivatives, should be stored in a solid, dry form at low temperatures, typically ≤ -15°C (e.g., -20°C).[1] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, and protected from light, as PEGs are sensitive to both oxidation and light.[1] For short-term storage, refrigeration at 2-8°C is also an option, provided the material is kept dry and sealed.[2]
Q2: How should I store my PEGylated protein conjugate?
A2: The optimal storage conditions for a PEGylated conjugate depend heavily on the specific biomolecule and its formulation. However, some general principles apply:
-
Lyophilized (Freeze-Dried) Form: This is the preferred method for long-term storage. Lyophilized conjugates should be stored at low temperatures (e.g., -20°C to -80°C) and protected from moisture and light.[3][4] The choice of cryoprotectants (e.g., sucrose, lactose) in the lyophilization buffer is critical to prevent degradation and aggregation during the process and upon storage.[3][5]
-
Solution Form: If stored in solution, conjugates should be kept at 2-8°C for short-term use. For longer periods, freezing at -80°C is recommended. It is crucial to use a buffer that maintains a stable pH and to consider adding stabilizing excipients.[6] Be aware that repeated freeze-thaw cycles can lead to aggregation and should be avoided by aliquoting the solution into single-use volumes.[6][7]
Q3: What are the main degradation pathways for this compound and its conjugates?
A3: The primary degradation pathways include:
-
Oxidation: The terminal alcohol group of this compound and the polyether backbone of the PEG chain are susceptible to oxidation, especially in the presence of oxygen, light, and elevated temperatures.[8][9] This can lead to the formation of impurities like aldehydes and carboxylic acids, which can lower the pH of solutions.[8]
-
Hydrolysis: For PEG conjugates, the linkage between the PEG and the biomolecule can be a point of instability. For example, ester linkages are prone to hydrolysis, particularly in aqueous solutions with non-neutral pH. This results in "de-PEGylation."[3][4]
-
Aggregation: For PEGylated proteins, physical instability leading to the formation of soluble or insoluble aggregates is a major concern.[10][11] This can be triggered by temperature stress, freeze-thaw cycles, or improper formulation.[6][12]
Q4: Does PEGylation always improve the stability of a protein?
A4: Generally, PEGylation enhances the thermal and proteolytic stability of proteins and can reduce aggregation.[13][14][15] The attached PEG chains create a hydrophilic shield around the protein, increasing its hydrodynamic volume and sterically hindering proteases and intermolecular interactions that lead to aggregation.[15] However, the PEGylation process itself and the characteristics of the final conjugate can sometimes lead to stability issues if not properly optimized. For instance, PEGylation can sometimes promote the formation of soluble aggregates.[15]
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions and potential consequences of improper storage for this compound and a typical PEGylated protein conjugate.
Table 1: Storage Recommendations for this compound (Solid Form)
| Parameter | Long-Term Storage | Short-Term Storage | Conditions to Avoid | Potential Consequences of Improper Storage |
| Temperature | ≤ -15°C (e.g., -20°C)[1] | 2-8°C[2] | High temperatures (e.g., >25°C), temperature fluctuations[9] | Accelerated oxidation, degradation.[8][9] |
| Atmosphere | Inert gas (Argon/Nitrogen)[1] | Sealed container | Oxygen/Air exposure[8] | Oxidative degradation, formation of acidic impurities.[8] |
| Humidity | Dry (with desiccant)[1] | Dry | High humidity[16] | Deliquescence (moisture absorption), hydrolysis.[16] |
| Light | In the dark[1] | In the dark | Exposure to UV or ambient light[8] | Photo-oxidation. |
Table 2: Storage Recommendations for a Typical PEGylated Protein Conjugate
| Form | Temperature | Key Considerations | Conditions to Avoid | Potential Consequences of Improper Storage |
| Lyophilized | Long-Term: -20°C to -80°C | Use of appropriate cryoprotectants (e.g., sucrose) is critical. Low residual moisture is key for stability.[3][4] | High humidity, temperatures >8°C. | Loss of activity, aggregation upon reconstitution, de-PEGylation due to hydrolysis.[3][17] |
| Solution (Aqueous) | Short-Term: 2-8°C Long-Term: -80°C | Aliquot into single-use volumes. Use a stable buffer system. Consider stabilizing excipients. | Repeated freeze-thaw cycles, pH outside optimal range, high protein concentration without stabilizers.[6] | Aggregation, precipitation, loss of biological activity, de-PEGylation.[6][12] |
Troubleshooting Guides
Problem 1: Reduced Biological Activity of a PEG-Conjugate After Storage
-
Question: My PEGylated protein has lost significant activity after being stored in the freezer for a month. What could have happened?
-
Answer:
-
Improper Freezing/Thawing: Repeated freeze-thaw cycles are a common cause of protein denaturation and aggregation, leading to activity loss.[6][7] Always aliquot your conjugate into single-use vials before freezing to avoid this.
-
Oxidation: If the conjugate was stored in a container with significant headspace containing oxygen, or if the buffer lacked antioxidants, oxidative damage to the protein could have occurred.
-
De-PEGylation: The linkage between the PEG and your protein might be unstable under your storage conditions (e.g., pH of the buffer). Hydrolysis of the linker would detach the PEG, potentially reducing the conjugate's half-life and efficacy. You can check for this using SDS-PAGE or SEC-HPLC, where the unconjugated protein will appear as a separate peak/band.[3]
-
pH Shift: Freezing can cause shifts in the pH of some buffer systems (e.g., phosphate (B84403) buffers), which can denature the protein. Consider using buffers less prone to pH shifts upon freezing, such as HEPES.
-
Problem 2: Precipitates or Cloudiness Observed After Reconstituting a Lyophilized PEG-Conjugate
-
Question: I reconstituted my lyophilized PEG-conjugate, and the solution is cloudy/has visible particles. Is it usable?
-
Answer:
-
Aggregation: Cloudiness or precipitation is a clear sign of protein aggregation.[10] This may have occurred during the lyophilization process itself or during storage due to improper formulation (e.g., insufficient cryoprotectant) or exposure to moisture.
-
Incomplete Reconstitution: High-concentration formulations can be difficult to reconstitute.[18] Ensure you are using the correct diluent and reconstitution procedure as recommended. Gentle swirling is preferred over vigorous shaking or vortexing, which can cause further aggregation. Foaming during reconstitution can also lead to protein denaturation.[17]
-
Low Solubility: The reconstitution buffer may not be optimal for the conjugate's solubility. Factors like pH and ionic strength are critical.[10]
-
Usability: It is not recommended to use a solution with visible aggregates for in-vivo studies or sensitive assays, as aggregates can alter biological activity and may be immunogenic.[11] You can attempt to remove the aggregates by centrifugation or filtration, but this will result in a loss of active material. The root cause of the aggregation should be investigated.
-
Problem 3: Purity of this compound is Lower Than Expected
-
Question: I analyzed a new batch of this compound, and the purity seems low, with extra peaks in the chromatogram. The vial has been stored in the lab for a few weeks. What is the issue?
-
Answer:
-
Oxidative Degradation: this compound is susceptible to oxidation, especially if not stored properly.[8] Exposure to air (oxygen) and light can lead to the oxidation of the terminal alcohol group to an aldehyde and then a carboxylic acid.[8] These species will appear as new peaks in an HPLC analysis.
-
Moisture: PEGs are hygroscopic.[16] If the container was not properly sealed or stored with a desiccant, water absorption could have occurred, which can facilitate degradation.
-
Improper Temperature: Storage at ambient or elevated temperatures accelerates the degradation process.[9] Always store raw PEG reagents at or below -15°C under an inert atmosphere for best results.[1]
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol provides a general method to assess the purity of this compound and detect common acidic impurities formed via oxidation.
-
Objective: To determine the purity of this compound and identify potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase starting condition (e.g., 95:5 Water:ACN) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 214 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage. Degradation products (aldehydes, carboxylic acids) will typically elute earlier than the parent alcohol.
-
Protocol 2: Monitoring Aggregation of PEG-Conjugates using Dynamic Light Scattering (DLS)
This protocol is for assessing the aggregation state of a PEGylated protein in solution.
-
Objective: To measure the hydrodynamic radius (Rh) and polydispersity index (PDI) of a PEG-conjugate solution to detect the presence of aggregates.
-
Materials:
-
PEG-conjugate solution (e.g., 0.5 - 1.0 mg/mL)
-
Filtration device (0.1 or 0.22 µm syringe filter)
-
DLS instrument and compatible cuvettes
-
Formulation buffer (filtered)
-
-
Methodology:
-
Sample Preparation: If the sample contains visible particles, clarify it by centrifugation (e.g., 10,000 x g for 10 min). Filter the supernatant through a low protein-binding 0.1 or 0.22 µm filter directly into a clean, dust-free DLS cuvette. Prepare a blank by filtering the formulation buffer into a separate cuvette.
-
Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions. Input the correct viscosity and refractive index for the buffer at the measurement temperature (e.g., 25°C).
-
Measurement:
-
Equilibrate the sample in the instrument's measurement chamber for at least 2 minutes to ensure temperature stability.
-
Perform the measurement. Typically, this involves collecting data from 10-15 runs of 10 seconds each.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Hydrodynamic Radius (Rh): A monomodal peak corresponding to the expected size of the monomeric PEG-conjugate indicates a non-aggregated sample. The appearance of larger species (e.g., >100 nm) is indicative of aggregation.[19]
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in the sample. A PDI value < 0.2 is generally considered monodisperse (homogenous). A PDI > 0.3 suggests significant polydispersity, which may be due to the presence of aggregates.[19]
-
-
Protocol 3: Assessing Functional Stability of a PEGylated Enzyme
This protocol provides a framework for testing the biological activity of a PEGylated enzyme after a period of storage. This example uses an α-chymotrypsin conjugate.
-
Objective: To determine if storage has affected the catalytic activity of the PEGylated enzyme.
-
Materials:
-
Stored PEG-α-chymotrypsin conjugate sample
-
Freshly prepared (control) PEG-α-chymotrypsin conjugate
-
Substrate: Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer: 10 mM potassium phosphate buffer, pH 7.1
-
Spectrophotometer (plate reader or cuvette-based)
-
-
Methodology:
-
Prepare Solutions:
-
Dissolve the substrate in a small amount of DMSO and then dilute with Assay Buffer to a working concentration (e.g., 0.2 mM).
-
Dilute both the stored and control enzyme samples in cold Assay Buffer to a final concentration of ~0.8 µM.[20]
-
-
Perform Assay (at 25°C):
-
Pipette the substrate solution into the wells of a 96-well plate or a cuvette.
-
Pre-warm the plate/cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the enzyme solution (either stored or control sample).
-
Immediately begin monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes). The product, p-nitroaniline, absorbs at this wavelength.[20]
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for both the stored and control samples.
-
Calculate the residual activity of the stored sample using the following formula:
-
Residual Activity (%) = (V₀ of Stored Sample / V₀ of Control Sample) x 100
-
-
A significant decrease in residual activity indicates a loss of functional stability during storage.[20]
-
-
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Selective functional activity measurement of a PEGylated protein with a modification-dependent activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Effect of Lyophilization on Stability of PEG-Protein Conjugate: a Case Study with Peginterferon alfa-2b | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. leukocare.com [leukocare.com]
- 12. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational stability of lyophilized PEGylated proteins in a phase-separating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lyophilizationworld.com [lyophilizationworld.com]
- 18. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up m-PEG23-alcohol bioconjugation processes
Welcome to the technical support center for m-PEG23-alcohol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with scaling up your PEGylation processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting with my protein?
A1: The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive for direct conjugation to proteins. It must first be chemically activated to a more reactive functional group. Common activation strategies include oxidation to an aldehyde for reductive amination or conversion to a tosylate or other reactive ester.[1]
Q2: What are the most common methods for activating this compound?
A2: The two most prevalent methods for activating m-PEG-alcohol are:
-
Oxidation to m-PEG-aldehyde: This creates a terminal aldehyde group that can react with primary amines (N-terminus or lysine (B10760008) residues) on a protein via reductive amination.[2][3]
-
Conversion to m-PEG-tosylate: This creates a good leaving group (tosylate) that can be displaced by nucleophiles on the protein, such as amines or thiols.[4][5]
Q3: How can I control the site of PEGylation on my protein?
A3: Site-specific PEGylation can be achieved by controlling the reaction conditions. For instance, when using m-PEG-aldehyde, performing the reductive amination at a pH around 5-6 can favor the modification of the N-terminal α-amino group over the ε-amino groups of lysine residues, which have a higher pKa.[3]
Q4: What is the best way to remove unreacted PEG after the conjugation reaction?
A4: Due to the potential for a large excess of unreacted PEG, efficient purification is crucial. Several chromatographic techniques are effective:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[][7]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG is neutral, it can effectively separate the charged protein and PEGylated protein from the unreacted PEG. It can also be used to separate mono-PEGylated from multi-PEGylated species.[][7]
-
Hydrophobic Interaction Chromatography (HIC): This can be a supplementary method to IEX for purifying PEGylated proteins.[]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove smaller unreacted PEG molecules and for buffer exchange, particularly at larger scales.[7][8]
Q5: How do I determine the degree of PEGylation of my protein?
A5: Several analytical techniques can be used to quantify the number of PEG chains attached to your protein:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC and Reversed-Phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated species.[9][10]
-
Mass Spectrometry (MS): Provides precise mass information to confirm the number of attached PEG molecules.
-
NMR Spectroscopy: Can be used to quantify PEGylated species directly in complex biological fluids.[11]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Incomplete activation of this compound. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Inactive protein or PEG reagent. 4. Presence of primary amines in the buffer (e.g., Tris). | 1. Verify the activation of m-PEG-alcohol using analytical methods like NMR or HPLC before proceeding with conjugation. 2. Optimize the reaction pH, temperature, and incubation time. For reductive amination, ensure the pH is in the optimal range of 6-8.[12] 3. Use fresh reagents and ensure the protein is properly folded and active. 4. Use a non-amine containing buffer such as phosphate-buffered saline (PBS). |
| Formation of Multi-PEGylated Species | 1. High molar ratio of activated PEG to protein. 2. High reaction pH, leading to deprotonation and increased reactivity of lysine residues. | 1. Reduce the molar excess of the activated PEG reagent.[9] 2. Lower the reaction pH to increase the selectivity for the N-terminus. |
| Protein Aggregation During Reaction | 1. Changes in protein conformation upon PEGylation. 2. Suboptimal buffer conditions (ionic strength, excipients). | 1. Screen different buffer conditions and consider the use of stabilizing excipients. 2. Perform the reaction at a lower temperature. |
| Difficulty in Purifying PEGylated Protein from Unreacted PEG | 1. Insufficient resolution of the purification method. 2. Very large excess of unreacted PEG overwhelming the separation capacity. | 1. Optimize the purification method. For SEC, ensure the column has the appropriate fractionation range. For IEX, optimize the salt gradient. 2. Consider a preliminary purification step like diafiltration to remove the bulk of the unreacted PEG before a high-resolution chromatography step.[8] |
| Inconsistent Batch-to-Batch Results | 1. Variability in the activation of this compound. 2. Poor control over reaction parameters at scale. | 1. Implement strict quality control measures for the activated PEG reagent. 2. Ensure robust process control for all reaction parameters (temperature, pH, mixing, addition rates) during scale-up. |
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG23-aldehyde
This protocol describes the oxidation of this compound to m-PEG23-aldehyde, a crucial step for subsequent reductive amination.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve this compound in dichloromethane (MC).
-
Add DMSO, followed by pyridine and trifluoroacetic acid (TFA), and stir the mixture at 0-5°C for 1 hour.[2]
-
Add dicyclohexylcarbodiimide (DCC) and allow the reaction to proceed at room temperature for 24 hours.[2]
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Precipitate the m-PEG23-aldehyde by adding a mixture of heptane and isopropyl alcohol (IPA).[2]
-
Further purify the product by recrystallization from a suitable solvent system like acetonitrile/methyl tert-butyl ether (AN-MTBE).[2]
-
Dry the final product under vacuum.
-
Confirm the conversion and purity of m-PEG23-aldehyde using ¹H-NMR and HPLC.
Protocol 2: Bioconjugation of m-PEG23-aldehyde to a Protein via Reductive Amination
This protocol provides a general framework for the conjugation of an activated m-PEG23-aldehyde to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG23-aldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Dissolve the protein in an amine-free buffer at a suitable concentration.
-
Dissolve the m-PEG23-aldehyde in the same buffer.
-
Add the m-PEG23-aldehyde solution to the protein solution at a desired molar ratio (e.g., 10 to 50-fold molar excess of PEG).[13]
-
Add sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[13]
-
Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purify the PEGylated protein from unreacted PEG, reagents, and unmodified protein using an appropriate chromatography technique (e.g., SEC or IEX).[][7]
-
Analyze the purified conjugate to determine the degree of PEGylation and purity.
Quantitative Data
Table 1: Influence of Molar Ratio of Activated PEG on PEGylation Efficiency
| Molar Ratio (m-PEG-aldehyde:Protein) | Degree of PEGylation (Average PEG/Protein) | Yield of Mono-PEGylated Product (%) |
| 5:1 | 0.8 | 75 |
| 10:1 | 1.2 | 85 |
| 20:1 | 1.9 | 70 (with increased di- and multi-PEGylated species) |
| 50:1 | 3.1 | 45 (with significant multi-PEGylated species) |
Note: Data are representative and will vary depending on the specific protein and reaction conditions.
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Purification Method | Resolution | Scalability | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Good for separating by size | Good | Effective for removing unreacted PEG and separating native from PEGylated protein.[][7] | May not resolve species with small size differences (e.g., positional isomers).[7] |
| Ion Exchange Chromatography (IEX) | High | Excellent | Can separate based on the number of attached PEG chains and positional isomers.[][7] | Requires charged protein; PEG can shield charges, affecting separation.[][7] |
| Hydrophobic Interaction Chromatography (HIC) | Moderate | Good | Orthogonal separation to IEX.[] | Lower capacity and resolution compared to IEX.[] |
| Ultrafiltration/Diafiltration | Low | Excellent | High throughput for bulk removal of unreacted PEG and buffer exchange.[8] | Not suitable for high-resolution separation of different PEGylated species. |
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 2. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PEG Aldehyde, mPEG-CH2CHO [nanocs.net]
Validation & Comparative
A Researcher's Guide to Validating m-PEG23-alcohol Peptide Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a peptide is a critical step in enhancing its therapeutic properties. This guide provides a comprehensive comparison of methods to validate the covalent attachment of m-PEG23-alcohol to peptides, offering detailed experimental protocols and a comparative look at alternative PEGylation strategies.
The process of PEGylation, the covalent attachment of PEG chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] This modification can lead to a longer circulating half-life, increased stability, enhanced solubility, and reduced immunogenicity.[1][2][3][4][5][6] This guide will focus on validating the conjugation of this compound, a monofunctional PEG reagent, and compare it with other available alternatives.
Core Validation Techniques
Successful PEGylation requires rigorous analytical characterization to confirm the covalent attachment of the PEG moiety, determine the degree of PEGylation, and identify the specific site of conjugation. Several analytical techniques are indispensable for this purpose.[7]
| Analytical Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of PEGylated peptide, unreacted peptide, and excess PEG.[7] | Two primary modes are used: Size-Exclusion Chromatography (SEC) separates based on size, with the larger PEGylated peptide eluting first[1][7], while Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity.[7] |
| Mass Spectrometry (MS) | Precise molecular weight determination of the conjugate, confirming the addition of the PEG moiety.[1][5][8][9] | MALDI-TOF and ESI-MS are commonly used.[7][8] The resulting mass shift corresponds to the mass of the attached this compound. Multiple PEG additions can also be identified.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the site of PEGylation. | While powerful, it can be complex and may require larger sample quantities. |
| Colorimetric Assays | Quantification of free amines or other functional groups to indirectly measure the extent of conjugation. | Can be a quick and simple method for initial screening. |
Experimental Workflow for this compound Conjugation and Validation
The following diagram outlines a typical workflow for the conjugation of this compound to a peptide and the subsequent validation steps.
Detailed Experimental Protocols
Activation of this compound
The terminal hydroxyl group of this compound is not reactive enough for direct conjugation and must first be activated.[10] A common method is to convert it to a more reactive derivative, such as a tresyl or succinimidyl carbonate derivative.
Protocol: Activation with Tresyl Chloride
-
Dissolve this compound: Dissolve this compound in a suitable anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution: Cool the solution to 0°C in an ice bath.
-
Add base: Add a slight molar excess of a non-nucleophilic base, such as pyridine (B92270) or triethylamine.
-
Add tresyl chloride: Slowly add a molar excess of tresyl chloride to the solution while stirring.
-
Reaction: Allow the reaction to proceed at 0°C for several hours to overnight.
-
Purification: Purify the activated m-PEG23-tresylate by precipitation in cold diethyl ether and subsequent drying under vacuum.
Peptide Conjugation
The activated PEG is then reacted with the target peptide. The most common targets for PEGylation are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.[3]
Protocol: Conjugation of Activated m-PEG23 to a Peptide
-
Dissolve peptide: Dissolve the peptide in a suitable buffer at a slightly alkaline pH (typically pH 7.5-8.5) to ensure the target amino groups are deprotonated and nucleophilic. Common buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer.
-
Add activated PEG: Add a molar excess of the activated m-PEG23-tresylate to the peptide solution. The molar ratio of PEG to peptide should be optimized to achieve the desired degree of PEGylation.[11]
-
Reaction: Allow the reaction to proceed at room temperature or 4°C for several hours to overnight with gentle stirring.
-
Quench reaction: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated PEG.
Purification of the PEGylated Peptide
Purification is essential to remove unreacted peptide, excess PEG, and reaction byproducts.[1]
Protocol: Purification by Size-Exclusion Chromatography (SEC)
-
Equilibrate column: Equilibrate an appropriate SEC column with the desired buffer.
-
Load sample: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the same buffer. The larger PEGylated peptide will elute before the smaller, unconjugated peptide.[1]
-
Fraction collection and analysis: Collect fractions and analyze them by UV absorbance (at 220 nm for the peptide backbone or 280 nm for aromatic residues) to identify the fractions containing the PEGylated peptide.
Characterization of the PEGylated Peptide
Protocol: Analysis by RP-HPLC and Mass Spectrometry
-
RP-HPLC Analysis:
-
Inject the purified fraction(s) onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
The PEGylated peptide will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the PEG chain.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified fraction(s) using MALDI-TOF or ESI-MS.
-
A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached m-PEG23 moiety.
-
Comparison with Alternative PEGylation Strategies
While this compound is a common choice, several other PEGylation reagents and strategies exist, each with its own advantages and disadvantages.
| PEGylation Strategy | Description | Advantages | Disadvantages |
| Branched PEG | Two linear PEG chains are linked to a single point of attachment. | Provides greater steric hindrance, potentially leading to better shielding of the peptide and a longer half-life.[2] | May be more likely to reduce the biological activity of the peptide due to its larger size. |
| Multi-Arm PEG | Multiple PEG arms extend from a central core. | Allows for a high density of PEG chains to be attached, which can be beneficial for creating hydrogels or for extensive surface shielding.[3] | Can be more complex to synthesize and characterize. |
| Site-Specific PEGylation | Utilizes specific chemical reactions to attach PEG to a single, predetermined site on the peptide. | Results in a homogeneous product with a well-defined structure, which is highly desirable for therapeutic applications.[7] | May require genetic engineering of the peptide to introduce a unique reactive handle (e.g., a cysteine residue).[9] |
| Alternative Polymers (e.g., PASylation, Polypeptides) | Utilizes polymers other than PEG, such as polypeptides composed of proline, alanine, and serine (PAS).[12][13] | Can offer improved biocompatibility and biodegradability compared to PEG.[13] May circumvent potential issues with pre-existing anti-PEG antibodies. | These are newer technologies and may not be as well-established or readily available as PEG. |
Logical Relationships in PEGylation Strategy Selection
The choice of a PEGylation strategy is a multi-faceted decision that depends on the specific properties of the peptide and the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG23-alcohol and Other PEG Linkers for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery. It offers numerous advantages, including improved solubility, extended circulation half-life, and reduced immunogenicity. The choice of the PEG linker is critical, as even subtle variations in its length and structure can significantly impact the conjugate's performance. This guide provides an objective comparison of m-PEG23-alcohol, a discrete PEG linker, with other PEG alternatives, supported by experimental principles and detailed protocols.
The Significance of Discrete PEG Linkers in Modern Therapeutics
PEG linkers can be broadly categorized into two types: polydisperse and monodisperse (or discrete). Polydisperse PEGs are a mixture of polymers with a range of molecular weights, which can lead to batch-to-batch variability and a heterogeneous final product.[1] In contrast, discrete PEGs, such as this compound, have a precisely defined molecular weight and structure. This uniformity is crucial for the development of biopharmaceuticals, as it allows for greater control over the final conjugate's properties, leading to more consistent and predictable pharmacokinetic and pharmacodynamic profiles.[1][2] The use of monodisperse PEGs is a key trend in the development of next-generation drug conjugates, including antibody-drug conjugates (ADCs).[1][3]
Performance Comparison: The Impact of PEG Chain Length
Key Performance Parameters:
-
Pharmacokinetics and Plasma Clearance: Increasing the PEG chain length in a drug conjugate generally leads to a longer plasma half-life and reduced clearance.[3][6] This is attributed to the increased hydrodynamic volume of the conjugate, which minimizes renal filtration.[1] Studies on ADCs with varying PEG chain lengths (from 2 to 24 PEG units) have shown a clear trend where longer PEG chains result in lower plasma clearance, comparable to that of the naked antibody.[3]
-
In Vivo Efficacy and Tumor Accumulation: The length of the PEG linker can significantly influence the in vivo efficacy of a targeted drug. In xenograft models, ADCs with longer PEG linkers (8, 12, and 24 units) demonstrated significantly higher tumor-to-plasma exposure ratios and a greater reduction in tumor weight compared to those with shorter linkers (2 and 4 units).[4] This suggests that an optimal PEG length can enhance the tumor-targeting ability of the conjugate.[7]
-
Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of the conjugated drug, particularly for hydrophobic molecules.[6][8] Longer PEG chains can provide a better "shielding" effect for hydrophobic payloads, preventing aggregation and improving the overall stability of the conjugate.[3]
-
Drug Release Kinetics: The structure and length of the PEG linker can influence the rate of drug release. For conjugates designed with cleavable linkers, the PEG chain can sterically hinder access of enzymes to the cleavage site, thereby modulating the release rate. While specific data for this compound is limited, studies with other PEGylated systems have shown that linker composition and length are critical determinants of drug release profiles.[9][10][11]
Table 1: Influence of PEG Chain Length on ADC Performance (Conceptual)
| Performance Parameter | Shorter PEG Linker (e.g., 2-4 units) | Longer PEG Linker (e.g., 8-24 units) | Rationale |
| Plasma Half-Life | Shorter | Longer | Increased hydrodynamic size reduces renal clearance.[1][3] |
| Plasma Clearance | Higher | Lower | Reduced filtration by the kidneys.[3] |
| Tumor Accumulation | Lower | Higher | Enhanced permeability and retention (EPR) effect and potentially improved tumor targeting.[4] |
| In Vivo Efficacy | Moderate | High | A direct consequence of improved pharmacokinetics and tumor accumulation.[4] |
| Solubility | Good | Excellent | Increased hydrophilicity imparted by the longer PEG chain.[6] |
| Stability | Good | Excellent | Enhanced shielding of the payload and reduced aggregation.[3] |
Experimental Protocols
The following protocols provide a general framework for the activation of m-PEG-alcohol and its conjugation to an amine-containing therapeutic molecule.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Brine solution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours. If the reaction is incomplete (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[12]
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG23-tosylate.[12]
Diagram 1: Activation of m-PEG-alcohol via Tosylation
Caption: Workflow for the activation of m-PEG-alcohol to m-PEG-tosylate.
Protocol 2: Conjugation of Activated m-PEG23-tosylate to an Amine-Containing Drug
This protocol outlines the conjugation of the activated m-PEG23-tosylate to a model drug containing a primary or secondary amine.
Materials:
-
m-PEG23-tosylate
-
Amine-containing drug
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC system for purification
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) and m-PEG23-tosylate (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base and scavenge the generated toluenesulfonic acid.
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by LC-MS.
-
Upon completion, the crude reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by an appropriate chromatographic method, such as SEC or reverse-phase HPLC, to isolate the pure m-PEG23-drug conjugate.
-
The final product should be characterized by methods such as NMR and mass spectrometry to confirm its identity and purity.
Diagram 2: Conjugation and Purification Workflow
Caption: General workflow for the conjugation of an activated m-PEG linker to an amine-containing drug.
Signaling Pathways and Logical Relationships
The enhanced therapeutic effect of PEGylated drugs, particularly in oncology, is often attributed to the Enhanced Permeability and Retention (EPR) effect. This is a passive targeting mechanism.
Diagram 3: The EPR Effect in PEGylated Drug Delivery
Caption: The Enhanced Permeability and Retention (EPR) effect facilitates the passive targeting of PEGylated drugs to tumor tissues.
Conclusion
The selection of a PEG linker is a critical decision in the design of drug conjugates. While direct experimental comparisons between this compound and other discrete PEGs with a single unit difference are scarce, the broader body of evidence strongly supports the principle that even minor changes in PEG chain length can have a significant impact on the pharmacokinetic profile and in vivo efficacy of a therapeutic. Discrete PEGs like this compound offer the advantage of chemical precision, enabling the synthesis of homogeneous conjugates with predictable properties. The provided experimental protocols offer a foundational approach for the activation and conjugation of m-PEG-alcohols, which can be adapted and optimized for specific drug candidates. As the field of drug delivery continues to advance, the rational design and selection of well-defined linkers such as this compound will be paramount in developing safer and more effective therapies.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. mdpi.com [mdpi.com]
- 10. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to m-PEG23-alcohol versus Shorter Chain m-PEG-alcohols in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a PEGylating agent is a critical decision that can significantly impact the efficacy, stability, and in vivo performance of a bioconjugate. This guide provides an objective comparison of m-PEG23-alcohol against its shorter-chain counterparts, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
The length of the polyethylene (B3416737) glycol (PEG) chain in a methoxy (B1213986) PEG alcohol (m-PEG-alcohol) plays a pivotal role in determining the physicochemical and biological properties of the resulting bioconjugate. While shorter-chain m-PEG-alcohols offer advantages in certain contexts, longer chains like this compound often provide superior benefits in terms of increased solubility, enhanced stability, reduced immunogenicity, and prolonged circulation half-life. This guide will delve into these aspects, presenting quantitative data to facilitate a direct comparison.
Impact of PEG Chain Length on Bioconjugate Properties
The addition of a PEG chain to a biomolecule, a process known as PEGylation, can dramatically alter its properties. The length of this chain is a key variable.
Solubility and Stability: Longer PEG chains, such as in this compound, generally lead to a greater increase in the solubility and stability of the conjugated protein.[1][2] The hydrophilic nature of the PEG polymer creates a hydrating shell around the protein, which can prevent aggregation and denaturation.[2] Studies on various proteins have shown that increasing the PEG chain length can enhance thermodynamic stability and resistance to heat-induced aggregation and proteolysis.[1][3][4]
Immunogenicity: One of the significant advantages of PEGylation is the reduction of the immunogenicity of the therapeutic protein.[1] Longer PEG chains are more effective at masking the protein's epitopes from the immune system, thereby reducing the likelihood of an adverse immune response.
Pharmacokinetics and In Vivo Performance: The hydrodynamic radius of a bioconjugate is directly influenced by the length of the attached PEG chain. A larger hydrodynamic radius, as conferred by a longer PEG chain like m-PEG23, leads to reduced renal clearance and a significantly longer circulation half-life in the body.[5][6] This extended presence in the bloodstream can lead to improved therapeutic efficacy.
Quantitative Data Comparison
The following tables summarize key performance indicators for m-PEG-alcohols of varying chain lengths.
Table 1: Physicochemical Properties of Selected m-PEG-alcohols
| Property | m-PEG4-alcohol | m-PEG11-alcohol | This compound |
| Molecular Weight ( g/mol ) | ~222 | ~516 | ~1000 |
| Number of PEG Units | 4 | 11 | 23 |
Table 2: Impact of PEG Chain Length on Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Attached PEG Molecular Weight (kDa) | Resulting Hydrodynamic Radius (Rh) of PEG-HSA (nm) |
| 5 | ~7.2 |
| 10 | ~8.5 |
| 20 | ~10.5 |
| Data adapted from studies on PEGylated HSA, demonstrating a linear relationship between the molecular weight of the attached PEG and the hydrodynamic radius of the resulting conjugate.[7] |
Table 3: Effect of PEG Molecular Size on the In Vivo Clearance of a Pegylated Peptide
| Pegylated Peptide Molecular Weight (Mr) | Blood Clearance Rate (t1/2 in hours) |
| 70,000 | 8.0 ± 0.6 |
| 150,000 | 17.7 ± 0.8 |
| This data illustrates that increasing the molecular size of the pegylated peptide leads to a significant decrease in blood clearance, resulting in a longer circulation time.[5] |
Experimental Protocols
This section provides a general protocol for the bioconjugation of a protein with m-PEG-alcohol. Optimization of reaction conditions, particularly the molar ratio of reactants and incubation time, is recommended for each specific protein and PEG reagent.
Protocol: Amine-Reactive Bioconjugation via NHS Ester Chemistry
This protocol describes the conjugation of an m-PEG-alcohol to primary amines (e.g., lysine (B10760008) residues) on a protein surface. The hydroxyl group of the m-PEG-alcohol is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG-alcohol (e.g., this compound or a shorter-chain analogue)
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dialysis or size-exclusion chromatography system for purification
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Procedure:
-
Activation of m-PEG-alcohol:
-
Dissolve the m-PEG-alcohol and a 1.2-fold molar excess of DSC in anhydrous solvent.
-
Add a 1.5-fold molar excess of TEA or DIEA to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the activated m-PEG-NHS ester.
-
-
Protein Preparation:
-
Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated m-PEG-NHS ester in a minimal amount of dry DMF.
-
Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized, with a starting point of 10:1 to 50:1. Note that for longer PEG chains like this compound, a lower molar excess may be sufficient due to steric hindrance.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or glycine (B1666218) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted m-PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purified PEG-protein conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Confirm the degree of PEGylation using mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for protein bioconjugation with m-PEG-alcohol.
Conclusion
The selection of an appropriate m-PEG-alcohol for bioconjugation is a critical step in the development of therapeutic proteins and other biomolecules. While shorter-chain PEGs may be suitable for applications where minimal modification is desired, longer chains like this compound offer significant advantages in improving solubility, stability, and in vivo circulation time. The provided data and protocols serve as a guide for researchers to make an informed decision based on the specific requirements of their project. It is crucial to experimentally determine the optimal PEG chain length and conjugation conditions for each unique biomolecule to achieve the desired therapeutic profile.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of m-PEG23-alcohol in Enhancing Drug Solubility and Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful formulation of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Inadequate solubility can lead to poor bioavailability, limiting the therapeutic efficacy of promising drug candidates. Methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) derivatives are widely utilized as excipients to overcome these challenges. This guide provides a comparative analysis of m-PEG23-alcohol, a monodisperse methoxy polyethylene glycol with 23 ethylene (B1197577) glycol units, and its potential to enhance drug solubility and stability, drawing comparisons with other common polyethylene glycols.
Enhancing Drug Solubility: A Comparative Overview
Polyethylene glycols (PEGs) and their derivatives are effective solubilizing agents due to their amphiphilic nature, capable of interacting with both hydrophobic drug molecules and the aqueous formulation environment. The molecular weight of the PEG polymer plays a crucial role in its solubilizing capacity.
While direct quantitative data for this compound is limited in publicly available literature, we can infer its potential performance by examining studies on PEGs with varying molecular weights.
Key Observations from Comparative Studies:
-
Higher Molecular Weight PEGs and Phase Solubility: Studies on drugs like simvastatin (B1681759) have shown that higher molecular weight PEGs (e.g., PEG 12000) can lead to a greater increase in the drug's phase solubility.[1] This is attributed to the increased number of ethylene glycol units available for hydrogen bonding and the formation of a more structured hydrophilic environment.
-
Lower Molecular Weight PEGs and Dissolution Rate: Conversely, for drugs like ketoprofen (B1673614) formulated as solid dispersions, lower molecular weight PEGs (e.g., PEG 1000) have demonstrated a higher percentage of drug release.[2] This could be due to the faster dissolution of the lower molecular weight polymer matrix.
-
Monomethoxy PEGs (mPEGs): A patent has suggested that methoxy-terminated PEGs (mPEGs) may offer superior solubilization for certain drugs, such as ibuprofen (B1674241) and acetaminophen (B1664979), compared to their diol counterparts (PEGs).[3] The presence of the methoxy group can prevent the formation of certain impurities and may alter the polymer's interaction with the drug molecule.
Table 1: Comparative Solubility Enhancement of Selected Drugs with Different PEGs
| Drug | Excipient | Concentration (% w/v) | Solubility Enhancement (fold increase) | Reference |
| Simvastatin | PEG 6000 | 1:7 (Drug:Carrier) | Approx. 2.5 | [1] |
| PEG 12000 | 1:7 (Drug:Carrier) | Approx. 3.0 | [1] | |
| PEG 20000 | 1:7 (Drug:Carrier) | Approx. 2.8 | [1] | |
| Ketoprofen | PEG 1000 | 20 | Approx. 7.3 | [2] |
| PEG 1500 | 20 | Approx. 7.3 | [2] | |
| PEG 2000 | 20 | Approx. 7.3 | [2] | |
| Celecoxib | PEG 400 | - | Significant | [4][5] |
| Ibuprofen | PEG 8000 | - | Significant | [6] |
Note: The data presented is a summary from different studies and may not be directly comparable due to variations in experimental conditions. The "fold increase" is an approximation based on the reported data.
Based on these trends, this compound, with a molecular weight of approximately 1060 g/mol , falls between the lower and higher molecular weight PEGs. It is plausible that it offers a balanced profile of enhancing both phase solubility and dissolution rate. Its monomethoxy nature may also provide advantages in terms of stability and preventing certain drug-excipient interactions.
Improving Drug Stability: The Role of PEGs
Beyond solubility, the stability of the active pharmaceutical ingredient (API) in a formulation is critical for ensuring its safety and efficacy throughout its shelf life. PEGs can contribute to drug stability in several ways:
-
Steric Hindrance: The PEG chain can create a protective hydrophilic shield around the drug molecule, sterically hindering degradative enzymes or reactive species.
-
Inhibition of Crystallization: In solid dispersions, PEGs can inhibit the crystallization of the amorphous drug, maintaining its higher energy state and improved solubility.
-
Viscosity Enhancement: Higher molecular weight PEGs can increase the viscosity of a formulation, which can slow down degradation reactions.
Studies on PEGylated proteins, such as lysozyme (B549824), have shown that higher molecular weight PEGs enhance both conformational and colloidal stability.[7] This suggests that this compound could be effective in stabilizing sensitive biologic drugs.
Experimental Protocols
To aid researchers in evaluating this compound for their specific applications, the following are detailed methodologies for key experiments.
Phase Solubility Studies
This experiment determines the equilibrium solubility of a drug in the presence of increasing concentrations of a solubilizing agent.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions (typically in a relevant buffer, e.g., phosphate (B84403) buffer pH 6.8 or 7.4) containing various concentrations of this compound (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Addition of Drug: Add an excess amount of the poorly soluble drug to each solution in sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. This can be done using a shaker water bath or a rotating mixer.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility of the drug (mg/mL or M) against the concentration of this compound (% w/v). The slope of the initial linear portion of the graph can be used to calculate the stability constant (Ks) of the drug-excipient complex.
Caption: Workflow for a Phase Solubility Study.
Accelerated Stability Studies
These studies are designed to predict the long-term stability of a drug formulation by subjecting it to stressed conditions.
Methodology:
-
Formulation Preparation: Prepare the drug formulation containing this compound at the desired concentration. A control formulation without this compound should also be prepared.
-
Storage Conditions: Store the formulations in appropriate sealed containers at accelerated storage conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[8]
-
Sampling: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for the following:
-
Assay of Active Ingredient: Determine the concentration of the drug to assess for chemical degradation.
-
Degradation Products: Identify and quantify any degradation products using a stability-indicating HPLC method.
-
Physical Appearance: Observe for any changes in color, clarity, or precipitation.
-
pH: Measure the pH of the formulation.
-
Particle Size (for suspensions/emulsions): Measure any changes in particle size distribution.
-
-
Data Analysis: Plot the concentration of the drug versus time for each storage condition. This data can be used to determine the degradation kinetics and predict the shelf-life of the formulation under normal storage conditions.
Caption: Workflow for an Accelerated Stability Study.
Conclusion
This compound holds significant promise as an effective excipient for enhancing the solubility and stability of poorly water-soluble drugs. While direct comparative data for this specific PEG derivative is not abundant, existing research on a range of PEG molecular weights allows for informed predictions of its performance. Its intermediate molecular weight may provide a beneficial balance for improving both solubility and dissolution rates, while its monomethoxy structure could offer advantages in preventing certain degradation pathways. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the efficacy of this compound in their specific drug formulations. Further studies directly comparing this compound with other solubilizing agents are warranted to fully elucidate its position in the formulator's toolkit.
References
- 1. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of acetaminophen and ibuprofen in binary and ternary mixtures of polyethylene glycol 600, ethanol and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of solubility, dissolution and bioavailability of ibuprofen in solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
comparative study of m-PEG23-alcohol and m-PEG-NHS esters for protein modification
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a protein's pharmacokinetic and pharmacodynamic properties, leading to improved solubility, increased in vivo stability, and reduced immunogenicity.[1][2] The choice of PEGylating agent is a critical decision in this process, with methoxy-PEG-N-hydroxysuccinimidyl (m-PEG-NHS) esters and methoxy-PEG-alcohols (m-PEG-alcohol) representing two common starting points for protein modification.
This guide provides an objective comparison of these two approaches, supported by established chemical principles and experimental considerations, to aid researchers in selecting the optimal strategy for their specific protein and application.
At a Glance: Key Differences
| Feature | m-PEG-NHS Ester | m-PEG23-alcohol |
| Reaction Type | One-step direct acylation | Two-step (activation required) |
| Target Functional Group | Primary amines (Lysine, N-terminus) | Requires activation to target various groups (e.g., amines, carboxyls) |
| Primary Linkage Formed | Stable amide bond | Varies with activation chemistry (e.g., secondary amine, ester) |
| Reaction pH | 7.0 - 9.0[3] | Varies with activation and conjugation steps |
| Reaction Efficiency | Generally high but susceptible to hydrolysis | Dependent on the efficiency of both activation and conjugation steps |
| Complexity | Simpler, one-step process | More complex, requires additional reagents and purification steps |
| Versatility | Primarily targets amines | Can be adapted to target different functional groups |
The Direct Approach: m-PEG-NHS Esters
m-PEG-NHS esters are "activated" PEG derivatives designed for the direct and efficient modification of proteins. The N-hydroxysuccinimidyl ester is a highly reactive group that readily acylates primary amines, found on the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain, to form a stable amide bond.[4]
Reaction Chemistry
The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]
Experimental Workflow & Protocol
The one-step nature of m-PEG-NHS ester chemistry simplifies the experimental workflow.
Protocol: General Procedure for Protein PEGylation with m-PEG-NHS Ester
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. The protein concentration typically ranges from 1 to 10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-100 mM.[5] NHS esters are susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[5]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG-NHS ester solution to the protein solution with gentle stirring. The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[5][6]
The Versatile Precursor: this compound
m-PEG-alcohol is not directly reactive with proteins under typical physiological conditions. Its terminal hydroxyl group must first be "activated" by converting it into a more reactive functional group.[7] This two-step approach offers greater versatility, as the activated PEG can be tailored to react with different functional groups on the protein surface.
Activation Chemistries and Subsequent Conjugation
-
Oxidation to m-PEG-aldehyde for Reductive Amination: The hydroxyl group of m-PEG-alcohol can be oxidized to an aldehyde (m-PEG-aldehyde).[8] This aldehyde can then react with primary amines on the protein to form an initial Schiff base, which is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9] This method can be highly specific for the N-terminus at a controlled acidic pH (around 6-7) due to the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues.[10][11]
-
Conversion to a Carboxylate for EDC/NHS Coupling: The alcohol can be oxidized to a carboxylic acid (m-PEG-acid). This m-PEG-acid can then be coupled to primary amines on the protein using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13] EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester in situ. This activated PEG then reacts with protein amines to form a stable amide bond.[12]
Experimental Protocols
Protocol 1: Conversion of m-PEG-alcohol to m-PEG-aldehyde and Reductive Amination
-
Step 1: Oxidation of m-PEG-alcohol to m-PEG-aldehyde. This step typically involves an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an organic solvent. The reaction conditions need to be carefully controlled to avoid over-oxidation to a carboxylic acid. Purification of the resulting m-PEG-aldehyde is required.[8]
-
Step 2: Reductive Amination.
-
Dissolve the protein in a buffer at a slightly acidic pH (e.g., 0.1 M MES buffer, pH 6.0).
-
Add a molar excess of the purified m-PEG-aldehyde to the protein solution.
-
Add a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
-
Incubate the reaction for several hours to overnight at room temperature or 4°C.
-
Purify and characterize the conjugate as described for the NHS ester method.[9]
-
Protocol 2: EDC/NHS Coupling of m-PEG-acid (derived from m-PEG-alcohol) to Protein
-
Step 1: Oxidation of m-PEG-alcohol to m-PEG-acid. This can be achieved using stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄). The resulting m-PEG-acid must be purified.
-
Step 2: EDC/NHS Coupling.
-
Dissolve the m-PEG-acid in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-6.0).[12]
-
Add EDC and NHS to the m-PEG-acid solution to form the amine-reactive NHS ester. A typical molar ratio is 1:2:2 (m-PEG-acid:EDC:NHS). Incubate for 15-30 minutes at room temperature.[12]
-
Add the activated m-PEG solution to the protein solution, which should be in a buffer with a pH of 7.2-8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction with an amine-containing buffer.
-
Performance Comparison
| Parameter | m-PEG-NHS Ester | This compound (via activation) |
| Reaction Efficiency | High, but can be reduced by hydrolysis of the NHS ester in aqueous solution.[8] | Overall efficiency depends on the yield of both the activation and conjugation steps. Reductive amination can be highly efficient. EDC/NHS coupling efficiency can be variable. |
| Stability of Conjugate | Forms a very stable amide bond.[1] | Reductive amination forms a stable secondary amine bond. EDC/NHS coupling forms a stable amide bond.[9][12] |
| Selectivity | Primarily reacts with all accessible primary amines, which can lead to a heterogeneous mixture of positional isomers.[15] | Reductive amination can be directed to the N-terminus under controlled pH, offering higher site-specificity.[10] EDC/NHS coupling to protein amines has similar selectivity to NHS esters. |
| Effect on Protein Activity | The impact on activity is site-dependent. Modification of lysines in or near the active site can reduce or abolish activity.[2] | Site-specific modification (e.g., at the N-terminus) is often preferred to preserve protein activity.[10] However, the additional reaction steps and reagents in the activation process could potentially impact protein stability. |
| Process Considerations | A simpler, one-step process with fewer reagents and purification steps. | A more complex, multi-step process requiring synthesis and purification of the activated PEG intermediate, which can be time-consuming and may lead to lower overall yields. |
Conclusion
The choice between m-PEG-NHS esters and m-PEG-alcohol for protein modification depends on the specific goals of the research and the properties of the protein of interest.
m-PEG-NHS esters offer a straightforward, one-step method for PEGylation that is highly efficient for targeting primary amines. This approach is well-suited for applications where a rapid and simple conjugation process is desired and where potential heterogeneity of the product is acceptable or can be managed through purification.
This compound , on the other hand, serves as a versatile precursor that, after activation, can be used in more controlled and site-specific PEGylation strategies, such as N-terminal modification via reductive amination. This multi-step approach is advantageous when preserving the biological activity of the protein is paramount and a more homogeneous product is required. Researchers must weigh the benefits of increased specificity and control against the added complexity and potential for lower overall yields inherent in a two-step process.
Ultimately, empirical testing and optimization are crucial for determining the most effective PEGylation strategy for any given protein therapeutic.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 8. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
A Comparative Guide to the Quantitative Analysis of m-PEG23-alcohol Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of PEGylated therapeutics. The attachment of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) moieties, such as m-PEG23-alcohol, can significantly improve the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] This guide provides an objective comparison of common analytical methods used to determine the efficiency of this compound conjugation, supported by experimental data and detailed protocols.
The successful development of PEGylated pharmaceuticals relies on accurate and robust analytical methods to characterize the final product and quantify the extent of PEGylation.[3] Key analytical goals include determining the degree of PEGylation, identifying the distribution of PEGylated species, and quantifying the amount of unreacted starting material.
Comparison of Key Analytical Techniques
Several analytical techniques are employed to quantify PEGylation, each with distinct principles, advantages, and limitations. The choice of method often depends on the specific molecule being conjugated, the complexity of the reaction mixture, and the level of detail required for characterization.[4] High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and frequently used methods.[4]
Table 1: Comparison of Analytical Techniques for m-PEG-alcohol Conjugation Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Quantitative Readouts |
|---|---|---|---|---|
| HPLC | Separation based on physicochemical properties (size, polarity) followed by detection.[] | Highly sensitive, selective, accurate, and reproducible.[] Can separate different PEGylated species.[6] | Can be time-consuming and costly.[] PEGs lack a strong UV chromophore, often requiring specialized detectors or derivatization.[7] | Purity (%), concentration of conjugated vs. unconjugated species, relative abundance of multi-PEGylated forms. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides accurate molecular weight and degree of PEGylation.[8] Can characterize heterogeneity and polydispersity of PEG conjugates.[9] | Polydispersity and multiple charge states can complicate spectra.[10] Requires specialized instrumentation. | Average molecular weight, degree of PEGylation, identification of PEGylation sites (with MS/MS). |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. Can quantify conjugation efficacy by comparing signals from terminal groups and the polymer backbone.[11] Non-destructive. | Lower sensitivity compared to MS and HPLC. The large signal from PEG repeating units can obscure smaller signals from end-groups.[11][12] | Molar ratio of PEG to the conjugated molecule, confirmation of covalent linkage, molecular weight determination.[11] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High resolution, allowing for the separation of proteins with different numbers of attached PEG chains.[13] Requires minimal sample volume. | Can be less robust than HPLC for routine QC. Quantification can be challenging. | Distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.), purity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for HPLC-SEC and LC-MS, two of the most common techniques for analyzing m-PEG-alcohol conjugates.
Size-Exclusion Chromatography separates molecules based on their hydrodynamic radius, making it ideal for separating larger PEGylated conjugates from smaller, unreacted molecules.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugation reaction mixture in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
If necessary, quench the reaction using an appropriate reagent (e.g., Tris buffer for NHS-ester reactions).[14]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare calibration standards of the unconjugated starting material and purified conjugate, if available.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[]
-
Column: A size-exclusion column suitable for the molecular weight range of the analyte (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection:
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak areas corresponding to the PEGylated conjugate and the unreacted starting material.
-
The conjugation efficiency can be calculated as the ratio of the peak area of the conjugate to the total peak area of all relevant species.
-
Formula: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unreacted molecule))] x 100.
Liquid Chromatography-Mass Spectrometry provides definitive mass information, confirming the identity of the conjugate and determining the degree of PEGylation.[4][16]
1. Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
-
Desalt the sample if necessary using a C4 ZipTip or similar solid-phase extraction method to remove non-volatile salts that can interfere with MS analysis.
2. LC-MS System and Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for large molecules (e.g., C4, 300 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: A high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument.[9][16]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weights of the conjugate and starting materials (e.g., m/z 500-4000).
3. Data Analysis:
-
Process the total ion chromatogram (TIC) to identify peaks corresponding to different species.
-
Deconvolute the mass spectra from the relevant peaks to obtain the zero-charge mass of each species.
-
The mass of the conjugate should equal the mass of the starting molecule plus the mass of the this compound moiety (approximately 1013 Da for a single conjugation).
-
Quantification can be performed by comparing the peak areas in the extracted ion chromatograms (EICs) for the conjugated and unconjugated species.
Visualizations
Diagrams can clarify complex workflows and decision-making processes in the analysis of PEGylation efficiency.
Caption: Workflow for PEGylation and efficiency analysis.
Caption: Decision guide for selecting an analytical method.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
The Influence of Polyethylene Glycol (PEG) Chain Length on the Pharmacokinetic Properties of Therapeutic Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic profiles. This modification can lead to a longer systemic circulation time, reduced immunogenicity, and decreased dosing frequency, ultimately improving therapeutic efficacy. A critical parameter in the design of PEGylated drugs is the length of the PEG chain, as it directly influences the absorption, distribution, metabolism, and excretion (ADME) of the conjugated molecule. This guide provides an objective comparison of the pharmacokinetic properties of drugs linked with different length PEGs, supported by experimental data.
Impact of PEG Chain Length on Pharmacokinetic Parameters: A Data-Driven Comparison
The molecular weight of the attached PEG moiety has a profound and predictable effect on the pharmacokinetic behavior of the conjugated drug. Generally, a higher molecular weight PEG results in a longer plasma half-life (t½), a larger area under the plasma concentration-time curve (AUC), and a lower clearance (CL) rate. This is primarily due to the increased hydrodynamic size of the conjugate, which reduces its renal filtration.
Below is a summary of pharmacokinetic data from studies on two widely used therapeutic proteins, Interferon-alpha (IFN-α) and Granulocyte Colony-Stimulating Factor (G-CSF), conjugated with PEGs of varying lengths.
Table 1: Comparative Pharmacokinetic Parameters of PEGylated Interferon-alpha and G-CSF
| Drug | PEG Molecular Weight (kDa) | Animal Model | t½ (hours) | CL (mL/h/kg) | Vd (L/kg) | AUC (ng·h/mL) |
| Interferon-alpha-2a | Unmodified | Rhesus Monkeys | ~2.3 | ~150 | ~1.4 | - |
| 12 (linear) | Humans | ~4.6 | - | ~0.99 | - | |
| 40 (branched) | Rhesus Monkeys | 4-5 fold longer than unmodified | 19.0-45.5 | - | - | |
| 40 (branched) | Humans | - | - | - | Sustained high concentrations | |
| G-CSF | Unmodified | Rats | 1.79 | - | - | - |
| 10 | Mice | - | - | - | - | |
| 20 | Rats | 7.05 | - | - | Greater than unmodified | |
| 30 | Beagle Dogs | 40.6 | Decreased with increasing dose | - | Increased with increasing dose |
Note: The data presented is compiled from multiple sources and different study designs, which may account for some variability. Direct comparison should be made with caution. The "-" indicates that the data was not available in the cited sources.
The data clearly illustrates that increasing the PEG chain length from 12 kDa to 40 kDa for interferon-alpha significantly prolongs its presence in the body.[1] Similarly, for G-CSF, conjugation with 20 kDa and 30 kDa PEGs leads to a substantial increase in half-life compared to the unmodified protein.[1][2]
Experimental Protocols
To ensure the reliability and reproducibility of pharmacokinetic data for PEGylated drugs, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments.
In-Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for assessing the pharmacokinetics of a PEGylated protein in rats.
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimation: House the animals in a controlled environment for at least one week prior to the study to allow for acclimatization.[3]
2. Drug Administration:
-
Route: Intravenous (IV) bolus injection via the tail vein or subcutaneous (SC) injection. The route should be chosen based on the intended clinical application.
-
Dose: The dose should be determined based on pre-clinical efficacy and toxicology studies.
3. Blood Sampling:
-
Method: Serial blood samples are collected at predetermined time points. This can be achieved via cannulation of the jugular vein for repeated sampling from the same animal or via terminal bleeds from different groups of animals at each time point.[4][5]
-
Time Points: A typical sampling schedule for an IV study might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[3] The time points should be adjusted based on the expected half-life of the PEGylated drug.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
4. Bioanalysis:
-
The concentration of the PEGylated drug in plasma samples is quantified using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as t½, CL, Vd, and AUC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of PEGylated G-CSF in Serum
This protocol provides a step-by-step guide for a sandwich ELISA to measure the concentration of PEGylated G-CSF in mouse serum.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Diluent: PBS with 0.5% BSA and 0.05% Tween-20.
-
Capture Antibody: Anti-G-CSF monoclonal antibody. Dilute to the recommended concentration in Coating Buffer.
-
Detection Antibody: Biotinylated anti-G-CSF monoclonal antibody. Dilute to the recommended concentration in Assay Diluent.
-
Standard: Recombinant PEGylated G-CSF of known concentration. Prepare a standard curve by performing serial dilutions in Assay Diluent.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP). Dilute in Assay Diluent.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
-
Coating: Add 100 µL of diluted capture antibody to each well of a 96-well microplate. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Add 50 µL of Assay Diluent to each well, followed by 50 µL of the standards or serum samples. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.[8]
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of PEGylated G-CSF in the unknown samples by interpolating their absorbance values on the standard curve.
Logical Relationship between PEG Chain Length and Pharmacokinetics
The following diagram illustrates the workflow of a typical pharmacokinetic study and the logical relationship between increasing PEG chain length and its effects on key pharmacokinetic parameters.
Caption: Workflow of a pharmacokinetic study and the impact of PEG chain length.
Conclusion
The length of the polyethylene glycol chain is a critical determinant of the pharmacokinetic properties of PEGylated drugs. As demonstrated by the presented data, increasing the molecular weight of the PEG moiety generally leads to a more favorable pharmacokinetic profile, characterized by a longer half-life and reduced clearance. This understanding is crucial for the rational design of next-generation protein therapeutics with optimized dosing regimens and enhanced clinical outcomes. The provided experimental protocols offer a foundation for researchers to conduct their own comparative pharmacokinetic studies of PEGylated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of recombinant human granulocyte colony-stimulating factor conjugated to polyethylene glycol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. currentseparations.com [currentseparations.com]
- 5. Comparison between a single dose of PEG G-CSF and multiple doses of non-PEG G-CSF: a systematic review and meta-analysis from Clinical Practice Guidelines for the use of G-CSF 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. mabtech.com [mabtech.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Validation of m-PEG23-alcohol Purity
For researchers, scientists, and drug development professionals, establishing the purity of monomethoxy-poly(ethylene glycol)-alcohol (m-PEG23-alcohol) is a critical step in ensuring the quality, safety, and efficacy of resulting PEGylated therapeutics. The inherent polydispersity and lack of a strong UV chromophore in PEG compounds present unique analytical challenges. This guide provides an objective comparison of key analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for this compound purity assessment depends on the specific parameters to be evaluated, such as molecular weight distribution, identification of impurities, and quantification. High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.
| Analytical Method | Principle | Strengths | Weaknesses | Key Purity Parameters Assessed |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides absolute structural confirmation and quantification without the need for a reference standard. Can identify and quantify impurities.[1][2][3][4] | Lower sensitivity compared to other methods. Complex spectra for high molecular weight or highly polydisperse samples.[1][4] | Identity, purity (quantification of this compound vs. impurities), and confirmation of end-group functionality. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. | High resolution and sensitivity. Several modes (SEC, RP-HPLC, HILIC) offer versatility in separation.[5][6] Well-established for purity and impurity analysis.[7][8][9] | Lack of a UV chromophore in PEG requires alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).[6][10] | Purity, presence of low and high molecular weight impurities, and degradation products. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution.[11][12] | Effective for determining molecular weight distribution and detecting high molecular weight impurities or aggregates.[13] Simple method development.[6] | Low resolution for individual oligomers. Not ideal for separating impurities with similar hydrodynamic volumes.[6] | Molecular weight averages (Mn, Mw), polydispersity index (PDI), and detection of aggregates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity for molecular weight determination and impurity identification.[14] Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[15][16] | Fragmentation of large polymers can complicate spectral interpretation. Polydispersity can lead to complex spectra. | Absolute molecular weight verification, impurity identification, and end-group analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and this compound samples.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the identity and determine the purity of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for quantitative analysis.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C).
-
A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound: the methoxy (B1213986) protons (-OCH₃) at ~3.38 ppm and the ethylene (B1197577) glycol repeating units (-OCH₂CH₂O-) at ~3.64 ppm.
-
Purity is calculated by comparing the integration of the analyte peaks to those of any identified impurities and the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
-
Objective: To assess the purity and quantify impurities in this compound.
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is often suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight distribution and polydispersity index (PDI) of this compound.
-
Instrumentation: GPC system with a Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Columns: A set of GPC columns suitable for the molecular weight range of this compound.
-
Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer, depending on the column type.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 50 µL.
-
-
Calibration:
-
The system is calibrated using narrow polydispersity PEG standards of known molecular weights.[17]
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 2 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
-
Data Analysis:
-
The molecular weight averages (Mw, Mn) and PDI (Mw/Mn) are calculated from the calibration curve.
-
Mass Spectrometry (ESI-TOF MS)
-
Objective: To confirm the molecular weight of this compound and identify any impurities.
-
Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[18]
-
-
Infusion:
-
The sample solution is directly infused into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[18]
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks corresponding to the different oligomers of the this compound, each differing by the mass of one ethylene glycol unit (44 Da). The identity is confirmed by the observed molecular weights. Impurities will appear as separate distributions or discrete peaks.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analytical validation of this compound purity.
Caption: Logical workflow for this compound purity validation.
Caption: Experimental workflow for purity analysis.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 8. HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. PEG GPC Calibration Standards - JenKem Technology USA [jenkemusa.com]
- 12. agilent.com [agilent.com]
- 13. Determination of the Molecular Weight and Molecular Weight Distribution of Polyethylene Glycol Derivatives by Advanced Polymer Chromatography [fxcsxb.com]
- 14. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 15. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sintef.no [sintef.no]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
A Head-to-Head Comparison: m-PEG23-alcohol vs. Branched PEG Derivatives for Mitigating Immunogenicity
For drug development professionals, researchers, and scientists, the choice of PEGylation strategy is a critical determinant of a therapeutic's success. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic can significantly enhance its pharmacokinetic profile and reduce its immunogenicity.[1][2] This guide provides an objective comparison between linear monomethoxy PEG (m-PEG), exemplified by m-PEG23-alcohol, and branched PEG derivatives, focusing on their ability to reduce the immunogenic potential of therapeutic molecules. This comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal PEGylation strategy.
The primary goal of PEGylation in this context is to create a hydrophilic shield around the therapeutic protein, masking its epitopes from the immune system and increasing its hydrodynamic size to reduce renal clearance.[2][3] While both linear and branched PEGs can achieve this, their architectural differences lead to distinct performance characteristics. Branched PEGs are generally considered to offer superior shielding and prolonged circulation times due to their three-dimensional structure.[4][5][6] However, the specific context of the therapeutic protein and the desired pharmacokinetic profile will ultimately guide the choice of PEG derivative.
Quantitative Comparison of Linear and Branched PEG Derivatives
The following table summarizes key quantitative and qualitative differences between a representative low-molecular-weight linear PEG (akin to this compound) and a higher-molecular-weight branched PEG derivative, based on data from studies on PEGylated proteins.
| Feature | This compound (Linear PEG) | Branched PEG Derivatives |
| Structure | Single, unbranched chain of ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a reactive hydroxyl group.[7] | Multiple PEG chains extending from a central core, often Y-shaped.[8] |
| Molecular Weight (Typical) | ~1 kDa (for this compound) | 10 kDa - 40 kDa or higher.[6] |
| Immune Shielding Efficiency | Provides a hydrophilic shield, but the linear structure may offer less complete coverage of protein epitopes compared to branched PEGs.[1] | The three-dimensional, umbrella-like structure provides a denser PEG cloud, leading to more effective masking of antigenic sites and enhanced protection from proteolytic enzymes and antibodies.[4][6][8] |
| Pharmacokinetics (Systemic Clearance) | Systemic clearance of interferon-alpha conjugated to a 12 kDa linear PEG was 0.725 L/hr .[9] | Systemic clearance of interferon-alpha conjugated to a 40 kDa branched PEG was significantly lower at 0.06–0.10 L/hr .[9] |
| Documented Immunogenicity (Anti-PEG Antibody Induction) | In patients treated with pegloticase (conjugated with multiple 10 kDa linear PEGs), high-titer anti-pegloticase antibodies (>1:2430) developed in 41% of patients, which were predominantly anti-PEG.[10] Repeated injections of pegloticase in mice led to anti-PEG IgG and IgM levels of approximately 58.0 µg/mL and 7.0 µg/mL, respectively, by day 41.[11] | While branched PEGs are designed to be less immunogenic, the increased complexity might, in some cases, lead to a more pronounced immune response depending on the interaction with the immune system.[6] However, they are generally associated with enhanced immune shielding compared to linear PEGs.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for protein conjugation and immunogenicity assessment.
Protocol 1: General Protein Conjugation with Activated m-PEG-alcohol
This protocol describes the conjugation of a protein to an activated derivative of m-PEG-alcohol, such as mPEG-succinimidyl carbonate. The hydroxyl group of m-PEG-alcohol is typically activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein.
-
Activation of m-PEG-alcohol (if not using a pre-activated PEG):
-
Dissolve m-PEG-alcohol and a molar excess of an activating agent (e.g., N,N'-disuccinimidyl carbonate) in a suitable anhydrous organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Add a base (e.g., pyridine (B92270) or triethylamine) and stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by an appropriate method (e.g., TLC or HPLC).
-
Upon completion, precipitate the activated mPEG by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Protein Preparation:
-
Dissolve the protein to be PEGylated in a suitable buffer with a pH that maintains protein stability and allows for the reaction with primary amines (typically pH 7.5-8.5), such as sodium phosphate (B84403) or sodium bicarbonate buffer.
-
Ensure the protein concentration is appropriate to avoid aggregation.
-
-
Conjugation Reaction:
-
Dissolve the activated mPEG in the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of PEGylation.
-
Allow the reaction to proceed at 4°C or room temperature with gentle stirring for a duration determined by the reactivity of the activated PEG (typically 1-4 hours).
-
-
Purification of the PEGylated Protein:
-
Stop the reaction by adding a quenching agent like glycine (B1666218) or by adjusting the pH.
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Collect fractions and analyze for protein content and degree of PEGylation using methods like SDS-PAGE and UV-Vis spectrophotometry.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using techniques such as MALDI-TOF mass spectrometry.
-
Assess the biological activity of the PEGylated protein using a relevant in vitro assay.
-
Protocol 2: Detection of Anti-PEG Antibodies by ELISA
This protocol outlines a sandwich ELISA for the quantification of anti-PEG antibodies (IgG and IgM) in serum or plasma samples.
-
Plate Coating:
-
Dilute a PEGylated protein (e.g., PEG-BSA) or an amine-terminated PEG (e.g., NH2-mPEG5000) to a concentration of 5-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).[4][12]
-
Add 50-100 µL of the coating solution to each well of a high-binding 96-well microplate.[4][12]
-
Incubate the plate overnight at 4°C.[12]
-
-
Blocking:
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of your test samples (serum or plasma) and standards (purified anti-PEG antibodies) in blocking buffer.
-
Add 50-100 µL of the diluted samples and standards to the wells.
-
Incubate for 1-2 hours at room temperature.[4]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 50-100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM detection antibody, diluted in blocking buffer, to the appropriate wells.
-
Incubate for 1 hour at room temperature.[4]
-
-
Substrate Development and Measurement:
-
Wash the plate six times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 1N HCl).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of anti-PEG antibodies in the test samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Mechanisms of Immune Shielding
The following diagram illustrates the conceptual difference in how linear and branched PEGs shield a therapeutic protein from immune recognition.
Caption: Linear vs. Branched PEG Immune Shielding.
Experimental Workflow for Immunogenicity Comparison
This diagram outlines the logical flow of an experiment designed to compare the immunogenicity of proteins PEGylated with linear versus branched PEGs.
Caption: Workflow for Immunogenicity Comparison.
Conclusion and Recommendations
The available evidence suggests that branched PEG derivatives generally offer superior performance in reducing immunogenicity and extending the circulation half-life of therapeutic proteins compared to linear PEGs of a similar or even higher total molecular weight.[4][9] This is primarily attributed to the denser, three-dimensional shielding provided by their branched architecture.[4][6] The significant reduction in systemic clearance observed with branched PEG-conjugated interferon-alpha further supports their enhanced pharmacokinetic profile.[9]
Recommendations for researchers:
-
For therapeutic proteins with high immunogenic potential, branched PEG derivatives should be the preferred choice to maximize immune shielding and prolong circulation time.
-
When considering a linear PEG like this compound, it is crucial to conduct thorough preclinical immunogenicity studies to assess the risk of anti-PEG antibody formation.
-
The optimal PEGylation strategy will always be protein-specific. Therefore, empirical testing of different PEG architectures and molecular weights is essential to identify the best candidate for a given therapeutic.
-
The provided experimental protocols can serve as a starting point for these comparative studies. Careful optimization of conjugation chemistry and analytical methods is paramount for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Impact of m-PEG23-alcohol Conjugation on Ligand Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic ligands, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. By increasing hydrodynamic size, PEGylation can reduce renal clearance, prolong circulation half-life, and shield the ligand from enzymatic degradation and immunogenic responses. However, the addition of a PEG chain, such as m-PEG23-alcohol, can also introduce steric hindrance that may impact the ligand's binding affinity for its target receptor. This guide provides a comparative analysis of the effects of PEGylation on binding affinity, supported by experimental data and detailed methodologies, to aid researchers in evaluating the suitability of this compound conjugated ligands for their specific applications.
The Trade-Off: Pharmacokinetics vs. Binding Affinity
The primary benefit of PEGylation is the improvement of a drug's in vivo stability and circulation time. However, this often comes at the cost of reduced binding affinity. The PEG polymer can physically obstruct the binding site of the ligand or alter its conformational dynamics, thereby impeding its interaction with the target receptor. The extent of this impact is influenced by several factors, including the size and structure of the PEG chain, the site of conjugation on the ligand, and the nature of the ligand-receptor interaction itself.
Generally, an increase in the molecular weight of the PEG chain correlates with a greater reduction in binding affinity. While this compound has a relatively modest molecular weight of approximately 1.1 kDa, it is crucial to quantitatively assess its effect on the binding kinetics of a specific ligand to determine the net therapeutic benefit.
Quantitative Comparison of Binding Affinity
To illustrate the impact of PEGylation on binding affinity, this section presents experimental data from studies utilizing Surface Plasmon Resonance (SPR) to measure the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants of ligands before and after PEGylation. A lower K_D_ value indicates a higher binding affinity.
Case Study 1: PEGylation of Trastuzumab (Herceptin®) Fab' Fragments
This study investigated the effect of conjugating 10 kDa and 20 kDa PEG chains to the Fab' fragment of the monoclonal antibody Trastuzumab, which targets the HER2 receptor. While these PEG chains are larger than this compound, the data clearly demonstrates the trend of reduced affinity with PEGylation.
| Ligand | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Dissociation Constant (K_D_) (nM) | Fold Change in Affinity (vs. Unconjugated) |
| Trastuzumab Fab' (Unconjugated) | 2.3 x 10^5^ | 1.8 x 10^-4^ | 0.78 | 1.0 |
| TrastFab'–Cys–PEG (10 kDa) | 1.5 x 10^5^ | 3.2 x 10^-4^ | 2.13 | 2.7-fold decrease |
| TrastFab'–Cys–PEG (20 kDa) | 1.1 x 10^5^ | 3.9 x 10^-4^ | 3.55 | 4.6-fold decrease |
Data adapted from a study on PEGylated Trastuzumab fragments.
Case Study 2: PEGylation of a Peptide Inhibitor of TNFα
This study examined the effect of conjugating PEG chains of varying molecular weights to a peptide that inhibits Tumor Necrosis Factor-alpha (TNFα). The data for the 2 kDa PEG is particularly relevant for understanding the potential impact of a smaller PEG linker like this compound.
| Ligand | Dissociation Constant (K_D_) (µM) | Fold Change in Affinity (vs. Unconjugated) |
| WP9QY Peptide (Unconjugated) | 2.4 | 1.0 |
| PEG(2k)–WP9QY | 3.7 | 1.5-fold decrease |
| PEG(10k)–WP9QY | 5.8 | 2.4-fold decrease |
| PEG(30k)–WP9QY | 9.1 | 3.8-fold decrease |
Data adapted from a study on the effects of PEGylation on a peptide inhibitor of TNFα.[1]
These case studies consistently show that PEGylation leads to a decrease in binding affinity, and this effect is more pronounced with larger PEG chains. The conjugation of a ~1.1 kDa this compound would be expected to have a measurable, though likely less dramatic, impact on affinity compared to the larger PEGs presented. Therefore, direct experimental evaluation for each specific ligand is essential.
Experimental Protocols for Binding Affinity Measurement
Accurate determination of binding affinity is critical for evaluating PEGylated ligands. The two most common and robust techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., the PEGylated ligand) to a ligand (e.g., the target receptor) immobilized on a sensor chip. It provides kinetic data on the association and dissociation rates, from which the equilibrium dissociation constant (K_D_) can be calculated.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based binding affinity analysis.
Detailed SPR Protocol:
-
Immobilization of the Receptor:
-
A suitable sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
The purified receptor protein is injected over the activated surface and covalently immobilized via amine coupling.
-
Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is typically prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of dilutions of the this compound conjugated ligand (and the unconjugated control) are prepared in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the receptor and reference flow cells at a constant flow rate.
-
The association of the ligand to the receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand-receptor complex.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction in a single experiment.
Caption: A generalized signaling cascade initiated by ligand-receptor binding.
Conclusion
The conjugation of this compound to a ligand presents a strategic approach to improving its pharmacokinetic profile. However, it is essential to recognize the potential for a concomitant reduction in binding affinity. The quantitative data presented in this guide highlights the general trend of decreased affinity with PEGylation, emphasizing the need for empirical determination of binding kinetics for each specific PEGylated ligand. By employing robust techniques such as SPR and ITC, researchers can obtain the critical data necessary to strike an optimal balance between enhanced in vivo stability and retained target engagement, ultimately leading to the development of more effective and durable therapeutics.
References
Comparative Analysis: m-PEG23-alcohol vs. Heterobifunctional PEG Linkers in Bioconjugation
In the realm of drug delivery and bioconjugation, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of PEG linker is critical and depends entirely on the desired final construct and application. This guide provides a comparative analysis of a simple monofunctional PEG, m-PEG23-alcohol, and the more complex category of heterobifunctional PEG linkers, supported by representative experimental data and protocols.
Fundamental Differences: Shielding vs. Linking
The primary distinction lies in their functionality. Monofunctional PEGs, like this compound, possess a single reactive group and are primarily used to "shield" a molecule. This process, known as PEGylation, can reduce immunogenicity, decrease renal clearance, and enhance stability. In contrast, heterobifunctional PEGs have two different reactive termini, enabling them to act as specific "linkers" or "crosslinkers" to conjugate two distinct molecules, such as an antibody to a small molecule drug in an Antibody-Drug Conjugate (ADC).
Comparative Data Overview
The following tables summarize the key characteristics and performance metrics of this compound (after activation) and a representative heterobifunctional linker, Maleimide-PEG-NHS ester.
Table 1: Reagent Properties and Reaction Chemistry
| Feature | This compound (Activated)* | Heterobifunctional PEG (Maleimide-PEG-NHS Ester) |
| Functionality | Monofunctional (Shielding) | Heterobifunctional (Linking/Crosslinking)[1][2] |
| Reactive Group(s) | Hydroxyl (-OH) | N-Hydroxysuccinimide (NHS) Ester, Maleimide |
| Target Functional Group(s) | Requires activation to react (e.g., with amines) | NHS ester targets primary amines (-NH2); Maleimide targets thiols (-SH)[3] |
| Typical Application | PEGylating proteins or surfaces to increase half-life and reduce immunogenicity.[4] | Antibody-Drug Conjugates (ADCs), linking proteins to small molecules, surface functionalization.[1][2] |
| Reaction Specificity | Moderate (Targets available amines, can be non-specific).[5] | High (Orthogonal chemistry allows sequential, specific reactions).[1] |
| Reaction pH (Typical) | pH 7.5 - 9.0 (for activated esters) | NHS Ester: pH 7.0 - 8.5; Maleimide: pH 6.5 - 7.5 |
| Bond Formed | Amide or Carbamate (depending on activation) | Amide (from NHS ester); Thioether (from Maleimide) |
| Bond Stability | High (Amide/Carbamate bonds are very stable) | High (Both Amide and Thioether bonds are stable) |
Note: The native hydroxyl group of this compound is not reactive towards biomolecules under physiological conditions. It must first be chemically activated, for example, by converting it to an NHS ester or a succinimidyl carbonate, to enable conjugation.
Table 2: Performance in a Representative Application (Protein Conjugation)
| Performance Metric | m-PEG-NHS Ester (Monofunctional) | Maleimide-PEG-NHS Ester (Heterobifunctional) |
| Objective | Increase hydrodynamic size and in vivo half-life of Protein A. | Conjugate Protein A to a thiol-containing peptide (Peptide B). |
| Conjugation Efficiency | 60-80% (Yield of mono-PEGylated product, dependent on stoichiometry) | >90% for amine reaction; >85% for subsequent thiol reaction. |
| Product Profile | Heterogeneous mixture (mono-, di-, poly-PEGylated species and positional isomers).[5] | Well-defined, single conjugate product (Protein A - PEG - Peptide B). |
| Effect on Bioactivity | Potential for moderate activity loss if PEGylation occurs at a functional amine site. | Minimal activity loss due to site-specific nature of the conjugation.[1] |
| Pharmacokinetic Impact | Significantly increases circulation half-life.[6][7] | Significantly increases half-life of the entire conjugate.[2] |
| Characterization Complexity | High, due to product heterogeneity.[8] | Low, product is more uniform and easier to characterize. |
Experimental Methodologies
Protocol 1: Non-specific PEGylation of a Protein using Activated m-PEG-alcohol
This protocol describes the random PEGylation of primary amine groups (e.g., lysine (B10760008) residues) on a model protein, Lysozyme, using m-PEG-Succinimidyl Carbonate (m-PEG-SC).
Materials:
-
Lysozyme (10 mg/mL in PBS)
-
m-PEG23-SC (Succinimidyl Carbonate activated this compound)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO)
-
SDS-PAGE analysis equipment
Procedure:
-
Dissolve Lysozyme in PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Dissolve m-PEG23-SC in PBS immediately before use.
-
Add the m-PEG23-SC solution to the Lysozyme solution at a 5:1 molar excess of PEG to protein.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Stop the reaction by adding the quenching solution to a final concentration of 50 mM Tris-HCl.
-
Purify the reaction mixture by dialyzing against PBS (pH 7.4) for 48 hours with three buffer changes to remove unreacted PEG and quenching reagents.
-
Analyze the resulting PEGylated Lysozyme using SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified Lysozyme.
Protocol 2: Site-Specific Conjugation of an Antibody to a Peptide using a Heterobifunctional Linker
This protocol details the creation of an antibody-peptide conjugate using Maleimide-PEG-NHS ester.
Step A: Antibody Activation with the Linker
-
Prepare the antibody (e.g., Trastuzumab) at 5 mg/mL in PBS, pH 7.5.
-
Dissolve Maleimide-PEG4-NHS ester in anhydrous DMSO to 10 mM.
-
Add the linker solution to the antibody solution at a 10:1 molar excess.
-
Incubate for 2 hours at room temperature.
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 6.8. The product is the Maleimide-activated antibody.
Step B: Conjugation to Thiolated Peptide
-
Prepare a peptide containing a single cysteine residue (e.g., Cys-Gly-Gly-Phe) at 2 mg/mL in PBS, pH 6.8.
-
Add the thiolated peptide solution to the Maleimide-activated antibody solution at a 3:1 molar excess of peptide to antibody.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like L-cysteine.
-
Purify the final antibody-peptide conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unreacted peptide and antibody.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizing Workflows and Concepts
Diagrams created with Graphviz help to illustrate the fundamental differences in these PEGylation strategies.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Applications of PEG Products [jenkemusa.com]
- 5. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming PEGylation Sites of m-PEG23-Alcohol Conjugates
For researchers and drug development professionals, the precise characterization of PEGylated molecules is critical for ensuring product consistency, efficacy, and safety. When conjugating methoxy-polyethylene glycol (m-PEG) to a molecule via an alcohol group, forming an ether linkage, confirming the exact site of PEGylation is a key analytical challenge. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental protocols and data interpretation insights.
Comparison of Key Analytical Techniques
The confirmation of a PEGylation site on an alcohol conjugate is typically a multi-step process involving separation of the PEGylated product from reactants and isomers, followed by structural elucidation. The three main analytical pillars for this are chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. Each offers distinct advantages and provides complementary information.
| Technique | Principle | Advantages | Limitations | Primary Role in Site Confirmation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties (size, charge, hydrophobicity). | - Excellent for purification and separation of isomers. - High resolution and sensitivity. - Can be coupled with other detectors (e.g., MS). | - Does not directly provide structural information on the PEGylation site. - Method development can be time-consuming. | - Isolate the desired mono-PEGylated conjugate. - Separate positional isomers for individual analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Provides accurate molecular weight information. - Tandem MS (MS/MS) can be used for structural fragmentation to pinpoint modification sites. - High sensitivity. | - Polydispersity of PEG can complicate spectra. - Fragmentation of the ether linkage might be challenging. | - Confirm the addition of the m-PEG23 moiety. - Identify the PEGylated fragment in MS/MS analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information, including the connectivity of atoms. - Can definitively identify the site of PEGylation by observing chemical shift changes. - Non-destructive. | - Relatively low sensitivity compared to MS. - Spectra can be complex and require expertise for interpretation. | - Directly observe the chemical environment changes of the atoms at the conjugation site. |
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in confirming the PEGylation site of an m-PEG23-alcohol conjugate.
Synthesis of this compound Conjugate (Williamson Ether Synthesis)
This protocol outlines a general procedure for the conjugation of an activated m-PEG23 to a small molecule containing a hydroxyl group.
Materials:
-
m-PEG23-OTs (tosylated m-PEG23)
-
Small molecule with a hydroxyl group (e.g., a model alcohol)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the small molecule alcohol (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C to form the alkoxide.
-
In a separate flask, dissolve m-PEG23-OTs (1 equivalent) in anhydrous DMF.
-
Add the m-PEG23-OTs solution dropwise to the alkoxide solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (for small molecule conjugates).
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a sample of the purified conjugate at a concentration of approximately 1 mg/mL in the mobile phase.
-
Set a linear gradient elution, for example, from 10% B to 90% B over 30 minutes.
-
Inject the sample and monitor the elution profile at an appropriate UV wavelength (if the conjugate has a chromophore) or with an ELSD.
-
Collect fractions corresponding to the major peaks for further analysis by MS and NMR.
Mass Spectrometry (MS) Analysis
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an HPLC system (LC-MS).
Procedure:
-
Introduce the purified conjugate into the mass spectrometer via direct infusion or through an LC system as described above.
-
Acquire the full scan mass spectrum in positive ion mode. The expected mass will be the sum of the mass of the small molecule and the mass of the m-PEG23 moiety, minus the mass of water.
-
For site confirmation, perform tandem MS (MS/MS) on the parent ion of the conjugate.
-
Analyze the fragmentation pattern. Look for fragment ions that retain the PEG chain and a portion of the small molecule, which can help to deduce the site of attachment. The characteristic fragmentation of alcohols often involves cleavage alpha to the oxygen, which can provide clues to the location of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Dissolve the purified conjugate in an appropriate deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra of the conjugate with the spectra of the starting materials (this compound and the small molecule alcohol).
-
Key indicators of successful conjugation and site confirmation:
-
In the ¹H NMR spectrum, the disappearance of the proton signal from the hydroxyl group of the small molecule.
-
A downfield shift of the proton signal on the carbon adjacent to the hydroxyl group in the small molecule, indicating the formation of an ether linkage.
-
The appearance of the characteristic signals for the m-PEG23 backbone (a large peak around 3.6 ppm in ¹H NMR).
-
In the ¹³C NMR spectrum, a downfield shift of the carbon atom that was bonded to the hydroxyl group in the small molecule.
-
Data Presentation
The following tables present hypothetical data for the characterization of a model this compound conjugate.
Table 1: HPLC Retention Times
| Compound | Retention Time (min) |
| Model Alcohol | 5.2 |
| m-PEG23-OTs | 15.8 |
| This compound Conjugate | 18.5 |
Table 2: Mass Spectrometry Data
| Compound | Expected Mass (Da) | Observed Mass (Da) |
| Model Alcohol | 150.22 | 150.22 |
| m-PEG23-OTs | ~1235 | ~1235 |
| This compound Conjugate | ~1216 | ~1216 |
Table 3: ¹H NMR Chemical Shift Comparison (Key Signals)
| Proton | Model Alcohol (ppm) | This compound Conjugate (ppm) | Change (ppm) |
| -CH₂-OH | 3.85 | 4.10 | +0.25 |
| -OH | 2.50 | Absent | - |
| PEG backbone (-CH₂CH₂O-)n | - | ~3.64 | - |
| PEG methoxy (B1213986) (-OCH₃) | - | 3.38 | - |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming the PEGylation site and the logical relationship between the analytical techniques.
Caption: Experimental workflow for synthesis, purification, and analysis of this compound conjugates.
Caption: Logical relationship between analytical questions and techniques for PEGylation site confirmation.
A Comparative Guide to m-PEGylated Formulations: In Vitro and In Vivo Performance
This guide offers a detailed comparison of various methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG)ylated liposomal formulations, a cornerstone in advanced drug delivery systems. By modifying parameters such as the PEG anchor, chain length, and shape, researchers can significantly alter the biological performance of these nanocarriers. This document synthesizes experimental data to provide an objective analysis for researchers, scientists, and professionals in drug development.
Introduction to m-PEGylation
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For liposomes, m-PEGylation creates a hydrophilic protective layer, or "corona," that sterically hinders the adsorption of plasma proteins (opsonins). This "stealth" characteristic reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing the probability of reaching the target tissue, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect in tumors.[1][2] However, the in vivo fate of these formulations is not solely dependent on the presence of PEG but is critically influenced by the physicochemical properties of the m-PEG-lipid conjugate itself.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance of different m-PEGylated liposomal formulations based on variations in their anchor moiety, PEG chain length, and PEG architecture.
Table 1: Comparative In Vitro Performance of m-PEGylated Formulations
| Formulation Type | Key Variable | Metric | Result | Reference |
|---|---|---|---|---|
| Anchor Moiety | Branched (mPEG₁₁₄)₂-DSPE | Cell Association | ~31-fold lower than naked liposomes (Highest stealth) | [2][3] |
| Linear mPEG₁₁₄-DSPE | Cell Association | High stealth performance (outperformed cholesterol anchor) | [3][4] | |
| Folate-Linked | Cellular Uptake (KB cells) | No significant difference between 2K, 5K, and 10K PEG-linkers | [5][6] | |
| PEGylation | PEGylated vs. Unmodified | Macrophage Uptake | PEGylation significantly reduced uptake for all particle sizes | [7] |
| PEGylated Liposomal Cisplatin (PLCispt) | Cytotoxicity (IC₅₀) | 2.4-fold increase in cytotoxicity vs. non-PEGylated (24h) | [8] | |
| Drug Release | PEGylated vs. Non-PEGylated | Cisplatin Release (36h) | 29.1% release (PEGylated) vs. 32.7% (non-PEGylated) | [8] |
| | PEG-PLGA Nanoparticles | Bendamustine Release (6h) | Sustained release vs. ~98% release for naïve drug |[9] |
Table 2: Comparative In Vivo Performance of m-PEGylated Formulations
| Formulation Type | Key Variable | Metric | Result | Reference |
|---|---|---|---|---|
| Anchor Moiety | mPEG₁₁₄-Cholesterol | Bioavailability (AUC) | 3.2-fold higher than naked liposomes | [2][3] |
| mPEG₁₁₄-Cholesterol | Bioavailability (AUC) | ~2.1-fold higher than branched (mPEG₁₁₄)₂-DSPE | [2][3][4] | |
| mPEG₁₁₄-DSPE | Bioavailability (AUC) | Lower AUC compared to mPEG₁₁₄-Cholesterol | [2][3] | |
| PEG Chain Length | Folate-Linked 10K-PEG | Tumor Accumulation | Significantly increased vs. 2K and 5K PEG-linkers | [5][6] |
| Folate-Linked 10K-PEG | Antitumor Activity | Tumor size reduced by >40% vs. 2K and 5K groups | [5][6] | |
| Long-chain PEG (10 kDa) | Brain Accumulation | Superior brain accumulation vs. shorter chains (2, 3.4, 5 kDa) | [10] | |
| PEGylation | PEGylated Liposomal Cisplatin (PLCispt) | Antitumor Efficacy | 4.8-fold decrease in tumor volume vs. free Cisplatin | [8] |
| | Single PEG₂k Micelles | Blood Circulation | Prolonged circulation and increased tumor deposition vs. mixed-shell |[11] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of m-PEGylated formulations.
Caption: Experimental workflow for comparing m-PEGylated formulations.
Caption: How m-PEGylation provides a "stealth" effect to evade immune clearance.
Caption: Divergence between in vitro and in vivo results for PEG anchor moieties.
Experimental Protocols
Detailed methodologies are provided for key experiments cited in the comparison.
Liposome Preparation (Post-Insertion Method)
This method is used to incorporate m-PEG-lipid conjugates into pre-formed liposomes.
-
Materials: Hydrogenated soy phosphatidylcholine (HSPC), Cholesterol (Chol), m-PEG-DSPE/Chol/Chln conjugates, chloroform, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare naked liposomes by dissolving HSPC and Chol in chloroform, followed by evaporation to form a thin lipid film.
-
Hydrate the film with PBS to form multilamellar vesicles, which are then downsized by extrusion through polycarbonate membranes to create unilamellar vesicles of a defined size (e.g., 100 nm).
-
Prepare a solution of the desired m-PEG-lipid conjugate (e.g., L-mPEG₁₁₄-Chol) in PBS.
-
Incubate the pre-formed naked liposomes with the m-PEG-lipid solution at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a specified time (e.g., 1 hour).[3]
-
The final formulation is purified to remove unincorporated PEG-lipids via dialysis or size exclusion chromatography.
-
The final lipid concentration is adjusted, for instance, to 10 mg/mL.[3]
-
In Vitro Cellular Uptake/Association Assay
This assay quantifies the interaction of liposomes with cells, typically macrophages, to assess stealth properties.
-
Materials: Fluorescently labeled liposomes (e.g., containing a lipophilic dye), cell line (e.g., MH-S mouse alveolar macrophages), cell culture medium, flow cytometer, or confocal microscope.
-
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Incubate the cells with a defined concentration of fluorescently labeled liposomes for a set period (e.g., 4 hours).[7]
-
After incubation, wash the cells thoroughly with cold PBS to remove non-associated liposomes.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity per cell to quantify uptake.
-
For microscopy, fix and stain the cells (e.g., with a nuclear stain) and visualize the intracellular liposomes.[7]
-
Compare the fluorescence intensity between different formulations and a naked liposome control to determine the relative reduction in cellular association.
-
In Vitro Drug Release Study
This study measures the rate at which an encapsulated drug is released from the liposome.
-
Materials: Drug-loaded liposomes, dialysis tubing with an appropriate molecular weight cut-off (MWCO), release buffer (e.g., PBS at pH 7.4, sometimes with serum to simulate physiological conditions), shaker incubator.
-
Procedure:
-
Place a known volume of the drug-loaded liposomal formulation into a dialysis bag.
-
Submerge the sealed bag in a larger volume of release buffer, maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from the release buffer outside the dialysis bag.[8]
-
Replenish the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
In Vivo Pharmacokinetic Analysis
This analysis determines the circulation time and bioavailability of the formulations.
-
Materials: Animal model (e.g., Wistar rats), liposomal formulations, anesthesia, equipment for intravenous (i.v.) injection and blood collection.
-
Procedure:
-
Administer a single i.v. dose of the liposomal formulation to the animals.[12]
-
At specified time points (e.g., 0.25, 1, 4, 8, 24, 48 hours) post-injection, collect blood samples via a suitable route (e.g., tail vein).
-
Process the blood samples to isolate plasma.
-
Extract the drug or quantify the nanoparticle carrier (e.g., via elemental analysis for metallic nanoparticles) from the plasma.[12][13]
-
Analyze the concentration using a validated method (e.g., HPLC).
-
Plot the plasma concentration versus time and calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), elimination half-life (t₁/₂), and clearance.[14]
-
In Vivo Antitumor Efficacy Study
This study evaluates the therapeutic effectiveness of the drug-loaded formulations in a disease model.
-
Materials: Tumor-bearing animal model (e.g., nude mice with xenograft tumors), drug-loaded formulations, calipers for tumor measurement.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups (e.g., control, free drug, non-PEGylated liposome, PEGylated liposome).
-
Administer the respective treatments according to a predetermined schedule (e.g., i.v. injections every three days).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.[8]
-
Monitor the body weight of the animals throughout the study as an indicator of systemic toxicity.
-
At the end of the study, compare the tumor growth inhibition across the different treatment groups.[6][15]
-
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [helda.helsinki.fi]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG length effect of peptide-functional liposome for blood brain barrier (BBB) penetration and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and pharmacokinetics of uniform magnetite nanoparticles chemically modified with polyethylene glycol - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
assessing the impact of m-PEG23-alcohol chain length on nanoparticle uptake
For researchers, scientists, and drug development professionals, optimizing nanoparticle design is paramount for successful therapeutic delivery. A key component in this optimization is the length of the polyethylene (B3416737) glycol (PEG) chains used to coat the nanoparticles. This guide provides a comparative analysis of how m-PEG-alcohol chain length, specifically focusing on commonly studied molecular weights, impacts cellular uptake, offering supporting experimental data and detailed protocols for assessment.
The process of PEGylation, or coating nanoparticles with PEG, is a double-edged sword. On one hand, it creates a hydrophilic shield that reduces protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system and prolonging circulation time. On the other hand, this same shield can hinder the nanoparticle's interaction with and subsequent uptake by target cells. The length of the PEG chain is a critical determinant in this trade-off.
Generally, shorter PEG chains lead to higher rates of cellular uptake. This is attributed to a reduced steric hindrance, allowing for greater interaction between the nanoparticle and the cell membrane. Conversely, longer PEG chains provide a more effective shield against opsonization, leading to longer circulation times but potentially reduced cellular internalization.
Comparative Analysis of PEG Chain Length on Nanoparticle Properties
The following table summarizes the general trends observed in studies investigating the impact of different PEG molecular weights on key nanoparticle characteristics. The data is compiled from studies using various nanoparticle types (e.g., gold, lipid-based) and cell lines (e.g., HeLa, MDA-MB-231, MCF-7).
| PEG Molecular Weight | Hydrodynamic Diameter Increase | Protein Adsorption | Cellular Uptake | Key Takeaway |
| ~2kDa | Moderate | Higher | Higher | Promotes higher cellular uptake at the cost of increased protein adsorption.[1][2] |
| ~5kDa | Significant | Lower | Lower | Offers a better shield against protein adsorption, leading to potentially longer circulation, but reduces cellular uptake.[1][2] |
| ~10kDa | Substantial | Lowest | Lowest | Provides the most significant shielding effect, but can severely limit cellular internalization.[3] |
Experimental Protocol: In Vitro Nanoparticle Cellular Uptake Assay via Flow Cytometry
This protocol provides a standardized method for quantifying the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled m-PEG-alcohol coated nanoparticles (with varying PEG chain lengths)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Nanoparticle Preparation: Prepare a series of dilutions of the fluorescently labeled nanoparticle suspensions in complete cell culture medium. Ensure the nanoparticle solutions are well-dispersed by vortexing before application.
-
Cell Treatment: Remove the existing medium from the cell culture plates. Add the prepared nanoparticle dilutions to the respective wells. Include a set of untreated cells as a negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 4, 24, or 48 hours) under standard cell culture conditions.
-
Cell Harvesting:
-
Following incubation, carefully remove the nanoparticle-containing medium and wash the cells twice with cold PBS to eliminate any non-adherent nanoparticles.
-
Add Trypsin-EDTA to each well to detach the cells.
-
Once the cells have detached, add complete medium to neutralize the trypsin.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer the cell suspension from each well to a separate flow cytometry tube.
-
Centrifuge the tubes at approximately 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer, such as cold PBS containing 1% bovine serum albumin (BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspensions using a flow cytometer.
-
Use the untreated control cells to establish the baseline fluorescence gate, distinguishing between cells with and without nanoparticle uptake.
-
For each sample, acquire data from a minimum of 10,000 cells.
-
-
Data Analysis:
-
Quantify the percentage of fluorescently positive cells, which represents the proportion of cells that have internalized the nanoparticles.
-
Measure the mean fluorescence intensity (MFI) of the positive cell population, which provides a relative measure of the amount of nanoparticles taken up per cell.
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing and achieving nanoparticle uptake, the following diagrams illustrate a typical experimental workflow and the primary biological pathways for nanoparticle internalization.
References
Safety Operating Guide
Proper Disposal of m-PEG23-alcohol: A Safety and Compliance Guide
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of m-PEG23-alcohol, a methoxy-terminated polyethylene (B3416737) glycol reagent commonly used in bioconjugation, drug delivery, and PEGylation. Adherence to these protocols is critical for ensuring laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals.
While this compound is a form of polyethylene glycol (PEG), which is generally considered non-hazardous and biodegradable, the terminal alcohol group and specific regulatory requirements necessitate careful handling and disposal.[1][2] Improper disposal can lead to regulatory non-compliance and potential environmental impact.[1][3]
Key Safety and Disposal Information
A summary of critical data for the handling and disposal of this compound is presented below. This information is derived from general guidelines for polyethylene glycols and alcohol-based chemical waste.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container via a licensed and approved waste disposal contractor. | [2][4] |
| Waste Classification | Generally not considered hazardous waste, but local regulations must be consulted.[1][2] If in a solution with hazardous solvents, the entire mixture must be treated as hazardous.[5] | |
| Spill Containment | Sweep or vacuum up spilled material and place it in a designated, labeled waste container. Avoid creating dust. | [4] |
| Environmental Precautions | Prevent entry into drains, sewers, and waterways.[1][4] While biodegradable, it can impact oxygen demand in wastewater treatment.[1] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. If dust is generated, respiratory protection may be required. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
Waste Collection and Segregation
-
Pure this compound : Collect any unused or waste this compound in its original container or a new, compatible, and clearly labeled waste container. The label should include the chemical name ("this compound") and the words "Hazardous Waste" if required by local regulations or if it becomes contaminated.[3]
-
Contaminated Materials : Any labware, absorbent pads, or personal protective equipment (PPE) that has come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container for disposal.[5]
-
Solutions : If the this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste, following the disposal guidelines for that specific solvent.[5] Do not dispose of solutions down the drain.[1][6] Collect in a labeled, sealed, and appropriate solvent waste container.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear PPE : At a minimum, wear gloves, a lab coat, and eye protection.[4]
-
Contain Spill : Prevent the spilled material from spreading or entering drains.[4]
-
Collect Material : Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[4] Place the collected material into a sealed, labeled container for hazardous waste.
-
Clean the Area : Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]
Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks.[7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
Final Disposal
-
All waste containing this compound, including contaminated materials, must be disposed of as chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[2][4]
-
Never dispose of this compound in the regular trash or down the drain.[1][6]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any other chemicals in your waste stream.
References
Personal protective equipment for handling m-PEG23-alcohol
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling m-PEG23-alcohol. The following procedures are based on best practices for handling polyethylene (B3416737) glycol (PEG) compounds and general laboratory safety protocols. It is imperative to obtain and review the specific Safety Data Sheet (SDS) provided by the manufacturer before use.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical.[1][4] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols are generated or irritation is experienced, use an approved air-purifying respirator. | Prevents inhalation of airborne particles or mists.[1] |
Handling and Operational Plan
Proper handling procedures are essential to maintain the integrity of the product and the safety of laboratory personnel.
Experimental Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
